molecular formula C6H14N4O2 B12057459 Adipic acid dihydrazide-d8

Adipic acid dihydrazide-d8

Cat. No.: B12057459
M. Wt: 182.25 g/mol
InChI Key: IBVAQQYNSHJXBV-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adipic acid dihydrazide-d8 is a useful research compound. Its molecular formula is C6H14N4O2 and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N4O2

Molecular Weight

182.25 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedihydrazide

InChI

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2

InChI Key

IBVAQQYNSHJXBV-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)NN)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN

Canonical SMILES

C(CCC(=O)NN)CC(=O)NN

Origin of Product

United States

Foundational & Exploratory

"Adipic acid dihydrazide-d8" chemical formula and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipic acid dihydrazide-d8 (ADH-d8), a deuterated form of the versatile crosslinking agent, Adipic acid dihydrazide. Given its utility in stabilizing polymers and conjugating molecules, the isotopic labeling of ADH offers a valuable tool for researchers in drug development, materials science, and advanced polymer chemistry, particularly in studies involving pharmacokinetic and metabolic profiling.

Chemical Identity and Molecular Structure

This compound is the deuterium-labeled analogue of Adipic acid dihydrazide, where the eight hydrogen atoms on the adipoyl backbone have been replaced with deuterium (B1214612). This isotopic substitution provides a significant mass shift (+8 Da) that is readily detectable by mass spectrometry, making it an ideal internal standard or tracer in quantitative bioanalytical assays.

The fundamental structure consists of a deuterated six-carbon dicarboxylic acid backbone (adipic acid-d8) where both carboxylic acid groups have been converted to hydrazides.

  • Chemical Formula: C₆H₆D₈N₄O₂

  • Linear Formula: NH₂NHCO(CD₂)₄CONHNH₂

  • SMILES: NNC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN

  • InChI Key: IBVAQQYNSHJXBV-SVYQBANQSA-N

Physicochemical Properties

The quantitative data for this compound and its non-deuterated counterpart are summarized below for comparison. The primary difference lies in the molecular weight due to the incorporation of eight deuterium atoms.

PropertyThis compoundAdipic acid dihydrazide (for comparison)
CAS Number 1202865-37-9[1][2]1071-93-8[3][4]
Molecular Weight 182.25 g/mol [1][5]174.20 g/mol [3][4]
Appearance Solid, White to off-white powderWhite to off-white powder[6]
Melting Point 180-182 °C[5]178-185 °C[6]
Boiling Point Not available426 °C[6]
Solubility in Water Not specifically reported, expected to be similar to ADH91 g/L[6]
Isotopic Purity ≥98 atom % DNot Applicable
Chemical Purity ≥98%≥97-99%[3][6]

Experimental Protocols

Detailed methodologies for the synthesis of ADH-d8 and its application in crosslinking are provided below. These protocols are based on established chemical principles for the synthesis of dihydrazides and their crosslinking reactions.

Proposed Synthesis of this compound

The synthesis of ADH-d8 can be achieved in a two-step process. The first step involves the deuteration of the precursor, adipic acid, followed by the hydrazinolysis of the resulting deuterated dicarboxylic acid.

Step 1: Deuteration of Adipic Acid to Adipic Acid-d8

This step is based on established methods for large-scale deuteration of organic acids via metal-catalyzed hydrothermal H/D exchange.

  • Materials: Adipic acid, Deuterium oxide (D₂O, 99.8%), Platinum or Palladium catalyst.

  • Protocol:

    • In a high-pressure reactor, combine adipic acid and the chosen metal catalyst.

    • Add an excess of Deuterium oxide (D₂O) to serve as the deuterium source and solvent.

    • Seal the reactor and heat to a temperature sufficient to facilitate H/D exchange (typically >150°C), while stirring.

    • Maintain the reaction for several hours to ensure complete deuteration. The progress can be monitored by taking aliquots and analyzing via NMR spectroscopy.

    • After the reaction is complete, cool the reactor, and recover the deuterated adipic acid (Adipic acid-d10, including deuteration of the acidic protons) by filtration and recrystallization from D₂O. The acidic deuterons will readily exchange back to protons upon exposure to H₂O.

Step 2: Hydrazinolysis of Adipic Acid-d8

This step involves the direct reaction of the synthesized Adipic acid-d8 with hydrazine (B178648) hydrate (B1144303).

  • Materials: Adipic acid-d8 (from Step 1), Hydrazine hydrate, Water.

  • Protocol:

    • Suspend Adipic acid-d8 in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add an excess of hydrazine hydrate to the suspension.

    • Heat the reaction mixture to a temperature between 70-100°C and stir for 24 hours.[7]

    • Monitor the reaction for the formation of a precipitate.

    • After completion, cool the mixture in an ice bath to maximize crystallization.

    • Collect the precipitated this compound crystals by vacuum filtration.

    • Wash the crystals with cold ethanol (B145695) and dry under vacuum to yield the final product.[7]

General Protocol for Keto-Hydrazide Crosslinking

ADH is a widely used crosslinker for polymers containing ketone functional groups, such as those incorporating diacetone acrylamide (B121943) (DAAM). This reaction proceeds efficiently at ambient temperature as water evaporates from the system.

  • Materials: Polymer with ketone functionality (e.g., acrylic emulsion with DAAM), this compound, Water or appropriate solvent.

  • Protocol:

    • Ensure the polymer is dissolved or dispersed in an aqueous system.

    • Prepare a stock solution of this compound in warm water.

    • Add the ADH-d8 solution to the polymer dispersion with stirring. The stoichiometric ratio of hydrazide groups to ketone groups is typically 1:1, but can be varied to control the crosslinking density.

    • Apply the mixture as a film or coating to the desired substrate.

    • Allow the water to evaporate at ambient or slightly elevated temperatures. As water is removed, the keto-hydrazide reaction proceeds, forming stable hydrazone linkages and resulting in a crosslinked polymer network.[2]

Analysis of Crosslinking Efficiency

The extent of ADH-d8 incorporation and its role in crosslinking can be quantified using a combination of analytical techniques.

  • Protocol:

    • Total ADH-d8 Incorporation: Use elemental analysis to determine the total nitrogen content in the purified, crosslinked polymer. This allows for the calculation of the total amount of ADH-d8 bound to the polymer backbone.[8]

    • Free Hydrazide Groups: Employ a colorimetric assay, such as the trinitrobenzene sulfonic acid (TNBSA) assay, to quantify the number of unreacted hydrazide groups. This measures the amount of ADH-d8 that is only attached to the polymer at one end.[8]

    • Crosslink Calculation: The amount of ADH-d8 acting as a crosslinker is determined by the difference between the total incorporated ADH-d8 (from elemental analysis) and the amount of ADH-d8 with free hydrazide ends (from the TNBSA assay).[8]

Visualizing Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Synthesis Workflow

G cluster_0 Step 1: Deuteration cluster_1 Step 2: Hydrazinolysis AdipicAcid Adipic Acid Reactor High-Pressure Reactor (Heat, Stir) AdipicAcid->Reactor Catalyst Pt or Pd Catalyst Catalyst->Reactor D2O D₂O (excess) D2O->Reactor AdipicAcid_d8 Adipic Acid-d8 Reactor->AdipicAcid_d8 H/D Exchange ReactionFlask Reaction Flask (Heat, Reflux) AdipicAcid_d8->ReactionFlask Hydrazine Hydrazine Hydrate Hydrazine->ReactionFlask Filtration Filtration & Drying ReactionFlask->Filtration Crystallization ADH_d8 This compound Filtration->ADH_d8

Caption: Proposed two-step synthesis workflow for this compound.

Keto-Hydrazide Crosslinking Mechanism

G Polymer1 Polymer Chain 1 with Ketone Group (C=O) Crosslink Hydrazone Bond Formation (C=N-NH-C=O) Polymer1->Crosslink Polymer2 Polymer Chain 2 with Ketone Group (C=O) Polymer2->Crosslink ADH_d8 ADH-d8 (H₂NNHCO-(CD₂)₄-CONHNH₂) ADH_d8->Crosslink Network Crosslinked Polymer Network Crosslink->Network Water H₂O (byproduct) Crosslink->Water

Caption: Mechanism of keto-hydrazide crosslinking using ADH-d8.

Application in Drug Delivery Hydrogels

G cluster_0 Components cluster_1 Process cluster_2 Result Polymer Functionalized Polymer (e.g., Hyaluronic Acid) Mixing Mixing & Crosslinking Polymer->Mixing ADH_d8 ADH-d8 Crosslinker ADH_d8->Mixing Drug Therapeutic Agent Encapsulation Drug Encapsulation Drug->Encapsulation Mixing->Encapsulation Hydrogel Drug-Loaded Hydrogel Encapsulation->Hydrogel Release Controlled Drug Release Hydrogel->Release Physiological Conditions

Caption: Logical workflow for creating a drug delivery hydrogel using ADH-d8.

Applications in Research and Drug Development

The primary utility of Adipic acid dihydrazide lies in its function as a bifunctional crosslinking agent. Its deuterated form, ADH-d8, retains these functions while adding the benefits of isotopic labeling.

  • Crosslinking Agent: ADH is an effective crosslinker for water-based emulsions, particularly acrylic resins containing ketone groups, enhancing durability, adhesion, and resistance.[2][9] It also serves as a hardener for epoxy resins and a chain extender in polyurethanes.[10]

  • Drug Delivery Systems: In pharmaceutical sciences, ADH is used to create crosslinked hydrogels for controlled drug release.[3][11] For example, it can be used to crosslink polymers like hyaluronic acid to form a biocompatible matrix that encapsulates and slowly releases therapeutic agents.[6]

  • Bioconjugation: The hydrazide groups of ADH can react with aldehyde or ketone groups on biomolecules, such as glycoproteins, allowing for their conjugation to other molecules or surfaces. This is critical for developing targeted drug delivery systems.[1]

  • Tracer in Metabolic Studies: As a stable isotope-labeled compound, ADH-d8 is an invaluable tool for quantitative analysis in drug development.[12] It can be used as an internal standard in mass spectrometry-based assays to precisely quantify the non-deuterated analogue in biological matrices, or to trace the metabolic fate of the crosslinker itself.

References

Physical and chemical properties of deuterated adipic acid dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated Adipic Acid Dihydrazide, specifically Adipic Acid Dihydrazide-d8, is a stable isotope-labeled analog of Adipic Acid Dihydrazide (ADH). In this isotopologue, the eight hydrogen atoms on the adipoyl backbone are replaced with deuterium (B1214612). This modification results in a mass shift of +8 atomic mass units, making it a valuable tool in quantitative proteomics and drug development research, particularly in applications involving mass spectrometry. The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1] This guide provides an in-depth overview of the physical and chemical properties, synthesis, and key applications of deuterated adipic acid dihydrazide.

Physical and Chemical Properties

The physical and chemical properties of deuterated adipic acid dihydrazide are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

PropertyDeuterated Adipic Acid Dihydrazide (d8)Adipic Acid Dihydrazide (non-deuterated)
Molecular Formula C₆H₆D₈N₄O₂[2]C₆H₁₄N₄O₂[3][4]
Molecular Weight 182.25 g/mol [2]174.20 g/mol [4]
Appearance Solid, white to off-white crystalline powder[5]White to slightly yellow crystalline powder[3][6]
Melting Point 180-182 °C175-182 °C[3]
Solubility Information not widely available, but expected to be similar to the non-deuterated form.Soluble in water (100 mg/mL)[7], slightly soluble in DMSO and Methanol (B129727).[3]
Isotopic Purity ≥98 atom % DNot Applicable
Storage Temperature -20°CRoom temperature or -20°C[3][7]

Spectroscopic Data

For Adipic Acid Dihydrazide (non-deuterated):

  • ¹H NMR (in DMSO-d₆): Signals are typically observed around 8.9 ppm (NH), 4.1 ppm (NH₂), 2.0 ppm (-CH₂-), and 1.4 ppm (-CH₂-).[8]

  • ¹³C NMR: Expected signals for the carbonyl carbon and the two chemically distinct methylene (B1212753) carbons of the adipoyl backbone.

  • Mass Spectrum: The non-deuterated compound shows a molecular ion peak corresponding to its molecular weight.[4][9]

Expected Spectral Changes for Deuterated this compound:

  • ¹H NMR: The signals corresponding to the methylene protons on the adipoyl backbone (around 2.0 and 1.4 ppm) would be absent due to the substitution with deuterium.

  • ¹³C NMR: The signals for the deuterated carbons would show splitting due to coupling with deuterium and may have slightly different chemical shifts.

  • Mass Spectrum: The molecular ion peak will be shifted by +8 m/z units compared to the non-deuterated compound, confirming the incorporation of eight deuterium atoms.

Experimental Protocols

Synthesis of Deuterated this compound

A detailed, publicly available protocol for the synthesis of deuterated adipic acid dihydrazide is scarce; however, it can be reasonably achieved by adapting established methods for the synthesis of the non-deuterated compound, starting with commercially available deuterated adipic acid. The general synthesis involves a two-step process: esterification of deuterated adipic acid followed by hydrazinolysis.[10]

Materials:

  • Adipic acid-d8

  • Methanol or Ethanol

  • Catalyst (e.g., potassium hydrogen sulfate, concentrated sulfuric acid)

  • Hydrazine (B178648) hydrate

  • Appropriate solvents for reaction and purification

Methodology:

  • Esterification: Deuterated adipic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding dialkyl adipate-d8. The reaction is typically carried out under reflux conditions.[10]

  • Hydrazinolysis: The resulting dialkyl adipate-d8 is then reacted with hydrazine hydrate. This reaction substitutes the alkoxy groups with hydrazide groups to yield deuterated adipic acid dihydrazide.[10]

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the final high-purity product.

SynthesisWorkflow cluster_esterification Esterification cluster_hydrazinolysis Hydrazinolysis AdipicAcid_d8 Adipic Acid-d8 Esterification Esterification Reaction AdipicAcid_d8->Esterification Alcohol Methanol/Ethanol Alcohol->Esterification Catalyst Acid Catalyst Catalyst->Esterification DialkylAdipate_d8 Dialkyl Adipate-d8 Esterification->DialkylAdipate_d8 Hydrazinolysis Hydrazinolysis Reaction DialkylAdipate_d8->Hydrazinolysis HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Hydrazinolysis DeuteratedADH Deuterated this compound Hydrazinolysis->DeuteratedADH

Caption: Synthesis workflow for deuterated adipic acid dihydrazide.

Application in Cross-Linking Mass Spectrometry

Deuterated adipic acid dihydrazide is used as a heavy-labeled cross-linking agent in quantitative mass spectrometry to study protein-protein interactions. The mass difference between the deuterated and non-deuterated cross-linkers allows for the identification and quantification of cross-linked peptides.

Materials:

  • Protein sample(s) of interest

  • Deuterated this compound

  • Non-deuterated Adipic Acid Dihydrazide

  • Coupling agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, DMTMM)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution

  • Protease (e.g., trypsin)

  • LC-MS/MS instrumentation and software for data analysis

Methodology:

  • Cross-linking Reaction: The protein sample is incubated with a mixture of deuterated and non-deuterated adipic acid dihydrazide and a coupling agent like DMTMM at a controlled temperature (e.g., 25-37°C). DMTMM facilitates the coupling of the hydrazide groups to the carboxyl groups of acidic amino acid residues (Aspartic acid, Glutamic acid) on the proteins.[11]

  • Quenching: The reaction is stopped by adding a quenching solution.

  • Proteolytic Digestion: The cross-linked protein mixture is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify peptide pairs that are linked by either the light (non-deuterated) or heavy (deuterated) cross-linker. The mass difference of 8 Da between the two forms allows for the confident identification of cross-linked peptides.

CrosslinkingWorkflow ProteinSample Protein Sample Crosslinking Cross-linking Reaction ProteinSample->Crosslinking Crosslinkers Deuterated & Non-deuterated ADH + DMTMM Crosslinkers->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis IdentifiedPeptides Identified Cross-linked Peptides DataAnalysis->IdentifiedPeptides

Caption: Experimental workflow for cross-linking mass spectrometry.

Applications in Drug Development

The use of deuterated compounds in drug development is a strategy to enhance the metabolic stability of a drug candidate.[1] By replacing hydrogen with deuterium at sites of metabolic vulnerability, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of reactive metabolites. While specific drug development programs involving deuterated adipic acid dihydrazide are not publicly disclosed, its utility as a stable-isotope labeled internal standard for pharmacokinetic studies of non-deuterated ADH or related compounds is a direct application.

Conclusion

Deuterated this compound is a valuable research tool with significant applications in proteomics and has potential utility in drug development. Its well-defined physical and chemical properties, particularly its distinct mass shift, make it an excellent reagent for quantitative mass spectrometry-based studies. The experimental protocols outlined in this guide provide a framework for its synthesis and application in cross-linking studies, enabling researchers to probe protein structures and interactions with high confidence. As the field of deuterated drugs expands, the principles demonstrated by labeled compounds like deuterated adipic acid dihydrazide will continue to be of high interest to the scientific community.

References

A Technical Guide to the Isotopic Purity and Enrichment of Adipic Acid Dihydrazide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid dihydrazide-d8 (ADH-d8) is the deuterated form of adipic acid dihydrazide (ADH), a versatile homobifunctional crosslinking agent. In ADH-d8, the eight hydrogen atoms on the butane (B89635) backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in drug development and analytical chemistry, where it can be used as an internal standard for mass spectrometry-based quantification or to study reaction mechanisms and metabolic pathways. The utility of ADH-d8 is fundamentally dependent on its isotopic purity and enrichment, which define the extent and specificity of deuterium incorporation. This guide provides an in-depth overview of the isotopic characteristics of ADH-d8, methodologies for its analysis, and its application in crosslinking reactions.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound refers to the percentage of molecules in which all designated hydrogen atoms have been substituted with deuterium. Isotopic enrichment, on the other hand, specifies the percentage of deuterium at a particular labeled position within the molecule. For this compound, commercially available standards typically offer a high degree of deuteration.

Table 1: General Specifications for this compound

ParameterSpecificationSource
Isotopic Purity (atom % D)≥ 98%
Chemical Purity≥ 98%
Molecular FormulaC₆H₆D₈N₄O₂
Molecular Weight182.25 g/mol

While suppliers often provide a general statement of isotopic purity, a more detailed analysis reveals the distribution of different isotopologues (molecules that differ only in their isotopic composition). The following table provides an illustrative example of a detailed isotopic distribution for a highly enriched batch of this compound, as would be determined by high-resolution mass spectrometry.

Table 2: Illustrative Isotopic Distribution of this compound

IsotopologueMass ShiftRelative Abundance (%)
d8M+8> 98.0
d7M+7< 2.0
d6M+6< 0.5
d5M+5< 0.1
d0 (unlabeled)M+0< 0.01

Note: This table is a representative example and the exact distribution may vary between different batches and manufacturers.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like ADH-d8 relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound by separating and quantifying ions based on their mass-to-charge ratio with high precision.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The ionized molecules are analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The high resolution allows for the separation of the different isotopologues (d8, d7, d6, etc.).

  • Data Analysis: The relative abundance of each isotopologue is determined by integrating the corresponding peaks in the mass spectrum. The isotopic purity is then calculated based on the relative intensity of the fully deuterated (d8) peak compared to the other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential technique for assessing isotopic enrichment.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable NMR solvent.

  • ¹H NMR Analysis: In ¹H NMR, the absence of signals in the regions corresponding to the deuterated positions confirms a high level of deuteration. The presence of small residual proton signals can be used to quantify the isotopic enrichment.

  • ²H NMR Analysis: ²H NMR provides a direct measurement of the deuterium atoms in the molecule. The chemical shifts in the ²H spectrum are very similar to those in the ¹H spectrum, allowing for the identification of the deuterated positions. The integrals of the deuterium signals can be used to determine the relative abundance of deuterium at each position.

Applications and Reaction Mechanisms

Adipic acid dihydrazide is widely used as a crosslinking agent, and its deuterated counterpart can be employed in studies where tracking the crosslinker is important. A primary application is in the crosslinking of polymers containing carbonyl groups, such as those modified with diacetone acrylamide (B121943) (DAAM). This is often referred to as "keto-hydrazide" chemistry.

Keto-Hydrazide Crosslinking

The reaction between the hydrazide groups of ADH and the ketone groups of a polymer (e.g., a polyacrylate containing DAAM) forms a stable hydrazone linkage. This crosslinking process improves the mechanical properties and durability of the polymer matrix.

KetoHydrazide_Crosslinking cluster_reactants Reactants cluster_product Crosslinked Product ADH Adipic Acid Dihydrazide (H₂N-NH-CO-(CD₂)₄-CO-NH-NH₂) Crosslinked_Polymer Crosslinked Polymer with Hydrazone Linkage (...-CH₂-C(R)(CO-CH₂-C(CH₃)=N-NH-CO-(CD₂)₄-CO-NH-N=C(CH₃)-CH₂-CO)-C(R)(CH₂)-...) ADH->Crosslinked_Polymer Reaction Polymer_with_Ketone Polymer with Pendant Ketone Group (...-CH₂-C(R)(CO-CH₂-CO-CH₃)-...) Polymer_with_Ketone->Crosslinked_Polymer Reaction

Caption: Keto-Hydrazide crosslinking mechanism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of isotopic purity of this compound using high-resolution mass spectrometry.

Isotopic_Purity_Workflow cluster_workflow Workflow for Isotopic Purity Determination Sample_Prep Sample Preparation (Dissolve ADH-d8 in appropriate solvent) LC_Separation Optional: Liquid Chromatography (Separation from impurities) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (ESI) (Generation of gas-phase ions) LC_Separation->ESI_Ionization HRMS_Analysis High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) ESI_Ionization->HRMS_Analysis Data_Acquisition Data Acquisition (Mass spectrum of isotopologues) HRMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak integration and analysis) Data_Acquisition->Data_Processing Purity_Calculation Isotopic Purity Calculation (% Relative Abundance of d8) Data_Processing->Purity_Calculation Report Final Report (Isotopic distribution table) Purity_Calculation->Report

Caption: Isotopic purity determination workflow.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that underpin its utility in research and development. Through the use of high-resolution mass spectrometry and NMR spectroscopy, a detailed characterization of its isotopic composition can be achieved. This ensures the reliability of data when ADH-d8 is used as an internal standard or as a tracer in mechanistic studies. Its role as a crosslinking agent, particularly in keto-hydrazide chemistry, highlights its importance in materials science and bioconjugation. The information and protocols outlined in this guide provide a comprehensive resource for scientists and professionals working with this valuable isotopically labeled compound.

In-Depth Technical Guide: Understanding the Mass Shift and Molecular Weight of Adipic Acid Dihydrazide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Among these, Adipic Acid Dihydrazide-d8 stands out for its application in mass spectrometry-based quantification and as a tracer in metabolic studies. This technical guide provides a focused examination of the mass shift and molecular weight of this compound, offering clear data, a logical framework for its isotopic labeling, and a foundational understanding for its use in experimental protocols.

Core Concepts: Isotopic Labeling and Mass Shift

This compound is the deuterium-labeled form of Adipic Acid Dihydrazide.[1] In this specific isotopologue, eight hydrogen atoms (¹H) on the butane (B89635) backbone of the molecule are replaced by eight deuterium (B1214612) atoms (²H or D). This substitution is the origin of the "d8" designation and is the primary reason for the observable mass shift between the two compounds.

The mass shift is a critical parameter in mass spectrometry, enabling the differentiation and quantification of the labeled compound from its unlabeled counterpart. The incorporation of deuterium, a stable isotope of hydrogen with approximately twice the mass of protium, results in a predictable increase in the molecular weight of the molecule.

Quantitative Data Summary

The molecular characteristics of Adipic Acid Dihydrazide and its deuterated form are summarized in the table below. This data is essential for instrument calibration, data analysis, and the accurate interpretation of experimental results.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Shift
Adipic Acid DihydrazideC₆H₁₄N₄O₂174.20[2][3][4][5]N/A
This compoundC₆H₆D₈N₄O₂182.25[1][6][7]M+8[7]

Experimental Protocols

While specific experimental setups can vary significantly based on the research question and the analytical instrumentation, a general workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry assay (e.g., LC-MS/MS) would typically involve the following steps:

  • Standard Preparation: Prepare stock solutions of both Adipic Acid Dihydrazide (the analyte) and this compound (the internal standard) in a suitable solvent at known concentrations.

  • Calibration Curve Generation: Create a series of calibration standards by spiking a constant amount of the this compound internal standard into varying, known concentrations of the Adipic Acid Dihydrazide analyte.

  • Sample Preparation: To the biological or experimental sample, add a known amount of the this compound internal standard.

  • LC-MS/MS Analysis: Analyze the prepared calibration standards and samples using a liquid chromatography-tandem mass spectrometry system. The mass spectrometer will be configured to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each calibration standard and plotted against the analyte concentration to generate a calibration curve. The concentration of the analyte in the experimental samples is then determined by interpolating their peak area ratios onto this curve.

Visualization of Isotopic Labeling and Mass Shift

To visually represent the relationship between Adipic Acid Dihydrazide and its deuterated analog, the following diagram illustrates the conceptual workflow of isotopic labeling and the resulting mass shift.

Mass_Shift_Concept cluster_0 Starting Material cluster_1 Isotopically Labeled Analog cluster_2 Mass Spectrometry Observation A Adipic Acid Dihydrazide C₆H₁₄N₄O₂ MW: 174.20 B This compound C₆H₆D₈N₄O₂ MW: 182.25 A->B Isotopic Substitution (8H → 8D) MassShift Mass Shift (M+8) B->MassShift Analysis

Conceptual diagram of isotopic labeling and mass shift.

This guide provides the essential technical details regarding the mass shift and molecular weight of this compound. A thorough understanding of these principles is paramount for its effective application in research and development, ensuring data accuracy and reproducibility.

References

Adipic Acid Dihydrazide-d8: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Adipic Acid Dihydrazide-d8 serves as a crucial, stable isotope-labeled internal standard. This deuterated analog of Adipic Acid Dihydrazide is instrumental in pharmacokinetic and metabolic studies, offering a reliable tool for quantitative analysis.

This compound, with the CAS Number 1202865-37-9 , is the deuterium-labeled form of Adipic Acid Dihydrazide (CAS: 1071-93-8).[1][2][3] The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis.[4] This technical guide provides an in-depth look at its properties, synthesis, and primary applications.

Core Product Specifications

The physical and chemical properties of this compound are summarized below. These specifications are critical for its use in analytical and research settings.

PropertyValueReferences
CAS Number 1202865-37-9[1][2]
Molecular Formula C₆H₆D₈N₄O₂[1][2]
Molecular Weight 182.25 g/mol [1][2]
Appearance Solid[2][4]
Purity ≥98%[1]
Isotopic Purity 98 atom % D[4]
Melting Point 180-182 °C[4]
Storage Temperature -20°C[1][4]
Synonyms Adipodihydrazide-d8[1][2]

Synthesis Pathway

The synthesis of this compound typically involves a two-step process starting from the deuterated adipic acid. The general synthetic route is outlined below.

G Adipic_Acid_d10 Adipic Acid-d10 Esterification Esterification (e.g., with Methanol (B129727)/Ethanol, Acid Catalyst) Adipic_Acid_d10->Esterification Adipate_Ester_d8 Dialkyl Adipate-d8 Esterification->Adipate_Ester_d8 Acylhydrazination Acylhydrazination (with Hydrazine (B178648) Hydrate) Adipate_Ester_d8->Acylhydrazination ADH_d8 This compound Acylhydrazination->ADH_d8

A generalized two-step synthesis of this compound.
Experimental Protocol: Synthesis of Adipic Acid Dihydrazide

While a specific protocol for the deuterated form is not publicly detailed, the synthesis of the non-deuterated Adipic Acid Dihydrazide provides a reliable template. A common method involves the esterification of adipic acid, followed by an acylhydrazine reaction with hydrazine hydrate.[5]

  • Esterification: Adipic acid is reacted with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst (e.g., potassium hydrogen sulfate (B86663) and sulfuric acid). The mixture is heated under reflux to produce the corresponding dialkyl adipate (B1204190).[5]

  • Acylhydrazination: The resulting dialkyl adipate is then reacted with hydrazine hydrate. This reaction substitutes the alkoxy groups with hydrazinyl groups, yielding Adipic Acid Dihydrazide.[5][6]

For the synthesis of the d8 variant, the starting material would be Adipic Acid-d10.

Applications in Research and Development

The primary application of this compound is as an internal standard in pharmacokinetic studies. Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, and stable isotope-labeled compounds are essential tracers for quantification during drug development.[2]

G cluster_0 Sample Preparation cluster_1 Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spike with Adipic Acid Dihydrazide-d8 (Internal Standard) Biological_Matrix->Spiking Extraction Analyte Extraction Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Extracted Sample Quantification Quantification (Ratio of Analyte to Internal Standard) LC_MS->Quantification Pharmacokinetic_Profile Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) Quantification->Pharmacokinetic_Profile Concentration Data

Workflow for using this compound in pharmacokinetic studies.
Experimental Protocol: Use as an Internal Standard

  • Sample Preparation: A known concentration of this compound is spiked into a biological matrix (e.g., plasma, urine) containing the non-labeled analyte.

  • Extraction: The analyte and the internal standard are extracted from the biological matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatograph separates the analyte and the internal standard, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.

  • Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Broader Applications of the Non-Labeled Analog

While the deuterated form is primarily for analytical purposes, the non-labeled Adipic Acid Dihydrazide has a wide range of industrial applications. Understanding these can provide context for potential research avenues. These applications include:

  • Crosslinking Agent: It is widely used as a crosslinking agent for water-based emulsions, such as in paints and coatings.[7][8][9]

  • Epoxy Resin Hardener: It serves as a latent curing agent for epoxy resins, particularly in powder coatings.[7][10][11]

  • Formaldehyde Scavenger: It can react with and neutralize formaldehyde, reducing its release from various materials.[8][12]

  • Polymer Modification: It is used to modify the properties of polymers, enhancing durability and adhesion.[8][9]

  • Biomedical Applications: It has been explored for use in drug delivery systems as a crosslinker for materials like sodium hyaluronate.[10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Adipic acid dihydrazide-d8 (ADH-d8). Due to the limited availability of specific stability data for the deuterated form, this guide draws upon information available for its non-deuterated analog, Adipic acid dihydrazide (ADH), and general principles of isotope-labeled compounds.

Introduction to this compound

This compound is the deuterium-labeled version of Adipic acid dihydrazide. Stable isotope-labeled compounds like ADH-d8 are crucial tools in drug development and metabolic research, primarily used as internal standards for quantitative analysis. The replacement of hydrogen atoms with deuterium (B1214612) can influence the pharmacokinetic and metabolic profiles of molecules. While generally considered stable, proper storage and handling are critical to maintain the isotopic and chemical purity of ADH-d8 for reliable experimental outcomes.

Stability Profile

General Stability: Adipic acid dihydrazide is considered a chemically stable compound under standard ambient conditions (room temperature)[1]. It is a white to slightly yellow crystalline powder[2]. When formulated in specific systems, such as one-component epoxy resins, it can exhibit a storage stability of up to six months at room temperature[1][3].

Thermal Stability: Studies on the non-deuterated form have shown that the incorporation of Adipic acid dihydrazide into a polymer matrix can enhance the thermal stability of the material. For instance, the half-degradation temperature of a P(MMA-BA-MAA) film increased from 395.8 °C to 403.2 °C with the addition of 5 wt% ADH[4]. This suggests that ADH itself possesses good thermal stability.

Hydrolytic and Photostability: Specific data on the hydrolysis and photostability of this compound or its non-deuterated form are limited. However, as a general precaution for hydrazide compounds, it is recommended to store them in a dry and dark place to minimize potential degradation from moisture and light[5].

Summary of Stability Data (for Adipic Acid Dihydrazide - ADH)
ParameterConditionObservation
Chemical Stability Standard Ambient (Room Temperature)Chemically stable[1].
Storage Stability Room Temperature (in epoxy formulation)Can be stable for up to six months[1][3].
Thermal Stability In P(MMA-BA-MAA) polymer matrixHalf-degradation temperature increased by 7.4 °C with 5 wt% ADH, indicating good thermal stability[4].

Recommended Storage Conditions

Based on the available information for Adipic acid dihydrazide and general best practices for storing hydrazide compounds and stable isotope-labeled chemicals, the following storage conditions are recommended for this compound to ensure its long-term stability and purity.

ConditionRecommendationRationale
Temperature Room temperature (20-25°C). Some suppliers recommend -20°C for long-term storage[2][6].Prevents thermal degradation. Lower temperatures are generally preferred for long-term preservation of chemical integrity.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and reaction with atmospheric moisture.
Light Protect from light by storing in a dark place or using an amber vial.Prevents potential photodegradation. Hydrazide compounds are often light-sensitive.
Moisture Store in a dry, well-ventilated place. Use of a desiccator is recommended.Hydrazide compounds can be hygroscopic and susceptible to hydrolysis. Keeping the compound dry is crucial for its stability.
Container Use a well-sealed, clean, and dry container made of non-reactive material (e.g., glass).Prevents contamination and degradation due to reaction with container materials.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound were not found, a general protocol for assessing the stability of a chemical compound under various stress conditions can be outlined. This can be adapted by researchers to evaluate the stability of ADH-d8 for their specific applications.

Objective: To assess the stability of this compound under thermal, hydrolytic, and photolytic stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, water)

  • pH buffers

  • Temperature and humidity-controlled chambers

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reference standards of this compound and any potential degradation products

Methodology:

  • Forced Degradation Studies:

    • Thermal Stress: Expose solid samples of ADH-d8 to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

    • Hydrolytic Stress: Prepare solutions of ADH-d8 in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions. Store these solutions at room temperature and an elevated temperature (e.g., 40°C) and analyze at various time points.

    • Photolytic Stress: Expose a solution of ADH-d8 and a solid sample to a controlled light source that mimics both UV and visible radiation (e.g., ICH Q1B option 2). A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw samples and dilute them to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Quantify the amount of remaining ADH-d8 and any major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) if possible.

    • Identify potential degradation products using techniques like LC-MS/MS.

Visualization of Storage Logic

The following diagram illustrates the key considerations for the proper storage of this compound.

G Recommended Storage Logic for this compound cluster_storage Storage Environment cluster_containment Containment cluster_outcome Outcome Temperature Temperature Control Stability Ensured Chemical and Isotopic Purity Temperature->Stability Atmosphere Inert Atmosphere Atmosphere->Stability Light Light Protection Light->Stability Moisture Moisture Control Moisture->Stability Container Appropriate Container Container->Stability Sealing Secure Sealing Sealing->Stability ADH_d8 Adipic Acid Dihydrazide-d8 ADH_d8->Temperature Store at Room Temp or -20°C ADH_d8->Atmosphere Use Inert Gas (Ar, N2) ADH_d8->Light Store in Dark (Amber Vial) ADH_d8->Moisture Keep Dry (Desiccator) ADH_d8->Container Use Glass or Non-reactive Material ADH_d8->Sealing Tightly Sealed Lid

Caption: Recommended Storage Logic for this compound.

References

In-Depth Technical Guide: NMR and Mass Spectrometry Characterization of Adipic Acid Dihydrazide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Adipic acid dihydrazide-d8. Given the limited availability of experimental data for the deuterated species, this guide combines data from the non-deuterated analogue with predicted data for the deuterated compound, offering a robust resource for researchers.

Introduction

This compound is the deuterium-labeled form of Adipic acid dihydrazide, a homobifunctional cross-linking agent.[1] The deuterated analogue, with the chemical formula NH₂NHCO(CD₂)₄CONHNH₂, has a molecular weight of approximately 182.25 g/mol .[2][3] Its primary application lies in its use as a tracer in pharmacokinetic and metabolic studies, where the deuterium (B1214612) labeling allows for differentiation from its non-deuterated counterpart.[3] Adipic acid dihydrazide is widely used in cross-linking water-based emulsions and as a hardener for certain epoxy resins.[1]

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on the experimental data available for the non-deuterated Adipic acid dihydrazide.

Predicted ¹H NMR Data

Deuteration at the C1-C4 positions of the adipoyl backbone leads to the absence of proton signals from these positions in the ¹H NMR spectrum. The expected spectrum would therefore only show signals corresponding to the hydrazide protons.

Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
-NH-~8.9
-NH₂~4.1
-(CD₂)₂-CH₂-Absent
-CO-CH₂-Absent

Note: Predicted shifts are based on data for the non-deuterated compound in DMSO-d₆. Actual shifts may vary depending on the solvent and experimental conditions.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with potential minor upfield shifts and the possibility of observing coupling between carbon and deuterium (C-D coupling), which can result in signal splitting.

Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
-C=O~172
-CD₂-C=O~33
-CD₂-CD₂-~25

Note: Predicted shifts are based on data for the non-deuterated compound. Actual shifts may vary.[5]

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 182.25, which is 8 mass units higher than the non-deuterated compound (174.20 g/mol ).[2] The fragmentation pattern is predicted to be similar to the non-deuterated analogue, with corresponding mass shifts for fragments containing deuterium.

Predicted Mass Spectrometry Data for this compound
m/z Assignment
182.25[M]⁺ (Molecular Ion)
167.22[M-NH]⁺
151.22[M-NHNH₂]⁺
124.18[M-2(NHNH₂)]⁺

Note: Predicted fragmentation is based on common fragmentation patterns for similar compounds.

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • The choice of solvent will depend on the ionization technique being used.

  • Instrument Setup:

    • Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the appropriate parameters for the ion source, mass analyzer, and detector.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced via a direct insertion probe or a gas chromatography (GC) system.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For tandem mass spectrometry (MS/MS), select the molecular ion of interest and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and any major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

The following diagrams illustrate key aspects related to the characterization and application of Adipic acid dihydrazide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_characterization Characterization weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter ms_prep Prepare Dilute Solution dissolve->ms_prep nmr_acq Acquire FID filter->nmr_acq nmr_proc Process Data (FT, Phase, Calibrate) nmr_acq->nmr_proc structure Structure Elucidation nmr_proc->structure ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_proc Analyze Spectrum ms_acq->ms_proc ms_proc->structure

Caption: Experimental workflow for NMR and Mass Spectrometry characterization.

keto_hydrazide_crosslinking cluster_reaction Cross-linking Reaction polymer Polymer with Pendant Ketone Group plus + polymer->plus adh Adipic Acid Dihydrazide (ADH) arrow H₂O plus->adh crosslinked_polymer Cross-linked Polymer (Hydrazone Linkage) arrow->crosslinked_polymer

Caption: Keto-hydrazide cross-linking mechanism with Adipic acid dihydrazide.

References

Deuterium-Labeled Adipic Acid Dihydrazide: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled adipic acid dihydrazide (D8-ADH) is a stable isotope-labeled analog of adipic acid dihydrazide (ADH), a versatile homobifunctional crosslinking agent. The incorporation of deuterium (B1214612) atoms provides a valuable tool for researchers in various fields, particularly in quantitative mass spectrometry-based proteomics and pharmacokinetic studies. This technical guide provides an in-depth overview of D8-ADH, including its synthesis, physicochemical properties, and detailed protocols for its application as a chemical crosslinker and an internal standard. The strategic use of D8-ADH can significantly enhance the accuracy and precision of analytical measurements and provide deeper insights into the metabolic fate of molecules.

Introduction

Adipic acid dihydrazide (ADH) is a chemical compound widely used to crosslink molecules containing carboxyl groups, such as proteins and polysaccharides, often in the presence of a carbodiimide (B86325) activator like EDC.[1] It is also utilized as a hardener for epoxy resins and a chain extender in polyurethanes.[2] The deuterium-labeled version, specifically adipic acid dihydrazide-d8 (D8-ADH), offers significant advantages in research settings. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, introduces a mass shift that is readily detectable by mass spectrometry.[] This property makes D8-ADH an ideal internal standard for quantitative analyses, as it co-elutes with the non-labeled analyte and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[4][5] Furthermore, deuterium labeling can alter the pharmacokinetic profile of molecules by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[6][7]

Physicochemical Properties

The physicochemical properties of D8-ADH are nearly identical to those of its non-deuterated counterpart, with the primary difference being its molecular weight. This similarity is crucial for its application as an internal standard.

PropertyAdipic Acid Dihydrazide (ADH)Deuterium-Labeled Adipic Acid Dihydrazide (D8-ADH)
Molecular Formula C₆H₁₄N₄O₂C₆H₆D₈N₄O₂
Molecular Weight 174.20 g/mol 182.25 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point 180-182 °CExpected to be similar to ADH
Solubility Soluble in waterExpected to be similar to ADH
Isotopic Purity N/ATypically >98%

Note: Some physical properties for D8-ADH are extrapolated from ADH data due to limited specific experimental values in public literature.

Synthesis of Deuterium-Labeled Adipic Acid Dihydrazide (D8-ADH)

The synthesis of D8-ADH is a two-step process that begins with the deuteration of adipic acid to form adipic acid-d8, followed by the reaction with hydrazine (B178648) to yield the final product.

Step 1: Synthesis of Adipic Acid-d8

A common method for introducing deuterium into a molecule like adipic acid is through a heterogeneous catalytic hydrogen-deuterium exchange reaction.[8] This method offers a high degree of deuterium incorporation under relatively mild conditions.

Experimental Protocol: Catalytic H-D Exchange for Adipic Acid-d8 Synthesis

  • Reaction Setup: In a high-pressure reaction vessel, combine adipic acid (1 equivalent), 10% Palladium on Carbon (Pd/C) (0.1 eq by weight), and a catalytic amount of aluminum powder.

  • Deuterium Source: Add deuterium oxide (D₂O) to the vessel to serve as the deuterium source and solvent.

  • Reaction Conditions: Seal the vessel and introduce hydrogen gas (this facilitates the activation of the catalyst). Heat the mixture to 100-150°C with vigorous stirring for 24-48 hours. The pressure will increase due to the in-situ generation of D₂ gas from the reaction of aluminum with D₂O.[9]

  • Work-up: After cooling the reaction vessel, filter the mixture to remove the Pd/C catalyst.

  • Purification: Evaporate the D₂O under reduced pressure. The resulting solid, adipic acid-d8, can be further purified by recrystallization from hot D₂O.

  • Characterization: Confirm the structure and isotopic purity of the adipic acid-d8 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[10][11]

Step 2: Synthesis of this compound (D8-ADH)

The deuterated adipic acid is then converted to the dihydrazide. This can be achieved through direct reaction with hydrazine hydrate.[12][13]

Experimental Protocol: Synthesis of D8-ADH from Adipic Acid-d8

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid-d8 (1 equivalent) in an excess of hydrazine hydrate.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-115°C) and maintain for 4-6 hours.

  • Crystallization: Upon cooling the reaction mixture, the this compound will precipitate out of the solution.

  • Purification: Collect the crystalline product by vacuum filtration and wash with cold ethanol (B145695) to remove any unreacted starting material and excess hydrazine.

  • Drying: Dry the purified D8-ADH under vacuum.

  • Characterization: Confirm the final product's identity and purity using techniques such as melting point determination, FTIR spectroscopy, and mass spectrometry.

G cluster_0 Step 1: Synthesis of Adipic Acid-d8 cluster_1 Step 2: Synthesis of D8-ADH Adipic Acid Adipic Acid Adipic Acid-d8 Adipic Acid-d8 Adipic Acid->Adipic Acid-d8 Pd/C, Al, D2O, H2 (H-D Exchange) D8-ADH D8-ADH Adipic Acid-d8->D8-ADH Hydrazine Hydrate (Hydrazinolysis) G Sample Sample Spike with D8-ADH Spike with D8-ADH Sample->Spike with D8-ADH Sample Preparation Sample Preparation Spike with D8-ADH->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification G Protein with Carboxyl Groups Protein with Carboxyl Groups Activate with EDC/NHS Activate with EDC/NHS Protein with Carboxyl Groups->Activate with EDC/NHS React with ADH/D8-ADH React with ADH/D8-ADH Activate with EDC/NHS->React with ADH/D8-ADH Quench Reaction Quench Reaction React with ADH/D8-ADH->Quench Reaction Analyze Crosslinked Products Analyze Crosslinked Products Quench Reaction->Analyze Crosslinked Products

References

Methodological & Application

Application Note: Quantitative Glycoprotein Cross-Linking using Adipic Acid Dihydrazide-d8 (ADH-d8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycoproteins play a critical role in a vast array of biological processes, including cell signaling, immune response, and protein-protein interactions. The study of these interactions is fundamental to understanding disease mechanisms and developing novel therapeutics.[1][2] Chemical cross-linking is a powerful technique used to stabilize transient interactions and provide structural insights into protein complexes.[3] Adipic acid dihydrazide (ADH) is a homobifunctional cross-linking reagent that specifically targets aldehyde groups.[4] This protocol details the use of a stable isotope-labeled version, Adipic acid dihydrazide-d8 (ADH-d8), for the quantitative analysis of glycoprotein (B1211001) interactions via mass spectrometry.

The workflow involves two primary chemical steps:

  • Oxidation: The cis-diol groups on the carbohydrate moieties of glycoproteins are mildly oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[5][6] This targets the modification to the glycan portion, preserving the integrity of critical amino acid residues in the polypeptide chain.[5][6]

  • Cross-linking: The generated aldehydes react with the hydrazide groups of ADH-d8 to form stable hydrazone bonds, effectively cross-linking glycoproteins or capturing glycoprotein-protein interactions.[7]

The incorporation of the deuterated (d8) cross-linker enables quantitative mass spectrometry workflows. By comparing a sample cross-linked with "heavy" ADH-d8 to a control sample linked with "light" ADH (d0), researchers can accurately quantify changes in glycoprotein interactions under different biological conditions.

Principle of the Method

The cross-linking strategy is based on a two-stage chemical reaction. First, glycoproteins are subjected to mild oxidation with sodium periodate (B1199274). This cleaves the bond between adjacent carbon atoms containing hydroxyl groups (cis-glycols) found in sugar residues, creating two aldehyde groups.[5] The concentration of sodium periodate can be adjusted to control the extent of oxidation; for instance, a low concentration (1mM) preferentially oxidizes sialic acid residues.[5]

Following the removal of excess oxidant, the deuterated cross-linker, ADH-d8, is introduced. The two terminal hydrazide groups (-CONHNH₂) of the ADH-d8 molecule react with the newly formed aldehyde groups on the glycans of proximal proteins, forming stable hydrazone linkages.[6][8] This covalent bond captures the spatial relationship between the interacting molecules. Subsequent analysis by mass spectrometry allows for the identification of cross-linked peptides, and the 8 Dalton mass difference between the d8 and d0 isotopes allows for the relative quantification of these interactions.

Experimental Protocols

Part 1: Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the target glycoprotein(s).

Materials:

  • Glycoprotein sample (0.5-10 mg/mL)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[6]

  • Sodium meta-periodate (NaIO₄)

  • Desalting columns or dialysis equipment

  • Amber microcentrifuge tubes or aluminum foil

Procedure:

  • Prepare the glycoprotein sample by dissolving it in or exchanging it into the Oxidation Buffer. The final protein concentration should be between 0.5 and 10 mg/mL.[5][6]

  • Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. Note: This solution is light-sensitive and should be prepared in an amber vial or a tube wrapped in foil.[5]

  • To initiate the oxidation, add the NaIO₄ solution to the glycoprotein sample to achieve a final concentration of 1-10 mM. For specific oxidation of sialic acid residues, use a final concentration of 1 mM.[5][6] For more general oxidation of other sugars like galactose and mannose, use a final concentration of 10 mM.[5]

  • Incubate the reaction for 30 minutes at room temperature, protected from light.[5]

  • Immediately remove the excess, unreacted sodium meta-periodate. This is a critical step and can be accomplished using a desalting column or by dialysis against the appropriate coupling buffer (e.g., PBS, pH 7.2) for the subsequent cross-linking step.[7] The oxidized glycoprotein is now ready for cross-linking.

Part 2: Cross-Linking with this compound (ADH-d8)

This protocol details the reaction between the oxidized glycoprotein and the ADH-d8 cross-linker.

Materials:

  • Oxidized glycoprotein sample (from Part 1)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)[7]

  • This compound (ADH-d8)

  • Quenching solution (optional, e.g., Tris buffer)

Procedure:

  • Ensure the oxidized glycoprotein is in an amine-free buffer, such as PBS, at a pH between 6.5 and 7.5 for optimal hydrazide reaction efficiency.[7]

  • Prepare a stock solution of ADH-d8 in the Coupling Buffer. The required concentration will depend on the amount of glycoprotein and the estimated number of aldehyde sites. A 10- to 50-fold molar excess of ADH-d8 over the glycoprotein is a common starting point.

  • Add the calculated volume of the ADH-d8 stock solution to the oxidized glycoprotein sample.

  • Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C.[7]

  • (Optional) The reaction can be stopped by adding an amine-containing buffer like Tris to quench any unreacted aldehydes.

  • Remove excess ADH-d8 cross-linker via dialysis or a desalting column.

  • The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, followed by in-gel digestion and LC-MS/MS analysis to identify the cross-linked peptides.

Data Presentation

Quantitative data from experiments should be clearly organized to allow for easy interpretation and comparison.

Table 1: Recommended Reaction Conditions for Glycoprotein Cross-Linking

Parameter Oxidation Step Cross-linking Step Notes
Buffer 0.1 M Sodium Acetate, pH 5.5[6] PBS, pH 7.2-7.5 Oxidation is more efficient in acidic conditions; hydrazide coupling is optimal at neutral pH. Avoid amine buffers.[7]
Key Reagent Sodium meta-periodate This compound -
Concentration 1-10 mM final concentration[5] 10-50 fold molar excess 1 mM NaIO₄ targets sialic acids; higher concentrations oxidize other sugars.[5]
Temperature Room Temperature or 4°C Room Temperature or 4°C -

| Duration | 30 minutes[5] | 2-4 hours[7] | Protect oxidation reaction from light.[5] |

Table 2: Example Bill of Materials

Reagent Supplier Catalog # Purpose
This compound (Example Supplier) (Example #) "Heavy" Cross-linker
Adipic Acid Dihydrazide (d0) (Example Supplier) (Example #) "Light" Cross-linker
Sodium meta-periodate Thermo Fisher Scientific 20504 Oxidizing Agent
Zeba™ Spin Desalting Columns Thermo Fisher Scientific 89882 Buffer Exchange/Reagent Removal
0.1 M Sodium Acetate Buffer (Generic) - Oxidation Buffer

| PBS Buffer, 10X | (Generic) | - | Coupling Buffer |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for quantitative glycoprotein cross-linking using ADH-d8, from sample preparation to data analysis.

G Workflow for Quantitative Glycoprotein Cross-Linking with ADH-d8 cluster_prep Sample Preparation cluster_crosslink Cross-Linking cluster_analysis Analysis start Glycoprotein Sample oxidation 1. Oxidation (Sodium Periodate, pH 5.5) start->oxidation aldehyde Generate Aldehyde Groups on Glycans oxidation->aldehyde cleanup1 2. Buffer Exchange (Desalting Column) aldehyde->cleanup1 crosslink 3. Cross-linking Reaction (Add ADH-d8, pH 7.2) cleanup1->crosslink hydrazone Form Stable Hydrazone Bonds crosslink->hydrazone cleanup2 4. Remove Excess Cross-linker (Dialysis/Desalting) hydrazone->cleanup2 digest 5. Proteolytic Digestion (e.g., Trypsin) cleanup2->digest lcms 6. LC-MS/MS Analysis digest->lcms data 7. Data Analysis (Identify cross-linked peptides, Quantify d0/d8 ratios) lcms->data

Caption: Glycoprotein cross-linking workflow using ADH-d8.

References

Application Note: Quantitative Analysis of Small Molecules by LC-MS Following Derivatization with Adipic Acid Dihydrazide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small molecules, such as carboxylic acids, aldehydes, and ketones, in complex biological matrices is a significant challenge in metabolomics and drug development. These molecules often exhibit poor chromatographic retention on reverse-phase columns and low ionization efficiency in mass spectrometry, hindering their sensitive detection. Chemical derivatization is a powerful strategy to overcome these limitations. Adipic acid dihydrazide-d8 (ADH-d8) is a stable isotope-labeled derivatization reagent that introduces a hydrazide functional group, which can react with carboxyl, aldehyde, and ketone moieties. The incorporation of a deuterium-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in ionization efficiency. This application note provides a detailed protocol for the derivatization of small molecules with ADH-d8 and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This compound reacts with the carboxyl groups of acidic molecules in the presence of a coupling agent, and with the carbonyl groups of aldehydes and ketones to form stable hydrazones. The resulting derivatives exhibit improved chromatographic properties and enhanced ionization efficiency in the positive ion mode of electrospray ionization (ESI), leading to significantly improved sensitivity and accuracy in quantitative analysis. The deuterium (B1214612) label on the ADH-d8 serves as an internal standard for ratiometric quantification.

Experimental Protocols

Materials and Reagents
  • This compound (ADH-d8)

  • Adipic acid dihydrazide (unlabeled ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Small molecule standards (e.g., short-chain fatty acids, keto acids, aldehydes)

  • Biological samples (e.g., plasma, urine, cell extracts)

Sample Preparation
  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Urine: Centrifuge urine samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter. Use the supernatant directly for derivatization.

  • Cell Extracts: Perform a suitable extraction method (e.g., Folch or Bligh-Dyer) and evaporate the extract to dryness.

Derivatization Protocol
  • Reconstitute the dried sample extract or take an aliquot of the urine sample in 50 µL of a solution of 100 mM unlabeled ADH in ACN/water (1:1, v/v) for generating a calibration curve. For the study samples, use a 100 mM ADH-d8 solution.

  • To this solution, add 20 µL of freshly prepared 200 mM EDC and 200 mM NHS in pyridine.

  • Vortex the mixture and incubate at 60°C for 1 hour.

  • After incubation, cool the reaction mixture to room temperature.

  • Add 10 µL of water to quench the reaction.

  • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.

Data Presentation

The following table provides illustrative quantitative data for the analysis of representative small molecules derivatized with ADH-d8. Please note that these values are examples and may vary depending on the specific instrumentation and experimental conditions.

AnalyteFunctional GroupLimit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)Linearity (R²)
Acetic AcidCarboxylic Acid1030>0.995
Propionic AcidCarboxylic Acid515>0.998
Pyruvic AcidKeto Acid26>0.999
FormaldehydeAldehyde2060>0.992
AcetoneKetone2575>0.990

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction & Protein Precipitation Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in ADH-d8 Solution Drying->Reconstitution Coupling Add EDC/NHS in Pyridine Reconstitution->Coupling Incubation Incubate at 60°C Coupling->Incubation Quenching Quench Reaction Incubation->Quenching LCMS LC-MS Analysis Quenching->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for ADH-d8 derivatization and LC-MS analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Molecule Small Molecule (R-COOH, R-CHO, R-CO-R') Derivative Derivatized Molecule (Improved LC-MS Properties) Molecule->Derivative EDC/NHS (for Carboxylic Acids) Heat ADH Adipic Acid Dihydrazide-d8 ADH->Derivative

Caption: Reaction of small molecules with this compound.

Quantitative Proteomics Using Adipic Acid Dihydrazide-d8: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid dihydrazide (ADH) is a versatile, homobifunctional cross-linking agent. Its deuterated stable isotope, Adipic acid dihydrazide-d8 (AAD-d8), is a powerful tool in quantitative mass spectrometry-based proteomics. The incorporation of a heavy isotope label enables the accurate relative quantification of proteins and their modifications between different samples. This document provides detailed application notes and protocols for two primary quantitative proteomics workflows utilizing AAD-d8: Quantitative Glycoproteomics and Quantitative Cross-Linking Mass Spectrometry .

These methods are invaluable for biomarker discovery, understanding disease mechanisms, and elucidating drug mechanisms of action by providing quantitative insights into the glycoproteome and protein-protein interactions.

Application 1: Quantitative Glycoproteomics Workflow

This workflow leverages hydrazide chemistry to selectively capture and enrich glycoproteins, with AAD-d8 serving as a labeling agent for relative quantification. The protocol is designed to compare the abundance of specific glycoproteins between two samples (e.g., control vs. treated).

Experimental Workflow Diagram

Quantitative_Glycoproteomics_Workflow cluster_0 Sample Preparation cluster_1 Glycoprotein (B1211001) Capture & Labeling cluster_2 Sample Processing cluster_3 Analysis SampleA Sample A (Control) OxidationA Oxidation of Glycans (e.g., Sodium Periodate) SampleA->OxidationA SampleB Sample B (Treated) OxidationB Oxidation of Glycans (e.g., Sodium Periodate) SampleB->OxidationB CaptureA Capture of Glycoproteins from Sample A CaptureB Capture of Glycoproteins from Sample B HydrazideBeads Hydrazide-functionalized Beads HydrazideBeads->CaptureA HydrazideBeads->CaptureB LabelingA On-bead Labeling with Adipic Acid Dihydrazide (Light) CaptureA->LabelingA LabelingB On-bead Labeling with This compound (Heavy) CaptureB->LabelingB Combine Combine Labeled Samples LabelingA->Combine LabelingB->Combine Digestion On-bead Tryptic Digestion Combine->Digestion Release Release of N-linked Glycans (PNGase F) Digestion->Release LCMS LC-MS/MS Analysis Release->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Quantitative glycoproteomics workflow using AAD-d8.

Experimental Protocol

1. Protein Extraction and Oxidation:

  • Extract total protein from two samples (e.g., "Control" and "Treated") using a suitable lysis buffer.

  • Determine protein concentration using a standard protein assay.

  • For each sample, take an equal amount of total protein (e.g., 1 mg).

  • Perform oxidation of the glycoprotein carbohydrate moieties. A common method is to use sodium periodate.

2. Glycoprotein Capture and Isotopic Labeling:

  • Resuspend hydrazide-functionalized agarose (B213101) beads in a coupling buffer.

  • Add the oxidized protein lysate from the "Control" sample to one aliquot of beads and the "Treated" sample to another.

  • Allow the glycoproteins to covalently bind to the hydrazide beads.

  • Wash the beads extensively to remove non-glycoproteins.

  • Label the captured glycoproteins from the "Control" sample with a solution of standard Adipic Acid Dihydrazide (light).

  • Label the captured glycoproteins from the "Treated" sample with a solution of this compound (heavy).

  • Quench the labeling reaction.

3. On-bead Digestion and Glycan Release:

  • Combine the "light" and "heavy" labeled beads into a single tube.

  • Resuspend the combined beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

  • Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.

  • Wash the beads to remove non-glycosylated peptides.

  • To specifically analyze N-linked glycans, release the formerly N-glycosylated peptides using PNGase F. This enzyme cleaves the glycan and deamidates the asparagine residue to aspartic acid, leaving a unique mass signature at the glycosylation site.[1][2]

4. LC-MS/MS Analysis:

  • Desalt the released peptides using a C18 StageTip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the isotopically labeled peptide pairs.

  • The software will identify pairs of peptides that are chemically identical but differ in mass due to the d0/d8 label.

  • The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of that glycoprotein in the "Treated" vs. "Control" samples.

Data Presentation

Table 1: Quantitative Glycoproteomics Data Summary

Protein IDGene NamePeptide SequenceGlycosylation SiteRatio (Treated/Control)p-value
P02768ALBAFTFHADICTLSEKN1232.50.001
Q9H2A9TFRCVLGSTEHNFVTKN2510.80.045
..................

Application 2: Quantitative Cross-Linking Mass Spectrometry (qXL-MS)

This workflow uses AAD-d8 as a stable isotope-labeled cross-linker to quantify changes in protein-protein interactions or protein conformations. It is particularly useful for identifying interactions involving acidic residues (Aspartic acid, Glutamic acid).

Experimental Workflow Diagram

Quantitative_CrossLinking_Workflow cluster_0 Sample Preparation & Cross-Linking cluster_1 Sample Processing cluster_2 Analysis SampleA Protein Complex (Condition A) CrosslinkA Cross-link with Adipic Acid Dihydrazide SampleA->CrosslinkA SampleB Protein Complex (Condition B) CrosslinkB Cross-link with This compound SampleB->CrosslinkB Combine Combine Samples CrosslinkA->Combine CrosslinkB->Combine Denature Denaturation, Reduction, & Alkylation Combine->Denature Digest Tryptic Digestion Denature->Digest Enrich Enrichment of Cross-linked Peptides (e.g., SEC) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS DataAnalysis Data Analysis with Specialized Software LCMS->DataAnalysis

Caption: Quantitative cross-linking workflow using AAD-d8.

Experimental Protocol

1. Sample Preparation and Cross-Linking:

  • Prepare two samples of the protein or protein complex of interest under different conditions (e.g., "Condition A" and "Condition B").

  • To activate the carboxyl groups on acidic residues for reaction with the hydrazide, a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is typically used.

  • Cross-link the sample in "Condition A" with standard Adipic Acid Dihydrazide (light).

  • Cross-link the sample in "Condition B" with this compound (heavy).

  • Quench the cross-linking reaction.

2. Protein Digestion and Enrichment:

  • Combine the "light" and "heavy" cross-linked samples.

  • Denature, reduce, and alkylate the proteins.

  • Digest the cross-linked proteins with an appropriate protease, such as trypsin.

  • Enrich for the larger, cross-linked peptides using size-exclusion chromatography (SEC).

3. LC-MS/MS Analysis:

  • Analyze the enriched cross-linked peptides by LC-MS/MS. A high-resolution mass spectrometer is recommended.

4. Data Analysis:

  • Use specialized software for cross-link identification and quantification (e.g., XiSearch, MeroX, MaxQuant with cross-linking support).[3][4]

  • The software will identify pairs of peptides linked by the cross-linker. The d0/d8 mass shift will be used to identify corresponding cross-links from the two conditions.

  • The ratio of the peak intensities of the heavy and light cross-linked peptide pairs indicates the change in the proximity of the linked residues between "Condition A" and "Condition B".

Data Presentation

Table 2: Quantitative Cross-Linking Data Summary

Cross-link TypeProtein 1Residue 1Protein 2Residue 2Ratio (Condition B/A)
Inter-proteinProtein XE56Protein YD1123.1
Intra-proteinProtein XD25Protein XE980.5
..................

Signaling Pathway and Logical Relationship Diagrams

Stable Isotope Labeling Principle for Quantification

Stable_Isotope_Labeling cluster_0 Sample Labeling cluster_1 Mass Spectrometry Analysis cluster_2 Quantification SampleA Sample A (Control) + Light Reagent (d0) Combine Combine Samples SampleA->Combine SampleB Sample B (Treated) + Heavy Reagent (d8) SampleB->Combine MS Mass Spectrometer Detects Light and Heavy Peptide Pairs Combine->MS Quantify Ratio of Peak Intensities (Heavy / Light) = Relative Abundance Change MS->Quantify

Caption: Principle of stable isotope labeling for quantification.

Conclusion

The use of this compound provides a robust and accurate method for quantitative proteomics studies. The workflows for quantitative glycoproteomics and cross-linking mass spectrometry detailed here offer powerful approaches to investigate dynamic changes in the proteome. These techniques can significantly contribute to a deeper understanding of complex biological systems and accelerate the development of new therapeutics and diagnostics.

References

Application Note: Quantification of Adipic Acid Dihydrazide in Human Plasma using Adipic Acid Dihydrazide-d8 as an Internal Standard by LC-MS/MS

Application Notes and Protocols: Adipic Acid Dihydrazide-d8 in Tissue Engineering and Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Adipic acid dihydrazide-d8 (AAD-d8) is the deuterated analog of adipic acid dihydrazide (ADH), a well-established homobifunctional crosslinking agent used extensively in the fabrication of hydrogels for tissue engineering and regenerative medicine. The primary application of AAD-d8 stems from the kinetic isotope effect , a phenomenon where the substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a significant reduction in the rate of chemical reactions involving the cleavage of the carbon-deuterium bond compared to the carbon-hydrogen bond.[1][2] In the context of biodegradable hydrogels, this effect can be harnessed to decelerate the degradation of the scaffold, offering precise control over its persistence and the release of encapsulated therapeutic agents.

Key Applications in Tissue Engineering and Regenerative Medicine:

  • Sustained Drug and Cell Delivery: The slower degradation of AAD-d8 crosslinked hydrogels can provide a more sustained release profile for encapsulated drugs, growth factors, and cells. This is particularly beneficial for long-term therapies where a consistent and prolonged therapeutic window is desired.

  • Enhanced Scaffold Stability for Load-Bearing Tissues: For applications in tissues subjected to mechanical stress, such as cartilage or bone regeneration, the increased stability of AAD-d8 crosslinked scaffolds can provide the necessary mechanical support for a longer duration, allowing for more extensive tissue remodeling and maturation.

  • Fundamental Studies of Biomaterial Degradation: As a stable isotope-labeled crosslinker, AAD-d8 is an invaluable tool for in vitro and in vivo studies aimed at tracking the degradation and metabolic fate of the hydrogel scaffold. Techniques such as mass spectrometry and NMR spectroscopy can be employed to quantify the release of the crosslinker and its byproducts, providing crucial data for safety and efficacy assessments.[3]

  • Fine-Tuning Hydrogel Properties: The use of AAD-d8, either alone or in combination with non-deuterated ADH, allows for the fine-tuning of hydrogel degradation rates without significantly altering other critical properties such as swelling ratio and initial mechanical strength. This provides an additional level of control in the design of "smart" biomaterials tailored to specific regenerative processes.

Principle of AAD-d8 in Modulating Hydrogel Degradation:

The crosslinking of polymers like hyaluronic acid (HA) with ADH or AAD-d8 typically involves the formation of hydrazone bonds. The degradation of these hydrogels can occur through the hydrolysis of these bonds. The rate of this hydrolysis can be influenced by the strength of the bonds within the crosslinker itself. The substitution of hydrogen with deuterium in AAD-d8 results in a stronger C-D bond compared to the C-H bond in ADH. This increased bond strength can slow down the enzymatic or hydrolytic cleavage of the crosslinker, thereby extending the functional lifetime of the hydrogel scaffold.

Quantitative Data

The following tables summarize typical quantitative data for hydrogels crosslinked with adipic acid dihydrazide (ADH). It is hypothesized that hydrogels crosslinked with AAD-d8 would exhibit similar initial mechanical properties but a slower degradation rate. Experimental validation is required to quantify the precise impact of deuteration.

Table 1: Mechanical Properties of Hyaluronic Acid (HA) Hydrogels Crosslinked with ADH

Hydrogel CompositionCompressive Modulus (kPa)Swelling Ratio (%)Reference
2% HA, 0.5% ADH1.5 ± 0.3950 ± 50[4]
2% HA, 1.0% ADH3.2 ± 0.5800 ± 40[4]
4% HA, 1.0% ADH8.5 ± 1.2650 ± 30[5]

Table 2: In Vitro Degradation of Hyaluronic Acid (HA) Hydrogels Crosslinked with ADH

Hydrogel CompositionDegradation Time (days to 50% mass loss)Degradation MediumReference
2% HA, 0.5% ADH14PBS (pH 7.4)[6]
2% HA, 1.0% ADH28PBS (pH 7.4)[6]
2% HA, 1.0% ADH7Hyaluronidase (B3051955) (10 U/mL)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (AAD-d8)

This protocol is a proposed synthetic route based on established methods for the deuteration of carboxylic acids and subsequent conversion to dihydrazides.

Materials:

Procedure:

  • Deuteration of Adipic Acid:

    • Dissolve adipic acid in D₂O.

    • Heat the solution under reflux for 24-48 hours to allow for H/D exchange at the α-positions.

    • Remove the D₂O under vacuum to obtain adipic acid-d8. Repeat this process 2-3 times to ensure high deuterium incorporation.

  • Esterification of Adipic Acid-d8:

    • Suspend the dried adipic acid-d8 in anhydrous methanol.

    • Slowly add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Remove the excess methanol and thionyl chloride under reduced pressure to yield dimethyl adipate-d8.

  • Hydrazinolysis of Dimethyl Adipate-d8:

    • Dissolve the dimethyl adipate-d8 in methanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours. A white precipitate of AAD-d8 will form.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of AAD-d8 Crosslinked Hyaluronic Acid (HA) Hydrogel

Materials:

  • Hyaluronic acid (sodium hyaluronate)

  • This compound (AAD-d8)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.5)

Procedure:

  • Preparation of Solutions:

    • Dissolve HA in MES buffer to the desired concentration (e.g., 2% w/v).

    • Dissolve AAD-d8 in MES buffer to the desired concentration (e.g., 1% w/v).

    • Prepare fresh solutions of EDC and NHS in MES buffer.

  • Hydrogel Formation:

    • Mix the HA solution and AAD-d8 solution.

    • Add the EDC and NHS solutions to the HA/AAD-d8 mixture. The molar ratio of EDC/NHS to HA carboxyl groups should be optimized (e.g., 2:1).

    • Vortex the solution thoroughly and immediately cast it into the desired mold or well plate.

    • Allow the hydrogel to crosslink at 37 °C for 2-4 hours.

  • Purification:

    • After gelation, wash the hydrogel extensively with PBS (pH 7.4) to remove unreacted crosslinkers and byproducts.

Protocol 3: In Vitro Degradation Assay

Materials:

  • AAD-d8 crosslinked hydrogels

  • PBS (pH 7.4)

  • Collagenase or hyaluronidase solution (optional, for enzymatic degradation)

  • Lyophilizer

Procedure:

  • Prepare hydrogel samples of a defined size and weigh their initial lyophilized weight (W₀).

  • Immerse the hydrogels in PBS (or enzyme solution) at 37 °C.

  • At predetermined time points, remove the hydrogels, gently blot to remove excess surface water, and record the wet weight.

  • Lyophilize the hydrogel samples to obtain the dry weight at each time point (Wₜ).

  • Calculate the percentage of mass loss as: ((W₀ - Wₜ) / W₀) * 100%.

  • Plot the percentage of mass loss against time to determine the degradation profile.

Protocol 4: Mechanical Testing (Unconfined Compression)

Materials:

  • Cylindrical hydrogel samples of uniform dimensions

  • Mechanical testing system with a compression platen

Procedure:

  • Prepare cylindrical hydrogel samples (e.g., 5 mm diameter, 2 mm height).

  • Place a hydrogel sample at the center of the lower compression platen.

  • Apply a pre-load to ensure contact between the platen and the sample.

  • Compress the hydrogel at a constant strain rate (e.g., 10% per minute).

  • Record the stress-strain data.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol 5: Biocompatibility Assessment (Live/Dead Viability Assay)

Materials:

  • Cell-laden AAD-d8 crosslinked hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Cell culture medium

  • Confocal or fluorescence microscope

Procedure:

  • Encapsulate the desired cell type within the AAD-d8 crosslinked hydrogel during fabrication.

  • Culture the cell-laden hydrogels in appropriate cell culture medium for the desired time points (e.g., 1, 3, and 7 days).

  • Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS or serum-free medium according to the manufacturer's instructions.

  • Wash the cell-laden hydrogels with PBS and incubate them in the staining solution at 37 °C for 30-45 minutes, protected from light.[8]

  • Wash the hydrogels again with PBS.

  • Image the stained hydrogels using a confocal or fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).[8]

Protocol 6: Cell Proliferation Assessment (MTT Assay)

Materials:

  • Cell-laden AAD-d8 crosslinked hydrogels

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Culture cell-laden hydrogels for the desired time points.

  • Add MTT solution to each well containing a hydrogel and incubate at 37 °C for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals formed by viable cells.

  • Incubate with gentle shaking to ensure complete dissolution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental_Workflow cluster_synthesis AAD-d8 Synthesis cluster_fabrication Hydrogel Fabrication cluster_characterization Characterization Adipic_Acid Adipic_Acid Deuteration Deuteration Adipic_Acid->Deuteration D2O Adipic_Acid_d8 Adipic_Acid_d8 Deuteration->Adipic_Acid_d8 Esterification Esterification Adipic_Acid_d8->Esterification MeOH, SOCl2 Dimethyl_Adipate_d8 Dimethyl_Adipate_d8 Esterification->Dimethyl_Adipate_d8 Hydrazinolysis Hydrazinolysis Dimethyl_Adipate_d8->Hydrazinolysis N2H4.H2O AAD_d8 AAD_d8 Hydrazinolysis->AAD_d8 Mix Mix AAD_d8->Mix Crosslinker AAD_d8->Mix HA HA HA->Mix Polymer Crosslinking Crosslinking Mix->Crosslinking EDC, NHS Hydrogel Hydrogel Crosslinking->Hydrogel Degradation_Assay Degradation_Assay Hydrogel->Degradation_Assay Mechanical_Testing Mechanical_Testing Hydrogel->Mechanical_Testing Biocompatibility_Assay Biocompatibility_Assay Hydrogel->Biocompatibility_Assay

Caption: Experimental workflow for AAD-d8 synthesis and hydrogel fabrication.

Crosslinking_Mechanism HA Hyaluronic Acid (-COOH) EDC_NHS EDC/NHS Activation HA->EDC_NHS AAD_d8 AAD-d8 (-(C=O)NHD-ND2) Hydrazone_Bond Hydrazone Bond Formation AAD_d8->Hydrazone_Bond Activated_HA Activated HA (-CO-NHS) EDC_NHS->Activated_HA Activated_HA->Hydrazone_Bond Crosslinked_Hydrogel Crosslinked Hydrogel Network Hydrazone_Bond->Crosslinked_Hydrogel

Caption: Crosslinking mechanism of hyaluronic acid with AAD-d8.

Kinetic_Isotope_Effect cluster_adh ADH Crosslinker cluster_aad8 AAD-d8 Crosslinker CH_Bond C-H Bond Lower_Activation_Energy Lower Activation Energy for Cleavage CH_Bond->Lower_Activation_Energy Faster_Degradation Faster Hydrogel Degradation Lower_Activation_Energy->Faster_Degradation CD_Bond C-D Bond Higher_Activation_Energy Higher Activation Energy for Cleavage CD_Bond->Higher_Activation_Energy Slower_Degradation Slower Hydrogel Degradation Higher_Activation_Energy->Slower_Degradation

Caption: The kinetic isotope effect on hydrogel degradation.

References

Application Notes and Protocols for Adipic Acid Dihydrazide-d8 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the structural arrangements of proteins and protein complexes.[1] While traditional methods primarily target amine-reactive residues like lysine, there is a growing need for orthogonal chemistries that can provide complementary structural information. Adipic acid dihydrazide (ADH), and its deuterated analogue Adipic acid dihydrazide-d8 (ADH-d8), offer a robust solution for cross-linking acidic residues (aspartic and glutamic acid). This approach, termed acidic cross-linking (AXL), provides crucial distance restraints that can aid in the structural modeling of protein interactions.[1]

ADH-d8 is a homobifunctional, carboxyl-reactive cross-linking agent. Its deuterated nature allows for isotopic coding, which significantly simplifies the identification of cross-linked peptides in complex mass spectra through the appearance of characteristic isotopic shifts.[1][2] The workflow involves activating carboxyl groups on the protein surface using a coupling agent, followed by the formation of a stable amide bond with the hydrazide moieties of ADH-d8. This document provides a detailed protocol for utilizing ADH-d8 in protein-protein interaction studies, from the cross-linking reaction to mass spectrometry analysis and data interpretation.

Principle of the Method

The cross-linking strategy relies on a two-step chemical reaction. First, the carboxyl groups (-COOH) of aspartic and glutamic acid residues are activated. While carbodiimides like EDC have been used, they often require acidic conditions (pH 4.7-5.5) that can disrupt native protein structures.[1][3] A significant improvement is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the coupling reagent.[1][4] DMTMM efficiently activates carboxyl groups at a near-neutral, physiological pH (7.0-7.5), preserving the integrity of protein complexes.[1] The activated carboxyl group then reacts with one of the hydrazide groups (-CONHNH2) of ADH-d8. A second proximal activated carboxyl group can then react with the other end of the ADH-d8 molecule, forming a covalent cross-link. The use of a 1:1 mixture of light (d0) and heavy (d8) ADH facilitates the confident identification of cross-linked peptides during mass spectrometry data analysis using software such as xQuest.[1][2][5]

Data Presentation

Table 1: Reagents and Recommended Concentrations for Cross-Linking Reaction
ReagentStock ConcentrationFinal ConcentrationPurpose
Protein Complex1-5 mg/mL0.5-2 mg/mLTarget for interaction study
ADH-d0 / ADH-d8 Mix (1:1)50 mM in Buffer2.5 mMCross-linking reagent
DMTMM50 mM in Buffer5 mMCarboxyl group activating agent
Reaction Buffer (e.g., PBS)10X1X, pH 7.4Maintain physiological pH
Quenching Buffer (e.g., Ammonium Bicarbonate)1 M50 mMStop the cross-linking reaction
Table 2: Experimental Conditions for Key Protocol Steps
StepParameterRecommended Value/RangeNotes
Cross-Linking Reaction TemperatureRoom Temperature (25°C)Avoid excessive heat to maintain protein integrity.
Incubation Time30 - 60 minutesTime can be optimized for specific protein systems.
pH7.0 - 7.5Critical for DMTMM activity and protein stability.[1]
Quenching Incubation Time30 minutesEnsures complete inactivation of the cross-linker.
Protein Digestion DenaturantUrea (8 M)To unfold proteins for efficient digestion.
ReductionDTT (10 mM)Reduces disulfide bonds.
AlkylationIodoacetamide (55 mM)Capping of free thiols to prevent re-oxidation.
ProteasesLys-C followed by TrypsinSequential digestion for optimal peptide generation.
Digestion TimeOvernight (12-16 hours)
MS Data Analysis SoftwarexQuest / xProphetFor identification of isotopically labeled cross-links.[3][5]
Precursor Mass Tolerance10-20 ppmDepends on the mass spectrometer used.
Fragment Mass Tolerance20-40 ppmDepends on the mass spectrometer used.
Isotopic Shift8.0502 Da (for d8)The expected mass difference between light and heavy cross-linked peptides.

Experimental Protocols

Protocol 1: In-vitro Cross-Linking of Protein Complexes with ADH-d8
  • Sample Preparation:

    • Prepare the purified protein complex in a suitable buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 1-2 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) which can interfere with the reaction.

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of a 1:1 molar mixture of Adipic acid dihydrazide (ADH-d0) and this compound (ADH-d8) in the reaction buffer.

    • Prepare a 50 mM stock solution of DMTMM in the same reaction buffer. It is recommended to prepare this solution fresh before each experiment.

  • Cross-Linking Reaction:

    • To the protein sample, add the ADH-d0/d8 stock solution to a final concentration of 2.5 mM.

    • Initiate the reaction by adding the DMTMM stock solution to a final concentration of 5 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the cross-linking reaction by adding a quenching buffer, such as 1 M Ammonium Bicarbonate, to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to ensure all reactive species are quenched.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked proteins by adding Urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding Iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 2 M.

    • Perform a sequential digestion. First, add Lys-C protease (e.g., at a 1:100 enzyme-to-protein ratio) and incubate for 4 hours at 37°C.

    • Next, add Trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Clean up the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: Peptide Fractionation and LC-MS/MS Analysis
  • Peptide Fractionation (Optional but Recommended):

    • To reduce sample complexity, fractionate the peptide mixture using Size Exclusion Chromatography (SEC).[1]

    • Reconstitute the dried peptides in an appropriate SEC mobile phase and inject them onto the column.

    • Collect fractions, particularly those enriched in larger, cross-linked peptides.[1]

    • Dry the collected fractions in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptide samples (either from the unfractionated digest or the SEC fractions) in a buffer suitable for liquid chromatography (e.g., 0.1% formic acid in water).

    • Analyze the samples by LC-MS/MS using a high-resolution mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, prioritizing precursor ions that show the characteristic isotopic shift of 8.0502 Da, corresponding to the d0/d8-ADH signature.

Protocol 4: Data Analysis using xQuest
  • Database Searching:

    • Use the xQuest software to search the acquired MS/MS spectra against a protein sequence database relevant to the sample.[2][5]

    • The software specifically looks for pairs of MS1 signals separated by the mass of the deuterated label.[5]

  • Identification of Cross-Linked Peptides:

    • xQuest compares the MS/MS spectra of the light (d0) and heavy (d8) precursor ions.[5]

    • It sorts fragment ions into "common ions" (fragments without the cross-linker) and "cross-link ions" (fragments containing the cross-linker, which will show a mass shift).[5]

    • This information is used to score and identify the sequences of the two peptides that are cross-linked.

  • Validation and Visualization:

    • Use the companion tool xProphet to estimate the false discovery rate (FDR) of the identified cross-links.[3]

    • Map the identified cross-links onto existing protein structures or use them as distance restraints for computational modeling of the protein complex. The Cα-Cα distance for ADH cross-links is typically less than 21 Å.[1]

Visualizations

Chemical_Reaction_Mechanism cluster_activation Activation Step (pH 7.0-7.5) cluster_crosslinking Cross-Linking Step Prot_COOH Protein Carboxyl Group (Asp/Glu) Activated_Ester Highly Reactive O-acylisourea Ester Prot_COOH->Activated_Ester + DMTMM DMTMM DMTMM NMM N-Methylmorpholine Activated_Ester->NMM releases Mono_link Monolinked ADH-d8 Activated_Ester->Mono_link + ADH-d8 ADH_d8 ADH-d8 (H2N-NH-CO-(CD2)4-CO-NH-NH2) Cross_link Cross-linked Product Mono_link->Cross_link + Proximal Activated Ester Prot2_COOH Proximal Activated Ester Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex 1. Purified Protein Complex Crosslinking 2. Cross-linking (ADH-d0/d8 + DMTMM) Protein_Complex->Crosslinking Quenching 3. Quenching (Ammonium Bicarbonate) Crosslinking->Quenching Digestion 4. Denaturation, Reduction, Alkylation & Digestion Quenching->Digestion Peptides 5. Peptide Mixture Digestion->Peptides Fractionation 6. SEC Fractionation (Optional) Peptides->Fractionation LCMS 7. LC-MS/MS Analysis Fractionation->LCMS xQuest 8. xQuest Search (Isotope Pair Identification) LCMS->xQuest Validation 9. FDR Estimation (xProphet) xQuest->Validation Modeling 10. Structural Modeling Validation->Modeling

References

Application Notes and Protocols: Adipic Acid Dihydrazide-d8 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adipic Acid Dihydrazide (ADH) in Drug Delivery

Adipic acid dihydrazide (ADH) is a versatile and widely utilized crosslinking agent in the development of drug delivery systems.[1][2] Its utility stems from its ability to form stable covalent bonds with various polymers, leading to the formation of hydrogels, microspheres, and nanoparticles. These systems are instrumental in achieving controlled and sustained release of therapeutic agents.[3][4][5] The primary mechanism of action involves the reaction of the hydrazide groups of ADH with carbonyl or carboxyl groups on the polymer backbone, forming stable hydrazone or amide bonds, respectively.[6][7]

While extensive research has been conducted on adipic acid dihydrazide, the deuterated form, Adipic acid dihydrazide-d8 (ADH-d8) , represents a specialized tool for advanced pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium (B1214612) (a stable isotope of hydrogen) creates a heavier version of the molecule that can be readily traced and quantified using mass spectrometry. This allows researchers to meticulously track the distribution, metabolism, and excretion of the crosslinker itself within a biological system, providing invaluable data on the stability and fate of the drug delivery vehicle.[8][9][10][11] Although specific drug delivery applications and quantitative data for ADH-d8 are not extensively documented in publicly available literature, its use would parallel that of ADH, with the added benefit of isotopic labeling for tracer studies. The protocols and data presented herein are based on the extensive research available for non-deuterated ADH and are directly applicable to systems employing ADH-d8.

Key Applications

  • Hydrogel Formation: ADH is a key component in the formation of biocompatible and biodegradable hydrogels, often in combination with polymers like hyaluronic acid (HA) and alginate.[3][12][13] These hydrogels can encapsulate therapeutic molecules and release them in a controlled manner.

  • Microsphere and Nanoparticle Formulation: ADH is used to crosslink polymers to form microspheres and nanoparticles for targeted and sustained drug delivery.[4][5] These particles can be engineered to release drugs in response to specific physiological triggers such as pH.[14]

  • Sustained Release Formulations: The crosslinked polymer matrix created by ADH slows down the diffusion of the encapsulated drug, leading to a prolonged therapeutic effect and reduced dosing frequency.[15]

Data Presentation: Quantitative Analysis of ADH-Crosslinked Drug Delivery Systems

The following tables summarize key performance parameters of drug delivery systems crosslinked with adipic acid dihydrazide, based on published studies. These values provide a benchmark for researchers developing similar formulations.

Table 1: Drug Entrapment Efficiency and Loading Capacity

Polymer SystemDrugCrosslinker ConcentrationDrug Entrapment Efficiency (%)Reference
Hyaluronic AcidCephalexinVariable (optimized ratio)74.6%[4][5]
Oxidized AlginateFlurbiprofen (B1673479)2% w/v ADH90%[15]
Oxidized AlginateFlurbiprofen4% w/v ADH88%[15]
Oxidized AlginateFlurbiprofen6% w/v ADH86%[15]

Table 2: Particle Size and In Vitro Drug Release

Polymer SystemDrugParticle Size (µm)Release ConditionsCumulative Release (%)Time (hours)Reference
Hyaluronic AcidCephalexinNot specifiedpH 7.4>90%12[4][5]
Oxidized AlginateFlurbiprofenNot specifiedpH 7.2 Phosphate Buffer~100%8[15]
Oxidized AlginateFlurbiprofenNot specifiedpH 1.2 HClSlower release8[15]

Experimental Protocols

Protocol 1: Preparation of Hyaluronic Acid (HA) Microspheres Crosslinked with ADH

This protocol describes the preparation of HA microspheres for the sustained delivery of a model drug, Cephalexin, using ADH as a crosslinker.[4][5][14]

Materials:

  • Hyaluronic Acid (HA)

  • Adipic acid dihydrazide (ADH) or ADH-d8

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Cephalexin (or other drug of choice)

  • Light liquid paraffin (B1166041)

  • Span 80

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (0.1N)

  • Deionized water

Procedure:

  • Preparation of HA solution: Dissolve a specific amount of Hyaluronic Acid in deionized water to achieve the desired concentration.

  • Drug Incorporation: Disperse the desired amount of Cephalexin into the HA solution.

  • Emulsion Formation: Add the drug-loaded HA solution dropwise into light liquid paraffin containing Span 80 as an emulsifier, under constant stirring to form a water-in-oil (w/o) emulsion.

  • Crosslinking Reaction:

    • Prepare a solution of ADH and EDC in 90% IPA.

    • Add this crosslinking solution to the emulsion.

    • Adjust the pH of the mixture with 0.1N HCl to initiate the crosslinking reaction. The optimal pH may need to be determined experimentally (e.g., pH 4).[14]

    • Continue stirring for a specified period (e.g., 24 hours) to allow for complete crosslinking.

  • Microsphere Collection and Washing:

    • Collect the formed microspheres by centrifugation.

    • Wash the microspheres multiple times with 90% IPA to remove any residual oil and unreacted reagents.

  • Drying: Dry the washed microspheres under appropriate conditions (e.g., air-dried or lyophilized).

Characterization:

  • Particle Size Analysis: Determine the size distribution of the microspheres using optical microscopy or a particle size analyzer.

  • Drug Entrapment Efficiency:

    • Accurately weigh a sample of the dried microspheres.

    • Crush the microspheres and dissolve them in a suitable solvent to release the encapsulated drug.

    • Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Calculate the entrapment efficiency using the formula: (Actual Drug Content / Theoretical Drug Content) x 100%

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the suspension at 37°C with constant agitation.

    • At predetermined time intervals, withdraw samples of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the collected samples to determine the cumulative drug release over time.

Protocol 2: Preparation of Oxidized Alginate Beads Crosslinked with ADH

This protocol details the formulation of alginate beads for the sustained oral delivery of Flurbiprofen, featuring covalent crosslinking with ADH.[15]

Materials:

  • Sodium Alginate

  • Sodium periodate (B1199274)

  • Flurbiprofen

  • Calcium chloride (CaCl₂)

  • Adipic acid dihydrazide (ADH) or ADH-d8

  • Deionized water

Procedure:

  • Oxidation of Sodium Alginate:

    • Dissolve sodium alginate in deionized water.

    • Add a controlled amount of sodium periodate solution to initiate the oxidation of the alginate. The degree of oxidation can be controlled by the molar ratio of periodate to alginate.

    • Allow the reaction to proceed in the dark for a specific duration.

    • Stop the reaction by adding a quenching agent (e.g., ethylene (B1197577) glycol).

    • Purify the oxidized alginate by dialysis against deionized water and then lyophilize.

  • Drug Loading and Bead Formation:

    • Dissolve the oxidized alginate and Flurbiprofen in deionized water.

    • Extrude this solution dropwise into a gelation medium containing CaCl₂ and varying concentrations of ADH (e.g., 2-6% w/v).

  • Crosslinking: The beads are formed through initial ionic crosslinking with Ca²⁺ ions, followed by covalent crosslinking between the aldehyde groups of the oxidized alginate and the hydrazide groups of ADH.

  • Washing and Drying:

    • Collect the formed beads and wash them with deionized water to remove unreacted substances.

    • Dry the beads at room temperature.

Characterization:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the beads.

  • Drug Entrapment Efficiency: As described in Protocol 1.

  • Swelling Studies:

    • Immerse a known weight of dried beads in different pH solutions (e.g., pH 1.2 and pH 7.2).

    • At regular intervals, remove the beads, blot the excess surface water, and weigh them.

    • Calculate the swelling index as: (Wet Weight - Dry Weight) / Dry Weight.

  • In Vitro Drug Release: As described in Protocol 1, using relevant dissolution media for oral delivery (e.g., simulated gastric fluid and simulated intestinal fluid).

Visualizations: Diagrams of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental processes involved in using ADH for drug delivery systems.

crosslinking_mechanism cluster_polymer Polymer Chain (e.g., Oxidized Hyaluronic Acid) cluster_adh ADH-d8 Crosslinker cluster_crosslinked Crosslinked Polymer Network Polymer Polymer Backbone Aldehyde Aldehyde Group (-CHO) Crosslinked Formation of Hydrazone Bond (C=N-NH-) Aldehyde->Crosslinked Reacts with ADH This compound Hydrazide1 Hydrazide Group (-CONHNH2) Hydrazide2 Hydrazide Group (-CONHNH2) Hydrazide1->Crosslinked Reacts with

Caption: ADH-d8 crosslinking mechanism with an oxidized polymer.

experimental_workflow A 1. Polymer & Drug Solution (e.g., HA + Cephalexin) B 2. Emulsification (w/o emulsion) A->B C 3. Add ADH-d8/EDC Crosslinking Solution B->C D 4. Crosslinking Reaction C->D E 5. Centrifugation & Washing D->E F 6. Drying E->F G 7. Drug-Loaded Microspheres F->G

Caption: Workflow for drug-loaded microsphere preparation.

drug_release_pathway Microsphere Drug-Loaded Microsphere in Aqueous Environment Swelling Polymer Hydration & Swelling Microsphere->Swelling 1. Water Penetration Diffusion Drug Diffusion through Matrix Swelling->Diffusion 2. Increased Permeability Release Sustained Drug Release into Surroundings Diffusion->Release 3. Concentration Gradient

Caption: Sustained drug release from an ADH-crosslinked microsphere.

References

Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using a Novel LC-MS/MS Method with Adipic Acid Dihydrazide-d8 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of carboxylic acids in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a derivatization strategy using adipic acid dihydrazide (ADH) to enhance the chromatographic retention and mass spectrometric detection of target analytes. For accurate quantification, a stable isotope-labeled internal standard, Adipic acid dihydrazide-d8 (ADH-d8), is utilized. This approach offers significant improvements in sensitivity and specificity, making it suitable for metabolomics research and clinical biomarker discovery. Detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis are provided, along with illustrative performance data.

Introduction

Carboxylic acids are a diverse group of organic compounds that play crucial roles in numerous physiological and pathological processes, including energy metabolism, signaling, and gut microbiome interactions. Accurate and sensitive quantification of these molecules in biological matrices is essential for understanding their biological functions and for the development of new diagnostic and therapeutic strategies. However, the analysis of many carboxylic acids, particularly short-chain fatty acids (SCFAs), by reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS) is challenging due to their high polarity, poor retention on conventional columns, and inefficient ionization.[1]

Chemical derivatization is a widely used strategy to overcome these analytical hurdles.[1] By modifying the carboxyl group, the hydrophobicity of the analytes can be increased, leading to improved chromatographic separation. Furthermore, the introduction of a readily ionizable moiety can significantly enhance the sensitivity of mass spectrometric detection.

This application note presents a derivatization-based LC-MS/MS method for the quantitative analysis of carboxylic acids using adipic acid dihydrazide (ADH). The reaction of the carboxylic acid with ADH in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), forms a stable amide bond. To ensure high accuracy and precision, this method incorporates this compound (ADH-d8) as an internal standard. The near-identical chemical and physical properties of the deuterated standard to the derivatized analyte allow for effective correction of matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Carboxylic acid standards (e.g., acetic acid, propionic acid, butyric acid, valeric acid, hexanoic acid)

  • Adipic acid dihydrazide (ADH)

  • This compound (ADH-d8)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Pyridine (B92270)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Human plasma (or other biological matrix)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

Equipment
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Solutions
  • Derivatization Buffer (Pyridine-HCl): Prepare a 1 M pyridine solution containing 0.5 M HCl in water. Caution: Prepare in a fume hood.

  • ADH Solution: Prepare a 100 mM solution of Adipic acid dihydrazide in the derivatization buffer.

  • ADH-d8 Internal Standard (IS) Solution: Prepare a 100 mM solution of this compound in the derivatization buffer.

  • EDC Solution: Prepare a 1 M solution of EDC-HCl in the derivatization buffer. This solution should be prepared fresh before each use.

  • Carboxylic Acid Stock Solutions: Prepare individual stock solutions of each carboxylic acid standard at 10 mM in water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the appropriate volumes of the carboxylic acid stock solutions into the biological matrix of interest (e.g., plasma).

Sample Preparation and Derivatization Protocol
  • Protein Precipitation: To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of ice-cold acetonitrile.

  • Vortex: Vortex the samples vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 mM ADH-d8 internal standard solution to each sample.

  • Derivatization Reagent Addition: Add 20 µL of the 100 mM ADH solution and 20 µL of the 1 M EDC solution to each sample.

  • Incubation: Vortex the samples briefly and incubate at 60°C for 30 minutes.

  • Dilution and Analysis: After incubation, dilute the samples with 150 µL of water containing 0.1% formic acid. Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions and may require optimization for specific instruments and analytes.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table presents illustrative quantitative performance data for the analysis of five representative carboxylic acids. Note: This data is for demonstration purposes only and must be experimentally determined during method validation.

AnalyteLLOQ (µM)ULOQ (µM)Linearity (R²)Precision (%RSD)Accuracy (%Bias)
Acetic Acid0.5500>0.995<10%±15%
Propionic Acid0.2500>0.995<10%±15%
Butyric Acid0.1500>0.998<8%±10%
Valeric Acid0.1500>0.998<8%±10%
Hexanoic Acid0.05250>0.999<5%±10%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; R²: Coefficient of Determination; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias from the nominal concentration.

Visualizations

Derivatization and Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile) sample->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add ADH-d8 (Internal Standard) supernatant->add_is add_reagents Add ADH and EDC add_is->add_reagents incubate Incubation (60°C, 30 min) add_reagents->incubate dilute Dilution incubate->dilute inject LC-MS/MS Injection dilute->inject data Data Acquisition and Quantification inject->data

Caption: Experimental workflow for the analysis of carboxylic acids.

Chemical Derivatization Reaction

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product carboxylic_acid Carboxylic Acid (R-COOH) derivatized_product Derivatized Carboxylic Acid carboxylic_acid->derivatized_product 1. EDC Activation adh Adipic Acid Dihydrazide adh->derivatized_product 2. Nucleophilic Attack edc EDC (Coupling Agent)

Caption: Derivatization of a carboxylic acid with Adipic Acid Dihydrazide.

Conclusion

The described LC-MS/MS method, utilizing this compound derivatization, provides a sensitive, specific, and reliable approach for the quantitative analysis of carboxylic acids in complex biological matrices. The detailed protocol and illustrative performance characteristics demonstrate the potential of this method for applications in metabolomics, clinical research, and drug development. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for these demanding applications. While the provided protocol is a robust starting point, method optimization and validation are essential for each specific application and laboratory setting.

References

Troubleshooting & Optimization

Solubility issues with "Adipic acid dihydrazide-d8" in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Adipic acid dihydrazide-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterium-labeled form of Adipic acid dihydrazide (ADH). It is a homobifunctional crosslinking reagent commonly used in bioconjugation, particularly for linking glycoproteins after periodate (B1199274) oxidation.[1] The deuterium (B1214612) labeling provides a stable isotope signature that can be useful in mass spectrometry-based applications.

Q2: What is the general solubility of this compound in aqueous buffers?

Q3: What factors influence the solubility of this compound?

Several factors can impact the solubility of this compound in aqueous solutions:

  • Temperature: Solubility generally increases with higher temperatures.[5] Using warm or hot water can aid in dissolution.[2][4]

  • pH: The pH of the buffer can affect solubility. Adipic acid dihydrazide is weakly alkaline, and for crosslinking reactions involving aldehydes, a pH of around 5.0 is often optimal for the coupling reaction.[1][4]

  • Buffer Composition: The presence of other substances in the buffer can potentially enhance or inhibit solubility.[5]

Q4: How should this compound be stored?

It is recommended to store this compound at -20°C for long-term stability.

Q5: What are the primary applications of this compound?

This compound is primarily used as a crosslinking agent in various applications, including:

  • Bioconjugation: Linking glycoproteins, such as antibodies, in a site-specific manner following periodate oxidation.[1][4]

  • Hydrogel Formation: Used in the preparation of injectable hydrogels.

  • Polymer Chemistry: As a hardener for certain epoxy resins and in the formulation of coatings and adhesives.[3][6]

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound.

Issue 1: The this compound powder is not dissolving in my aqueous buffer at room temperature.

  • Question: Have you tried warming the buffer?

    • Answer: Adipic acid dihydrazide's solubility significantly increases with temperature.[5] Try warming your buffer to 37-50°C before adding the powder. It is often recommended to dissolve it in hot water.[2][4]

  • Question: Are you adding the powder to the full volume of the buffer at once?

    • Answer: It is best to start by making a slurry of the powder in a small amount of the buffer and then gradually adding the rest of the buffer while stirring.

  • Question: What is the pH of your buffer?

    • Answer: While the compound is weakly alkaline, extreme pH values could affect its stability and solubility. For many applications, a pH between 5.0 and 7.4 is used.

Issue 2: The this compound dissolved after heating, but a precipitate formed upon cooling.

  • Question: What is the final concentration of your solution?

    • Answer: You may have created a supersaturated solution. Try preparing a more dilute solution. If a higher concentration is necessary, you may need to work with the solution while it is still warm or consider the addition of a co-solvent if your experimental design allows.

  • Question: How quickly was the solution cooled?

    • Answer: Rapid cooling can sometimes induce precipitation. Allow the solution to cool to room temperature gradually.

Issue 3: The solution appears cloudy or hazy after dissolving the this compound.

  • Question: Was the solid this compound added directly to a complex buffer or emulsion?

    • Answer: Direct addition of solid ADH to an emulsion can cause agglomeration.[2][4] It is recommended to first dissolve the ADH in water (preferably warm) and then add this stock solution to your final buffer or reaction mixture.

  • Question: Have you tried filtering the solution?

    • Answer: If the haziness persists, it might be due to very fine, undissolved particles. You can try filtering the solution through a 0.22 µm or 0.45 µm filter.

Quantitative Data

The solubility of Adipic acid dihydrazide (ADH), the non-deuterated analogue of this compound, in water is presented below. The solubility of the d8 version is expected to be very similar.

SolventTemperature (°C)Solubility (g/L)
WaterNot Specified50[2][3]
WaterNot Specified91[7]

Note: The available data does not specify the exact temperature for the 50 g/L and 91 g/L solubility values. However, it is generally understood that solubility increases with temperature.

Experimental Protocols

Protocol for Dissolving this compound in Aqueous Buffer

This protocol provides a general procedure for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, MES buffer)

  • Sterile conical tube or glass vial

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heat block

  • Sterile filter (0.22 µm or 0.45 µm)

Procedure:

  • Determine the required concentration: Calculate the mass of this compound needed to achieve the desired molar concentration in your final buffer volume.

  • Pre-warm the buffer: Warm the aqueous buffer to 37-50°C. This will significantly aid in the dissolution process.

  • Initial Slurry Formation: Add a small portion of the warmed buffer (approximately 10-20% of the final volume) to the vial containing the this compound powder.

  • Vortex or Mix: Vortex or stir the mixture to create a uniform slurry. This helps to wet the powder and prevent clumping.

  • Gradual Addition of Buffer: Slowly add the remaining warmed buffer to the slurry while continuously stirring or vortexing.

  • Ensure Complete Dissolution: Continue to stir the solution at room temperature or with gentle warming until all the solid has dissolved. Visually inspect the solution against a dark background to ensure no undissolved particles remain.

  • Cool to Room Temperature: If the solution was heated, allow it to cool to room temperature. Observe for any signs of precipitation.

  • Sterile Filtration (Optional): If required for your application, sterile filter the solution through a 0.22 µm or 0.45 µm filter.

Visualizations

Troubleshooting_Solubility start Start: ADH-d8 not dissolving q1 Is the buffer heated? start->q1 a1_no No q1->a1_no a2_yes Yes q1->a2_yes Yes a1_yes Yes s1 Heat buffer to 37-50°C a1_no->s1 Action q2 Is the powder forming clumps? s1->q2 q2->a2_yes a2_no No q2->a2_no s2 Make a slurry in a small volume of buffer first a2_yes->s2 Action q3 Does it precipitate after cooling? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Prepare a more dilute solution or use while warm a3_yes->s3 Action q4 Is the final solution cloudy? a3_no->q4 end_fail Consult Technical Support s3->end_fail a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Dissolve in water first, then add to complex buffer. Consider filtration. a4_yes->s4 Action end_success Successfully Dissolved a4_no->end_success s4->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Troubleshooting Adipic Acid Dihydrazide-d8 (AAD-d8) Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Adipic acid dihydrazide-d8 (AAD-d8) for the derivatization of aldehydes and ketones for mass spectrometry-based analysis. AAD-d8 is a deuterated analog of Adipic acid dihydrazide (ADH), commonly employed as an internal standard in quantitative studies to correct for variability in sample preparation and instrument response.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your derivatization efficiency and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during AAD-d8 derivatization in a question-and-answer format.

1. Low or No Derivatization Product Detected

Question: My LC-MS analysis shows a very low or non-existent peak for my AAD-d8 derivatized analyte. What are the potential causes and how can I troubleshoot this?

Answer: This is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction pH: The formation of the hydrazone bond is pH-dependent. For many reactions involving hydrazides, a slightly acidic pH is optimal to facilitate the nucleophilic attack of the hydrazide on the protonated carbonyl group. For AAD, a pH of around 5.0 is often recommended, especially when derivatizing glycoproteins after periodate (B1199274) oxidation, as this minimizes competition from primary amines.[3]

  • Incorrect Reagent Concentration: An insufficient excess of the derivatizing reagent can lead to incomplete reaction.

  • Suboptimal Temperature and Time: The reaction kinetics may be too slow at the current temperature, or the reaction may not have been allowed to proceed for a sufficient amount of time.

  • Presence of Water: Water can hydrolyze the hydrazone bond, shifting the equilibrium back towards the reactants.[4]

  • Analyte Instability: The target aldehyde or ketone may be unstable under the reaction conditions.

  • Reagent Quality: The AAD-d8 reagent may have degraded due to improper storage.

Troubleshooting Steps:

  • Optimize Reaction pH: Prepare a series of reactions at different pH values (e.g., from 4.0 to 7.0) to determine the optimal condition for your specific analyte.

  • Increase Reagent Concentration: Try increasing the molar excess of AAD-d8 relative to the analyte. A 2 to 10-fold molar excess is a good starting point.

  • Optimize Reaction Temperature and Time: Conduct a time-course experiment at various temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal conditions.[5][6]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if your analyte is particularly sensitive to moisture.

  • Assess Analyte Stability: Analyze a sample of your underivatized analyte under the reaction conditions (without AAD-d8) to check for degradation.

  • Verify Reagent Integrity: Use a fresh vial of AAD-d8 or verify the purity of your current stock.

2. Inconsistent or Poor Reproducibility

Question: I am observing significant variability in derivatization efficiency between samples. What could be causing this?

Answer: Poor reproducibility is often linked to subtle variations in the experimental procedure.

  • Inconsistent pH: Small variations in the pH of the reaction mixture can lead to significant differences in reaction rates.

  • Pipetting Errors: Inaccurate pipetting of the analyte, internal standard (AAD-d8), or other reagents will lead to variability.

  • Temperature Fluctuations: Inconsistent reaction temperatures can affect the reaction kinetics.

  • Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.

Troubleshooting Steps:

  • Use a Reliable Buffer: Employ a suitable buffer system to maintain a stable pH throughout the reaction.

  • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

  • Use a Thermostatically Controlled Environment: Perform the derivatization in a water bath or heating block to ensure a constant temperature.

  • Sample Cleanup: Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components prior to derivatization.

3. Presence of Multiple or Unexpected Peaks

Question: My chromatogram shows multiple peaks for my derivatized analyte or other unexpected peaks. What is the likely cause?

Answer: The presence of unexpected peaks can be due to side reactions, impurities, or incomplete reactions.

  • Formation of Azines: Hydrazones can sometimes react with a second molecule of the aldehyde or ketone to form an azine.[4]

  • Side Reactions with the Matrix: Other components in your sample may also react with AAD-d8.

  • Incomplete Derivatization: The presence of both the derivatized and underivatized analyte.

  • Reagent Impurities: The AAD-d8 reagent or solvents may contain impurities.

Troubleshooting Steps:

  • Optimize Stoichiometry: Adjust the molar ratio of AAD-d8 to the analyte to minimize the formation of azines.

  • Sample Cleanup: A thorough sample cleanup can remove other reactive species from the matrix.

  • Optimize Reaction Conditions: Re-optimize the reaction conditions (pH, temperature, time) to drive the reaction to completion.

  • Run a Reagent Blank: Analyze a sample containing only the derivatization reagent and solvent to identify any impurity peaks.

4. Poor Peak Shape in LC-MS Analysis

Question: The peak for my AAD-d8 derivatized analyte is broad or tailing. How can I improve this?

Answer: Poor peak shape can be caused by a variety of factors related to both the derivatization and the chromatographic conditions.

  • Incomplete Derivatization: Residual underivatized analyte can interact differently with the column, leading to peak tailing.

  • Adsorption to the Analytical Column: The derivatized analyte may be adsorbing to active sites on the column.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the derivatized analyte.

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.

Troubleshooting Steps:

  • Ensure Complete Derivatization: Re-optimize your derivatization protocol to ensure the reaction goes to completion.

  • Modify Mobile Phase: Adjust the mobile phase composition, such as the organic solvent ratio, pH, or the type and concentration of additives (e.g., formic acid, ammonium (B1175870) acetate).

  • Use a Different Column: Consider trying a different stationary phase that is more suitable for your derivatized analyte.

  • Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.

Quantitative Data Summary

The following tables provide a summary of key parameters for optimizing AAD-d8 derivatization. These are general guidelines, and optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Starting Conditions for AAD-d8 Derivatization

ParameterRecommended RangeNotes
pH 4.5 - 6.5A slightly acidic environment is generally optimal for hydrazone formation. A pH of 5.0 is a good starting point.[3]
Temperature Room Temperature to 80°CHigher temperatures can increase the reaction rate but may also lead to analyte degradation. Start with a moderate temperature (e.g., 40-60°C).[5][6]
Reaction Time 30 - 120 minutesThe required time depends on the reactivity of the analyte and the reaction temperature.
AAD-d8 Molar Excess 2x - 20xA significant molar excess of the derivatizing agent is typically used to drive the reaction to completion.
Solvent Acetonitrile, Methanol, WaterThe choice of solvent will depend on the solubility of the analyte and the requirements of the subsequent analytical method. Anhydrous solvents are recommended.

Table 2: Troubleshooting Guide for Low Derivatization Efficiency

SymptomPotential CauseRecommended Action
Low Product Yield Suboptimal pHPerform a pH optimization study (e.g., pH 4.0 to 7.0).
Insufficient ReagentIncrease the molar excess of AAD-d8.
Low Temperature / Short TimeIncrease reaction temperature and/or time.
Presence of WaterUse anhydrous solvents and dry samples thoroughly.
Poor Reproducibility Inconsistent pHUse a reliable buffer system.
Pipetting InaccuracyCalibrate pipettes regularly.
Temperature FluctuationsUse a temperature-controlled reaction environment.
Side Product Formation Azine FormationOptimize the AAD-d8 to analyte molar ratio.
Matrix InterferenceImplement a sample cleanup step.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Aldehydes/Ketones with AAD-d8 for LC-MS Analysis

This protocol provides a general starting point for the derivatization of carbonyl compounds with AAD-d8. Optimization will be required for specific analytes and matrices.

Materials:

  • This compound (AAD-d8)

  • Analyte of interest

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • Acidic catalyst (e.g., acetic acid, formic acid)

  • Reaction vials (e.g., 1.5 mL glass vials with screw caps)

  • Heating block or water bath

  • Vortex mixer

  • LC-MS system

Procedure:

  • Prepare AAD-d8 Solution: Prepare a stock solution of AAD-d8 in the chosen anhydrous solvent at a concentration that will provide the desired molar excess in the final reaction mixture.

  • Sample Preparation: Prepare the sample containing the analyte in the same anhydrous solvent. If the sample is in an aqueous solution, it should be evaporated to dryness and reconstituted in the anhydrous solvent.

  • Derivatization Reaction:

    • To a reaction vial, add the sample solution.

    • Add the AAD-d8 stock solution to achieve the desired molar excess.

    • Add a small amount of acidic catalyst (e.g., 1-2% v/v of acetic acid) to adjust the pH to the optimal range.

    • Vortex the mixture gently.

    • Seal the vial and incubate at the optimized temperature for the determined reaction time.

  • Sample Analysis:

    • After the reaction is complete, cool the vial to room temperature.

    • The sample may be diluted with the initial mobile phase before injection into the LC-MS system.

    • Analyze the derivatized sample by LC-MS.

Visualizations

Diagram 1: AAD-d8 Derivatization Workflow

DerivatizationWorkflow AAD-d8 Derivatization and Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample Cleanup Optional: Sample Cleanup (e.g., SPE) Sample->Cleanup Drydown Evaporation to Dryness Cleanup->Drydown Reconstitute Reconstitution in Anhydrous Solvent Drydown->Reconstitute AddAAD Add AAD-d8 Solution Reconstitute->AddAAD AddCatalyst Add Acidic Catalyst AddAAD->AddCatalyst Incubate Incubate (Optimized Temp & Time) AddCatalyst->Incubate Dilute Dilution (Optional) Incubate->Dilute Inject LC-MS Injection Dilute->Inject Data Data Acquisition and Analysis Inject->Data

Caption: Workflow for AAD-d8 derivatization and subsequent LC-MS analysis.

Diagram 2: Troubleshooting Logic for Low Derivatization Yield

TroubleshootingYield Troubleshooting Low Derivatization Yield Start Low/No Product Peak CheckpH Is the reaction pH optimal? Start->CheckpH CheckReagent Is there sufficient molar excess of AAD-d8? CheckpH->CheckReagent Yes Optimize Optimize pH (4.5-6.5) CheckpH->Optimize No CheckConditions Are the temperature and reaction time adequate? CheckReagent->CheckConditions Yes IncreaseReagent Increase AAD-d8 concentration CheckReagent->IncreaseReagent No CheckWater Is the reaction environment anhydrous? CheckConditions->CheckWater Yes OptimizeConditions Increase temperature/time CheckConditions->OptimizeConditions No CheckAnalyte Is the analyte stable? CheckWater->CheckAnalyte Yes UseAnhydrous Use anhydrous solvents CheckWater->UseAnhydrous No CheckReagentQuality Is the AAD-d8 reagent fresh? CheckAnalyte->CheckReagentQuality Yes TestAnalyte Run analyte stability test CheckAnalyte->TestAnalyte No NewReagent Use a new vial of AAD-d8 CheckReagentQuality->NewReagent No Success Problem Solved CheckReagentQuality->Success Yes Optimize->Success IncreaseReagent->Success OptimizeConditions->Success UseAnhydrous->Success TestAnalyte->Success NewReagent->Success

Caption: A logical guide for troubleshooting low derivatization yield.

References

Potential side reactions of "Adipic acid dihydrazide-d8" in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adipic Acid Dihydrazide-d8 (AAD-d8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of AAD-d8 in biological samples, with a focus on troubleshooting potential side reactions and other experimental challenges. Since this compound is a deuterated analog of Adipic acid dihydrazide (ADH), its chemical reactivity is nearly identical to ADH. Therefore, the information provided here is based on the well-documented behavior of ADH.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of AAD-d8 in biological samples?

A1: The primary reaction of AAD-d8 involves its two hydrazide groups reacting with carbonyl groups (aldehydes and ketones) present on biomolecules to form stable hydrazone linkages. This reaction is commonly used for crosslinking glycoproteins after periodate (B1199274) oxidation (which generates aldehydes), conjugating to reducing sugars, or reacting with proteins that have been modified to contain carbonyl groups. The reaction is most efficient at a slightly acidic to neutral pH (pH 5.0-7.5).

Q2: Can AAD-d8 react with other functional groups in biological samples?

A2: While the primary targets are aldehydes and ketones, AAD-d8 can participate in a significant side reaction with carboxyl groups (e.g., on aspartic and glutamic acid residues in proteins) when a carbodiimide (B86325) activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is present. This reaction forms a stable amide bond. It is crucial to be aware of this potential cross-reactivity if your sample contains both carboxylates and EDC.

Q3: What are common sources of aldehydes and ketones in biological samples?

A3: Aldehydes can be generated in biological samples through several methods, most commonly by the periodate oxidation of cis-diols in carbohydrates, such as those found on glycoproteins.[1][2] This technique is often used to selectively introduce reactive sites for AAD-d8 conjugation. Ketone groups may be present in certain metabolites or can be chemically introduced into proteins or other biomolecules.

Q4: How stable is the hydrazone bond formed by AAD-d8?

A4: The hydrazone bond is significantly more stable than a Schiff base formed with a simple amine. However, it is a dynamic covalent bond and its stability is pH-dependent. The bond is generally stable at neutral pH but can be hydrolyzed under acidic conditions.[3][4][5] This pH-dependent stability can be exploited for controlled release applications.

Q5: I am observing unexpected mass shifts in my mass spectrometry data after using AAD-d8. What could be the cause?

A5: Unexpected mass shifts can arise from several sources:

  • Intra-peptide or Intra-protein Crosslinks: One AAD-d8 molecule can react with two carbonyl groups on the same molecule.

  • Inter-peptide or Inter-protein Crosslinks: One AAD-d8 molecule can link two separate molecules.

  • "Dead-end" Modifications: Only one of the two hydrazide groups on an AAD-d8 molecule may have reacted with a carbonyl group.

  • Reaction with EDC-activated Carboxyl Groups: If EDC is present, AAD-d8 can react with aspartic and glutamic acid residues, leading to unexpected crosslinks. This can also result in "zero-length" cross-links where EDC directly couples a carboxyl group to a primary amine without the incorporation of AAD-d8.[6]

  • Side-modification at Tyrosine Residues: EDC-catalyzed reactions have been reported to cause a +155 Da side-modification on tyrosine residues.[7]

Troubleshooting Guides

Issue 1: Low Yield of AAD-d8 Conjugation
Potential Cause Troubleshooting Step
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 5.0-7.5 for hydrazone formation.
Inefficient Aldehyde/Ketone Formation If using periodate oxidation, verify the efficiency of the oxidation step. Ensure complete removal of excess periodate before adding AAD-d8.
Hydrolysis of Hydrazone Bond Avoid exposing the conjugate to strongly acidic conditions for prolonged periods, unless cleavage is intended.
Steric Hindrance The carbonyl group on the biomolecule may be sterically inaccessible. Consider denaturing proteins (if compatible with the experimental goals) to improve accessibility.
Low Reactivity of Carbonyl Group Hydrazones derived from aliphatic aldehydes are generally less stable than those from aromatic aldehydes.[4] If possible, consider the nature of the carbonyl group in your experimental design.
Issue 2: Unexpected Crosslinks or Modifications in Mass Spectrometry
Potential Cause Troubleshooting Step
Unintended Reaction with Carboxyl Groups If EDC is used, be aware of potential cross-linking between carboxyl groups (Asp, Glu) and the hydrazide groups of AAD-d8. To minimize this, carefully control the stoichiometry of EDC and AAD-d8.
Formation of "Zero-Length" Crosslinks When using EDC, direct cross-linking between carboxyl and amine groups can occur. This can be identified by a characteristic mass shift.
Intra-molecular Crosslinking If trying to achieve inter-molecular crosslinking, consider adjusting the concentration of your biomolecule and AAD-d8 to favor intermolecular reactions.
Tyrosine Modification If EDC is present, consider the possibility of a +155 Da modification on tyrosine residues.[7]

Data Presentation

Table 1: pH-Dependent Stability of Hydrazone Bonds
pHRelative Hydrolysis RateGeneral Stability
4.2HighLow
5.0 - 6.5ModerateModerate
7.4LowHigh
10.0Very LowVery High

This table summarizes the general trend of hydrazone bond stability as a function of pH, based on available literature.[3][5] Actual rates will depend on the specific molecular context.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking of an Oxidized Antibody with AAD-d8

This protocol provides a general guideline for the conjugation of AAD-d8 to an antibody that has been subjected to periodate oxidation to generate aldehyde groups in its glycan regions.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO4) solution

  • Quenching solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)

  • This compound (AAD-d8)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.

  • Periodate Oxidation:

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • Stop the oxidation reaction by adding a quenching solution (e.g., glycerol to a final concentration of 15 mM) and incubate for 15 minutes at room temperature.

  • Buffer Exchange:

    • Remove excess periodate and quenching reagent by buffer exchange into the reaction buffer (pH 7.2) using a desalting column.

  • Conjugation with AAD-d8:

    • Add a 50- to 100-fold molar excess of AAD-d8 to the oxidized antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess AAD-d8:

    • Purify the AAD-d8 conjugated antibody by size exclusion chromatography or dialysis to remove unreacted AAD-d8.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE to check for crosslinking and by mass spectrometry to confirm the incorporation of AAD-d8.

Visualizations

G cluster_main Primary Reaction Pathway Biomolecule_Carbonyl Biomolecule with Aldehyde/Ketone Hydrazone_Bond Hydrazone Bond Formation Biomolecule_Carbonyl->Hydrazone_Bond pH 5.0-7.5 AAD_d8 AAD-d8 AAD_d8->Hydrazone_Bond Conjugate AAD-d8 Conjugated Biomolecule Hydrazone_Bond->Conjugate

Caption: Primary reaction of AAD-d8 with a carbonyl-containing biomolecule.

G cluster_side Potential Side Reaction Pathway Biomolecule_Carboxyl Biomolecule with Carboxyl Group (Asp, Glu) EDC EDC Activator Biomolecule_Carboxyl->EDC Activated_Carboxyl Activated O-acylisourea Intermediate EDC->Activated_Carboxyl Amide_Bond Amide Bond Formation Activated_Carboxyl->Amide_Bond AAD_d8 AAD-d8 AAD_d8->Amide_Bond Side_Product AAD-d8 Conjugated via Amide Bond Amide_Bond->Side_Product

Caption: EDC-mediated side reaction of AAD-d8 with carboxyl groups.

G Start Low Conjugation Yield? Check_pH Is reaction pH 5.0-7.5? Start->Check_pH Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Oxidation Is aldehyde/ketone formation efficient? Check_pH->Check_Oxidation Yes Adjust_pH->Check_pH Optimize_Oxidation Optimize oxidation conditions Check_Oxidation->Optimize_Oxidation No Check_Sterics Is the reaction site sterically hindered? Check_Oxidation->Check_Sterics Yes Optimize_Oxidation->Check_Oxidation Denature Consider denaturation (if possible) Check_Sterics->Denature Yes Success Yield Improved Check_Sterics->Success No Denature->Success

Caption: Troubleshooting workflow for low AAD-d8 conjugation yield.

References

Improving hydrogel stability and mechanical properties with "Adipic acid dihydrazide-d8"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adipic acid dihydrazide (ADH) to improve hydrogel stability and mechanical properties.

Disclaimer: The following information is based on studies involving adipic acid dihydrazide (ADH). Specific data regarding the deuterated form, "Adipic acid dihydrazide-d8" (ADH-d8), is not extensively available in the reviewed literature. The general principles of hydrogel crosslinking and characterization with ADH are presented here and are expected to be largely applicable to ADH-d8, though potential isotopic effects on reaction kinetics and final properties should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the crosslinking mechanism of Adipic acid dihydrazide in hydrogels?

A1: Adipic acid dihydrazide acts as a crosslinking agent through a "keto-hydrazide" reaction. This involves the reaction between the hydrazide groups (-CONHNH2) of ADH and ketone or aldehyde moieties present on the polymer chains. This reaction forms stable hydrazone linkages, creating a three-dimensional hydrogel network. This process is often spontaneous and can occur under physiological conditions without the need for catalysts.[1][2][3]

Q2: What are the typical polymers functionalized for crosslinking with ADH?

A2: ADH is commonly used to crosslink polymers that have been modified to contain aldehyde or ketone groups. A frequent example is the use of oxidized polysaccharides like hyaluronic acid (oxi-HA) or dextran (B179266) (OD).[1][2][4][5] The oxidation of these polymers introduces aldehyde groups that can readily react with the hydrazide groups of ADH. Other polymers, such as acrylics containing diacetone acrylamide (B121943) (DAAM) or acetoacetoxyethyl methacrylate (B99206) (AAEM), can also be crosslinked with ADH.[3]

Q3: What are the main advantages of using ADH as a crosslinker in hydrogels for biomedical applications?

A3: Using ADH as a crosslinker offers several advantages, particularly in biomedical contexts:

  • Biocompatibility: The crosslinking reaction with ADH is generally considered biocompatible, and ADH itself is a small molecule that can be metabolized.[2]

  • In Situ Gelation: Hydrogels crosslinked with ADH can often form in situ under mild, physiological conditions (neutral pH and body temperature), which is advantageous for applications like injectable drug delivery systems or cell encapsulation.[2][6]

  • Tunable Properties: The mechanical properties, swelling behavior, and degradation rate of the resulting hydrogels can be controlled by varying the concentration of ADH and the degree of oxidation of the polymer.[2]

  • Stability: The hydrazone bonds formed are relatively stable, contributing to the overall stability of the hydrogel network.[7]

Q4: Is Adipic acid dihydrazide hazardous?

A4: Yes, Adipic acid dihydrazide is considered a hazardous substance. It may cause eye, skin, and respiratory tract irritation.[8][9] Ingestion can be harmful.[8] It is important to handle ADH with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[9][10] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Hydrogel fails to form or gelation is too slow. 1. Insufficient crosslinking sites on the polymer. 2. Low concentration of ADH. 3. Incorrect pH of the solution. 4. Low reaction temperature.1. Increase the degree of oxidation of the polymer (e.g., hyaluronic acid) to create more aldehyde groups. 2. Increase the concentration of ADH in the formulation.[2] 3. Adjust the pH to the optimal range for hydrazone bond formation (typically around neutral pH). 4. While many ADH-crosslinked hydrogels form at room temperature, slightly increasing the temperature (e.g., to 37°C) may accelerate gelation.
Hydrogel is too stiff or brittle. 1. Excessively high crosslinking density. 2. High concentration of ADH.1. Reduce the degree of oxidation of the polymer. 2. Decrease the concentration of ADH to reduce the number of crosslinks.[2] 3. Consider incorporating a plasticizer or a more flexible polymer, such as polyethylene (B3416737) glycol (PEG), into the hydrogel formulation to improve toughness.[6]
Hydrogel is too soft or mechanically weak. 1. Insufficient crosslinking density. 2. Low polymer concentration.1. Increase the concentration of ADH or the degree of polymer oxidation.[2] 2. Increase the overall polymer concentration in the hydrogel formulation.
Hydrogel swells excessively or dissolves prematurely. 1. Low crosslinking density. 2. Hydrolysis of the polymer backbone or crosslinks.1. Increase the ADH concentration or the density of reactive groups on the polymer to create a more tightly crosslinked network. 2. Ensure the pH of the surrounding medium is appropriate for the stability of the specific polymer and hydrazone bonds.
Poor injectability of the hydrogel precursor solution. 1. Premature gelation. 2. High viscosity of the polymer solution.1. Lower the temperature of the precursor solutions before mixing to slow down the reaction rate. 2. Reduce the concentration of the polymer or ADH. 3. Use a lower molecular weight polymer. 4. The addition of polymers like PEG has been shown to improve the shear resistance of the hydrogel, which may correlate with better injectability.[6]

Experimental Protocols & Data

Data Presentation

Table 1: Physical and Chemical Properties of Adipic Acid Dihydrazide

PropertyValueReference(s)
Molecular Formula C6H14N4O2[7][12]
Molecular Weight 174.20 g/mol [7][12]
Appearance White crystalline powder[9][10][11]
Melting Point 180-182 °C[10][11]
Solubility in Water Soluble (e.g., 40% or 102 g/L at 20°C)[10][11]
Key Experimental Methodologies

1. Hydrogel Synthesis (Example: Oxidized Hyaluronic Acid and ADH)

This protocol is a generalized procedure based on common methodologies.[2][4][13]

  • Step 1: Polymer Functionalization (Oxidation of Hyaluronic Acid)

    • Dissolve hyaluronic acid (HA) in deionized water.

    • Add a calculated amount of an oxidizing agent (e.g., sodium periodate) to the HA solution and stir in the dark for a specified time (e.g., 24 hours) at room temperature. The molar ratio of periodate (B1199274) to HA repeating units will determine the degree of oxidation.

    • Quench the reaction by adding a quenching agent (e.g., ethylene (B1197577) glycol).

    • Purify the oxidized HA (oxi-HA) by dialysis against deionized water for several days, followed by lyophilization.

  • Step 2: Hydrogel Formation

    • Prepare a solution of the lyophilized oxi-HA in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Prepare a separate solution of ADH in the same buffer.

    • To form the hydrogel, mix the oxi-HA solution with the ADH solution at a desired molar ratio. Gelation should begin shortly after mixing.

2. Swelling Behavior Characterization

This protocol is based on standard methods for hydrogel characterization.[14][15]

  • Step 1: Prepare hydrogel samples of a known initial weight (Wi).

  • Step 2: Immerse the samples in a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).

  • Step 3: At predetermined time intervals, remove the samples from the buffer, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Step 4: Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] * 100.

  • Step 5: Continue measurements until the weight remains constant, indicating that equilibrium swelling has been reached.

3. Mechanical Properties Characterization (Rheology)

This protocol outlines a general approach for rheological testing of hydrogels.[16][17]

  • Step 1: Sample Preparation: Place the hydrogel precursor solution onto the rheometer plate. If it's an in situ gelling system, initiate the crosslinking reaction on the plate.

  • Step 2: Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency to determine the gelation time. The gel point is often identified as the crossover point where G' > G''.

  • Step 3: Strain Sweep: After the hydrogel has fully formed, perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER), which is the range of strains where G' and G'' are independent of the applied strain.

  • Step 4: Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the mechanical spectrum of the hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization HA Hyaluronic Acid (HA) Oxidant Oxidizing Agent (e.g., Sodium Periodate) HA->Oxidant Oxidation Oxi_HA Oxidized HA (oxi-HA) Oxidant->Oxi_HA Purify Dialysis & Lyophilization Oxi_HA->Purify Mix Mix Solutions Purify->Mix ADH ADH-d8 Solution ADH->Mix Hydrogel Hydrogel Formation Mix->Hydrogel Swelling Swelling Studies Hydrogel->Swelling Rheology Rheological Analysis Hydrogel->Rheology Mech_Test Mechanical Testing (e.g., Compression) Hydrogel->Mech_Test Data Data Analysis Swelling->Data Rheology->Data Mech_Test->Data

Caption: Workflow for hydrogel synthesis and subsequent characterization.

Crosslinking Mechanism of ADH with an Aldehyde-Modified Polymer

G cluster_product Product Polymer Polymer Chain with Aldehyde Group (R-CHO) Plus + Polymer->Plus ADH This compound (H2N-NH-CO-(CD2)4-CO-NH-NH2) Reacts Schiff Base Reaction (forms Hydrazone bond) ADH->Reacts Plus->ADH Crosslinked Crosslinked Polymer Network (R-CH=N-NH-CO-(CD2)4-CO-...) Reacts->Crosslinked

References

Technical Support Center: Minimizing Non-specific Binding of Adipic Acid Dihydrazide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of Adipic acid dihydrazide-d8 (ADH-d8).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound (ADH-d8) is the deuterated form of Adipic acid dihydrazide (ADH), a homobifunctional crosslinking agent.[1][2][3] It is commonly used to link glycoproteins following periodate (B1199274) oxidation, reacting specifically with aldehydes to form stable hydrazone bonds.[1] Non-specific binding (NSB) occurs when ADH-d8 interacts with surfaces or molecules other than its intended target.[4][5][6] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising experimental results.[4][6]

Q2: What are the primary causes of non-specific binding for a small molecule like ADH-d8?

Non-specific binding of small molecules is often driven by:

  • Hydrophobic Interactions: The molecule may adhere to hydrophobic surfaces of microplates, beads, or proteins.[5]

  • Electrostatic Interactions: Charged interactions can occur between the molecule and oppositely charged surfaces or biomolecules.[5][7]

  • Interactions with Blocking Agents: In some cases, the small molecule can bind to the blocking agent itself, leading to counterproductive effects.

Q3: How can I test for non-specific binding of ADH-d8 in my assay?

A crucial first step is to perform a control experiment to determine the extent of NSB.[4][5][6] This typically involves running your standard experimental protocol on a surface that lacks the specific target molecule. For instance, you can run the experiment on a bare sensor surface or a plate well that has been blocked but has no immobilized ligand.[5] A high signal in this control indicates significant NSB.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Surface (e.g., microplate well, sensor chip)

High background is a common indicator of significant non-specific binding.

A High Background Signal Detected B Optimize Blocking Step A->B C Modify Buffer Composition A->C D Adjust Washing Protocol A->D E Test Alternative Blocking Agents B->E F Increase Salt Concentration (e.g., 150-500 mM NaCl) C->F G Add Non-ionic Surfactant (e.g., 0.05% Tween-20) C->G H Increase Wash Duration and/or Number of Washes D->H I Problem Resolved E->I If successful J Problem Persists E->J If unsuccessful F->I If successful F->J If unsuccessful G->I If successful G->J If unsuccessful H->I If successful H->J If unsuccessful

Caption: Troubleshooting workflow for high background signal.

  • Optimize Blocking Conditions:

    • Increase Concentration: If you are using a blocking agent like Bovine Serum Albumin (BSA), try increasing the concentration (e.g., from 1% to 3% w/v).

    • Increase Incubation Time/Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[8]

  • Modify Buffer Composition:

    • Increase Salt Concentration: Adding NaCl (e.g., up to 500 mM) can disrupt electrostatic interactions.[5][7]

    • Add Surfactants: Including a non-ionic surfactant like Tween-20 (typically 0.05% v/v) in your binding and wash buffers can reduce hydrophobic interactions.[5][7]

    • Adjust pH: The pH of your buffer can influence the charge of both your molecule and the surface.[5][7] Experiment with a pH range around the isoelectric point of potentially interacting proteins.[6][7]

  • Enhance Washing Steps:

    • Increase the number and duration of wash steps to more effectively remove unbound ADH-d8.[8]

Issue 2: Control Experiments Show ADH-d8 Binds to the Blocking Agent

This can occur if the blocking agent has an affinity for your small molecule.

  • Switch Blocking Agent: If you are using a protein-based blocker like BSA or casein, switch to a different type. Consider protein-free commercial blocking buffers or other options like fish gelatin.[9]

  • Use a Two-Step Blocking Approach: A combination of a protein blocker followed by a surfactant wash can be effective. For example, a treatment with Tween-20 after PEG passivation has been shown to significantly reduce NSB of small molecules.[10]

Quantitative Data on Blocking Agents

The effectiveness of blocking agents can vary significantly. While specific data for ADH-d8 is not available, the following table summarizes a quantitative comparison of common blocking agents for ELISA, which can serve as a starting point for optimization.

Blocking AgentTypical ConcentrationRelative Effectiveness (General ELISA)Key Considerations
Casein 1-5% (w/v)Very High[9][11]Can interfere with phosphorylation studies due to being a phosphoprotein.[2]
Bovine Serum Albumin (BSA) 1-5% (w/v)High[7]A good general-purpose blocker.
Non-fat Dry Milk 3-5% (w/v)High[9]Cost-effective, but contains biotin (B1667282) and phosphoproteins, which can interfere with certain assays.[2]
Fish Skin Gelatin 0.1-1% (w/v)Moderate to High[9]Remains liquid at 4°C, which can be an advantage.[9]
Polyethylene Glycol (PEG) 1% (w/v)ModerateOften used in combination with other blockers or surfactants.
Tween-20 0.05-0.1% (v/v)Used as an additiveReduces hydrophobic interactions, often included in wash and binding buffers.[5]

Experimental Protocols

Protocol 1: Quantifying Non-Specific Binding of ADH-d8

This protocol allows you to determine the baseline level of NSB in your experimental setup.

cluster_0 Experimental Wells cluster_1 NSB Control Wells A Coat with Target Molecule B Block Surface A->B C Incubate with ADH-d8 B->C D Wash C->D E Detect Signal D->E K Compare Signals: (NSB Control / Experimental) * 100 = % Non-Specific Binding E->K F No Target Molecule G Block Surface F->G H Incubate with ADH-d8 G->H I Wash H->I J Detect Signal I->J J->K

Caption: Workflow for quantifying non-specific binding.

Methodology:

  • Prepare Surfaces: Prepare your experimental surface (e.g., microplate wells) as you normally would, but divide them into two groups: "Experimental" and "NSB Control".

  • Immobilize Target: In the "Experimental" wells, immobilize your target molecule according to your standard protocol. In the "NSB Control" wells, omit the target molecule, proceeding directly to the blocking step with buffer only.

  • Block: Block all wells (both Experimental and NSB Control) using your chosen blocking agent (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Wash: Wash all wells three times with your wash buffer (e.g., PBS with 0.05% Tween-20).

  • Incubate with ADH-d8: Add your working concentration of ADH-d8 to all wells and incubate under your standard conditions.

  • Final Wash: Wash all wells thoroughly (e.g., 5 times) with wash buffer.

  • Detection: Perform your standard detection method to measure the signal in all wells.

  • Analysis: The signal in the "NSB Control" wells represents the contribution from non-specific binding. A high signal here confirms an NSB issue.

Protocol 2: Optimizing Blocking Agent Concentration

Methodology:

  • Prepare NSB Control Wells: Prepare a series of microplate wells without your target molecule, as described in Protocol 1.

  • Prepare Blocking Solutions: Create a dilution series of your chosen blocking agent (e.g., BSA at 0.5%, 1%, 2%, 3%, and 5% w/v in PBS).

  • Block: Add each concentration of blocking agent to a set of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature.

  • Wash: Wash all wells three times with wash buffer.

  • Incubate with ADH-d8: Add your working concentration of ADH-d8 to all wells and incubate.

  • Final Wash and Detection: Perform your standard final wash and detection steps.

  • Analysis: The concentration of blocking agent that results in the lowest signal is the optimal concentration for minimizing NSB in this system.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively minimize the non-specific binding of this compound, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Adipic Acid Dihydrazide-d8 (ADH-d8) Cross-linking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals utilizing Adipic acid dihydrazide-d8 (ADH-d8) for cross-linking applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ADH-d8 cross-linking reactions?

The optimal pH for ADH-d8 cross-linking is highly dependent on the functional groups being targeted.

  • Aldehydes (e.g., in oxidized glycoproteins): The reaction to form a stable hydrazone linkage is typically performed at a pH of 5.0.[1][2] This acidic condition is favorable for the reaction and helps to avoid competition from primary amines.

  • Ketones (e.g., in polymers with diacetone acrylamide (B121943) - DAAM): The keto-hydrazide cross-linking reaction is acid-catalyzed. The reaction rate is high at low pH values and is almost non-existent at a pH of 8 or above.[3] For applications like self-crosslinking acrylic emulsions, the system is kept stable at a pH ≥ 8, and the cross-linking is initiated by a decrease in pH during the drying process.[3][4]

  • Carboxylic Acids (in the presence of a carbodiimide (B86325) like EDC): When cross-linking molecules with carboxyl groups, such as hyaluronic acid, the reaction is often maintained at a pH of around 4.75.[5]

Q2: How does temperature affect the ADH-d8 cross-linking reaction?

For many aqueous-based cross-linking reactions with ADH-d8, the process occurs at ambient temperatures.[4][6] However, in specific applications like curing epoxy resins, ADH acts as a latent curing agent at ambient temperatures, with the cross-linking reaction being initiated by heating, typically between 120-180 °C.

Q3: What are the common applications of ADH-d8 in research and drug development?

ADH-d8 is a versatile cross-linking agent with numerous applications, including:

  • Bioconjugation: Linking biomolecules to surfaces or other molecules, which is crucial for developing targeted drug delivery systems.[7]

  • Hydrogel Formation: Creating cross-linked hydrogels for controlled drug release.[8]

  • Polymer Synthesis: Acting as a key intermediate in the production of polyamides.[7]

  • Pharmaceutical Formulations: Improving drug stability and bioavailability through the creation of hydrazone derivatives.[7]

  • Protein Drug Carriers: Serving as a carrier for protein drugs after cross-linking with substances like sodium hyaluronate.[9]

Q4: Is ADH-d8 soluble in water?

Yes, Adipic acid dihydrazide has moderate solubility in water (50 g/liter ), which facilitates its use in aqueous-based cross-linking reactions.[4] It is also soluble in other polar solvents.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cross-linking Efficiency Suboptimal pH: The reaction pH may be too high or too low for the specific functional groups.Verify the optimal pH for your specific reaction (see FAQ Q1). Adjust the pH of your reaction buffer accordingly. For keto-hydrazide reactions, ensure the pH is acidic.[3] For glycoprotein (B1211001) coupling, a pH of 5.0 is recommended.[1]
Insufficient Reagent Concentration: The concentration of ADH-d8 or the coupling agent (e.g., EDC) may be too low.Optimize the molar ratio of ADH-d8 to the target molecule. An excess of ADH may not significantly increase cross-linking and could modify carboxyl groups.[10]
Low Reaction Temperature: For some applications, ambient temperature may not be sufficient to drive the reaction to completion.While many reactions proceed at room temperature, consult the literature for your specific application. For epoxy curing, for example, elevated temperatures are required.
Protein/Molecule Precipitation Over-cross-linking: Excessive cross-linking can alter the net charge and isoelectric point (pI) of a protein, leading to insolubility.Reduce the molar excess of ADH-d8 used in the reaction. Optimize the reaction time to prevent excessive cross-linking.
pH Instability: The protein or molecule of interest may be unstable at the optimal pH for the cross-linking reaction.Perform a buffer screen to find a compromise pH that maintains protein stability while allowing for sufficient cross-linking. Consider a two-step cross-linking process if possible.
Inconsistent Results Variability in pH Measurement: Inaccurate pH measurements can lead to significant variations in reaction efficiency.Calibrate your pH meter before each use. Ensure the pH of the reaction mixture is stable throughout the process.
Reagent Degradation: ADH-d8 or other reagents may have degraded due to improper storage.Store ADH-d8 at ≤ -10 °C.[7] Ensure all reagents are fresh and stored according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Recommended pH for ADH-d8 Cross-linking Reactions

Target Functional Group Recommended pH Notes
Aldehydes (Glycoproteins)5.0Avoids competition from primary amines.[1][2]
Ketones (DAAM polymers)Acidic (below 7)Reaction rate is high at low pH; almost non-existent at pH ≥ 8.[3]
Carboxylic Acids (with EDC)~4.75Maintained for reactions like hyaluronic acid functionalization.[5]
In-can stability (DAAM emulsions)7.5 - 8.5Higher pH prevents premature cross-linking.[11]

Experimental Protocols

General Protocol for Cross-linking Glycoproteins with ADH-d8

This protocol provides a general workflow for the site-specific cross-linking of glycoproteins following periodate (B1199274) oxidation.

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a freshly prepared solution of sodium periodate (NaIO4) to a final concentration of 10-20 mM.

    • Incubate the reaction in the dark for 30-60 minutes at room temperature.

    • Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 20-50 mM and incubate for 10-15 minutes.

    • Remove excess periodate and by-products by dialysis or using a desalting column against a coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

  • Hydrazone Bond Formation:

    • Prepare a stock solution of ADH-d8 in the coupling buffer.

    • Add the ADH-d8 solution to the oxidized glycoprotein solution to achieve a desired molar excess (e.g., 10 to 50-fold).

    • Adjust the pH of the reaction mixture to 5.0.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess ADH-d8 and other reaction components by dialysis or size-exclusion chromatography.

Visualizations

experimental_workflow Experimental Workflow for Glycoprotein Cross-linking cluster_oxidation Step 1: Oxidation cluster_crosslinking Step 2: Cross-linking cluster_purification Step 3: Final Purification glycoprotein Glycoprotein add_periodate Add Sodium Periodate (pH 5.5) glycoprotein->add_periodate quench Quench Reaction add_periodate->quench purify_ox Purify Oxidized Glycoprotein quench->purify_ox add_adh Add ADH-d8 (pH 5.0) purify_ox->add_adh incubate Incubate add_adh->incubate purify_final Purify Cross-linked Product incubate->purify_final end end purify_final->end Final Product

Caption: Workflow for glycoprotein cross-linking with ADH-d8.

ph_dependency pH Dependency of ADH-d8 Keto-Hydrazide Reaction start Reaction State low_ph Low pH (Acidic) start->low_ph Condition high_ph High pH (≥ 8) start->high_ph Condition fast_reaction High Reaction Rate (Cross-linking occurs) low_ph->fast_reaction Result no_reaction Reaction Inhibited (Stable) high_ph->no_reaction Result

Caption: pH influence on ADH-d8 keto-hydrazide reactions.

References

Storage and handling best practices to prevent "Adipic acid dihydrazide-d8" degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Adipic acid dihydrazide-d8 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability and isotopic purity of this compound, it should be stored under the following conditions:

  • Temperature: The recommended storage temperature is -20°C.[1][2] For solutions, refrigeration at 4°C or freezing is recommended to minimize degradation.[3]

  • Moisture: The compound is sensitive to moisture, which can lead to hydrolysis and hydrogen-deuterium (H/D) exchange.[3] It is crucial to store it in a tightly sealed container, preferably in a desiccator or under a dry, inert atmosphere such as argon or nitrogen.[3]

  • Light: Exposure to light can cause photolytic degradation.[3] Always store the compound in a light-resistant container, such as an amber vial.[3]

  • Air: To prevent oxidation, handle and store the compound under an inert atmosphere.[4]

Q2: What are the primary degradation pathways for this compound?

This compound can degrade through several pathways:

  • Hydrolysis: The hydrazide functional groups are susceptible to hydrolysis, especially under acidic or basic conditions.[3]

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms can exchange with hydrogen atoms from the environment, particularly from sources of moisture.[3] This is more likely to occur at acidic or basic pH.[3]

  • Oxidation: The compound can be degraded by oxidizing agents.[3]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.[3]

  • Photolytic Degradation: Exposure to light, especially UV light, can cause degradation.[3]

Q3: How can I tell if my this compound has degraded?

Degradation can be identified through several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A decrease in the deuterium signal in a ²H-NMR spectrum or the appearance of new, unexpected peaks in a ¹H-NMR spectrum can indicate degradation or H/D exchange.

  • High-Performance Liquid Chromatography (HPLC): The appearance of new peaks or a decrease in the main peak area can signify the presence of degradation products.

  • Mass Spectrometry (MS): A change in the mass spectrum, such as the appearance of ions with lower m/z values, can indicate fragmentation or degradation.

Q4: Is this compound compatible with all solvents?

Care should be taken when selecting a solvent. Aprotic, anhydrous solvents are generally recommended for preparing stock solutions to minimize the risk of H/D exchange and hydrolysis.[3][4] If an aqueous solution is necessary, it is best to use a buffer with a neutral pH.[4] Avoid acidic or basic aqueous solutions, as they can catalyze degradation.[4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Loss of Isotopic Enrichment (Observed by NMR or MS) Hydrogen-Deuterium (H/D) Exchange: Exposure to moisture or protic solvents. Acidic or basic conditions catalyzing the exchange.- Ensure the compound is stored in a tightly sealed container in a desiccator or under an inert, dry atmosphere.[3]- Use aprotic, anhydrous solvents for sample preparation whenever possible.[4]- If aqueous solutions are required, maintain a neutral pH.[4]
Appearance of Extra Peaks in HPLC or NMR Chemical Degradation: Hydrolysis, oxidation, or photolytic degradation due to improper storage or handling.- Review storage conditions to ensure they meet the recommended temperature, light, and moisture protection guidelines.[1][2][3]- Prepare solutions fresh before use.- Filter the sample before analysis to remove any particulate matter.
Poor Solubility The compound may not be fully dissolved.- Use an appropriate solvent. Adipic acid dihydrazide is soluble in water.[2]- Vortex and sonicate the solution to ensure complete dissolution.[4]
Inconsistent Experimental Results Compound Degradation: Use of a degraded batch of the compound.Improper Sample Handling: Introduction of contaminants or moisture during sample preparation.- Perform a quality check on the this compound stock using HPLC or NMR.- Always use clean and dry labware.- Handle the compound under an inert atmosphere to prevent moisture uptake and oxidation.[4]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general approach for conducting a stability study on this compound. It is based on general stability testing guidelines.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile, DMSO).[3]

    • For testing in aqueous conditions, spike a known concentration of the stock solution into different buffers (e.g., acidic, neutral, and basic pH).

  • Stress Conditions:

    • Thermal Stability: Store aliquots of the solid compound and solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose solutions to a controlled light source, while keeping a control sample in the dark.[3]

    • pH Stability: Incubate solutions at different pH values (e.g., pH 3, 7, 9).

    • Oxidative Stability: Treat a solution with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).[3]

  • Time Points:

    • Collect samples at various time points for each condition (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analysis:

    • Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection, to quantify the amount of remaining this compound and detect any degradation products.[3]

    • Use ²H-NMR to assess the isotopic enrichment over time.

Data Presentation

The quantitative data from the stability study should be summarized in a table for easy comparison.

Condition Time Point This compound Remaining (%) Degradation Products Detected
Solid, -20°C (Control) 0100None
1 month
3 months
Solution, 4°C 0100None
24 hours
72 hours
Solution, 25°C 0100None
24 hours
72 hours
Solution, pH 3 0100None
24 hours
Solution, pH 9 0100None
24 hours
Light Exposure 0100None
24 hours

Visualizations

Storage_and_Handling_Workflow cluster_storage Optimal Storage cluster_handling Proper Handling Store at -20°C Store at -20°C Protect from Light Protect from Light Protect from Moisture Protect from Moisture Inert Atmosphere Inert Atmosphere Use Anhydrous Solvents Use Anhydrous Solvents Maintain Neutral pH Maintain Neutral pH Prepare Fresh Solutions Prepare Fresh Solutions This compound This compound Optimal Storage Optimal Storage This compound->Optimal Storage Maintains Stability Improper Storage/Handling Improper Storage/Handling This compound->Improper Storage/Handling Proper Handling Proper Handling Optimal Storage->Proper Handling Ensures Purity for Experiments Stable Compound Stable Compound Proper Handling->Stable Compound Degradation Degradation Improper Storage/Handling->Degradation Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Observed Issue Observed Issue Moisture Exposure Moisture Exposure Observed Issue->Moisture Exposure e.g., H/D Exchange Light Exposure Light Exposure Observed Issue->Light Exposure e.g., Photodegradation High Temperature High Temperature Observed Issue->High Temperature e.g., Thermal Degradation Incorrect pH Incorrect pH Observed Issue->Incorrect pH e.g., Hydrolysis Oxidizing Agents Oxidizing Agents Observed Issue->Oxidizing Agents e.g., Oxidation Store in Desiccator Store in Desiccator Moisture Exposure->Store in Desiccator Use Amber Vials Use Amber Vials Light Exposure->Use Amber Vials Store at -20°C Store at -20°C High Temperature->Store at -20°C Buffer to Neutral pH Buffer to Neutral pH Incorrect pH->Buffer to Neutral pH Use Inert Atmosphere Use Inert Atmosphere Oxidizing Agents->Use Inert Atmosphere

References

Validation & Comparative

"Adipic acid dihydrazide-d8" vs non-deuterated adipic acid dihydrazide for quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis and drug development, the precision of quantitative assays is paramount. The choice of an appropriate internal standard is a critical determinant of an assay's reliability. This guide provides a comprehensive comparison between Adipic acid dihydrazide-d8 (ADH-d8) and its non-deuterated counterpart, adipic acid dihydrazide (ADH), for quantitative applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). For researchers, scientists, and drug development professionals, understanding the nuances of these standards is key to generating robust and defensible data.

Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Standards

The use of a stable isotope-labeled internal standard, such as ADH-d8, is widely recognized as the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry, leverages the chemical and physical similarities between the analyte and its deuterated analog.[1] The near-identical properties ensure that the internal standard behaves just like the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variability.[1]

Experimental data from various studies consistently demonstrates the superior performance of deuterated internal standards over non-deuterated (or analog) internal standards. While specific data for a direct comparison of ADH-d8 and ADH in the same study is not publicly available, the following tables summarize representative performance data from studies comparing deuterated and non-deuterated internal standards for other analytes, which illustrates the expected advantages.

Table 1: Comparison of Accuracy and Precision in Bioanalytical Assays

ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal Standard
Accuracy (% Bias)
Low QC-1.5%-8.2%
Mid QC0.8%5.5%
High QC-0.5%-6.1%
Precision (%CV)
Low QC2.1%9.8%
Mid QC1.8%7.5%
High QC1.5%8.3%
Data is representative and adapted from a study comparing internal standards for everolimus (B549166) quantification. Lower %CV indicates higher precision.

Table 2: Impact on Matrix Effects

Matrix SourceAnalyte/Deuterated IS Ratio (%CV)Analyte/Analog IS Ratio (%CV)
Human Plasma Lot 12.5%12.1%
Human Plasma Lot 23.1%15.8%
Human Plasma Lot 32.8%14.3%
Hemolyzed Plasma3.5%21.5%
Lipemic Plasma4.2%18.9%
Data is representative and illustrates the superior ability of a deuterated internal standard to compensate for matrix effects in complex biological samples.

Experimental Protocols

A robust and validated bioanalytical method is essential for accurate quantification. The following is a detailed methodology for a validated LC-MS/MS method for the quantification of adipic acid dihydrazide, which can be adapted to include this compound as the internal standard.

Objective

To establish a precise and accurate method for the determination of adipic acid dihydrazide in a given matrix (e.g., textiles, biological fluids) using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Materials and Reagents
  • Adipic acid dihydrazide (ADH) reference standard

  • This compound (ADH-d8) internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., blank textile extract, drug-free human plasma)

Instrumentation
  • HPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical column suitable for polar compounds (e.g., C18, HILIC)

Sample Preparation
  • Stock Solutions: Prepare separate stock solutions of ADH and ADH-d8 in a suitable solvent (e.g., methanol or water).

  • Working Solutions: Prepare serial dilutions of the ADH stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of ADH-d8.

  • Sample Extraction:

    • For textile samples, a solid-liquid extraction can be performed. Accurately weigh the textile sample and add a defined volume of extraction solvent (e.g., a mixture of water and methanol).

    • For biological samples, a protein precipitation or liquid-liquid extraction method can be employed.

  • Internal Standard Spiking: Add a fixed amount of the ADH-d8 internal standard working solution to all calibration standards, QC samples, and unknown samples.

  • Final Preparation: Vortex the samples and centrifuge to pellet any precipitates. Transfer the supernatant to autosampler vials for analysis.

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: Optimize the gradient to achieve good peak shape and separation from matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C)

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Monitor the precursor-to-product ion transitions for both ADH and ADH-d8. For ADH, a potential transition is m/z 175.1 → 157.1. For ADH-d8, the transition would be m/z 183.1 → 165.1.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.

  • Matrix Effect: Investigate the influence of matrix components on the ionization of the analyte and internal standard.

  • Recovery: Determine the extraction efficiency of the analytical method.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the cross-linking mechanism of adipic acid dihydrazide.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with ADH-d8 (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (ADH/ADH-d8) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify ADH Concentration Calibrate->Quantify

Caption: A generalized workflow for quantitative bioanalytical method validation using a deuterated internal standard.

Crosslinking_Mechanism DAAM Diacetone Acrylamide (DAAM) Polymer C=O Reaction + DAAM:p1->Reaction ADH Adipic Acid Dihydrazide (ADH) H2N-NH-CO-(CH2)4-CO-NH-NH2 Product Cross-linked Polymer C=N-NH-CO-... ADH->Product:p1 Keto-hydrazide reaction Reaction->ADH Water H2O Product->Water Evaporation

References

A Head-to-Head Comparison: Adipic Acid Dihydrazide-d8 vs. EDC/NHS for Cross-Linking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective comparison of Adipic acid dihydrazide-d8 (ADH-d8) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), two prominent cross-linking systems with distinct mechanisms and applications.

This comparison will delve into their reaction chemistry, performance metrics, and ideal use cases, supported by experimental data and detailed protocols to aid in the selection of the most appropriate cross-linker for your research needs.

Executive Summary

FeatureThis compound (with EDC)EDC/NHS
Target Functional Groups Carboxyl to CarboxylCarboxyl to Primary Amine
Resulting Bond HydrazoneAmide
Bond Stability pH-labile (cleavable in acidic conditions)Highly Stable
Deuterated Form (d8) Enables isotope labeling for quantitative mass spectrometryNot applicable
Primary Applications Drug delivery (pH-responsive release), quantitative proteomics, cross-linking acidic residues.Stable bioconjugation, antibody-drug conjugates, protein-protein interaction studies, surface immobilization.
Reaction Scheme Two-step: 1. EDC activates carboxyl groups. 2. ADH-d8 reacts with activated carboxyls to form hydrazone links.Two-step: 1. EDC activates carboxyl groups. 2. NHS stabilizes the intermediate, which then reacts with a primary amine.

Mechanism of Action

This compound (ADH-d8)

ADH-d8 is a homobifunctional cross-linker that, in the presence of a carbodiimide (B86325) like EDC, links two carboxyl groups. The reaction proceeds by the EDC-mediated activation of carboxyl groups on a protein or other molecule. These activated carboxyls then react with the hydrazide moieties at both ends of the ADH-d8 molecule to form two hydrazone bonds. The deuteration of ADH-d8 allows for its use as an isotopic label in quantitative mass spectrometry, aiding in the identification and quantification of cross-linked peptides.[1]

EDC/NHS Chemistry

The combination of EDC and NHS is a widely used "zero-length" cross-linking system that covalently links a carboxyl group to a primary amine. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then reacts efficiently with the amine group to form the final amide bond, significantly improving the coupling efficiency.[2]

Performance Comparison

ParameterThis compound (with EDC)EDC/NHSSupporting Data/Citations
Reaction Efficiency Efficiency is dependent on the concentration of EDC and ADH, as well as pH. The reaction is typically carried out in a slightly acidic to neutral pH range.High efficiency, particularly with the addition of NHS to stabilize the active intermediate. Optimal activation is often in the pH range of 4.5-6.0, while the reaction with amines is more efficient at pH 7.2-8.5.[3][4]
Specificity Highly specific for carboxyl groups. Can be used to target acidic residues in proteins.Specific for the reaction between carboxyl groups and primary amines (e.g., lysine (B10760008) residues, N-terminus of proteins).[1]
Stability of Linkage Forms a hydrazone bond that is susceptible to hydrolysis under acidic conditions (pH 4.5-6.5). This pH-sensitivity is a key feature for applications requiring controlled release. The bond can be stabilized by reduction with agents like sodium cyanoborohydride.Forms a highly stable amide bond that is resistant to hydrolysis under a wide range of physiological conditions.[5][][7]
Applications in Drug Development Ideal for creating antibody-drug conjugates (ADCs) with pH-sensitive linkers for targeted drug release in the acidic tumor microenvironment or within endosomes/lysosomes.Widely used for creating stable ADCs and other bioconjugates where a permanent linkage is desired.[8][9][10][11]
Quantitative Analysis The d8-label allows for isotopic labeling, facilitating quantitative analysis of cross-linked products by mass spectrometry.Quantification of conjugation efficiency often relies on indirect methods like BCA assays or chromatographic techniques.[1][12][13]

Experimental Protocols

Protocol 1: Cross-Linking of Two Proteins using ADH-d8 and EDC

This protocol is a representative method for cross-linking carboxyl groups between two proteins using ADH-d8 and EDC, adapted for mass spectrometry analysis.

Materials:

  • Protein A and Protein B (in a suitable buffer like MES, pH 6.0)

  • This compound (ADH-d8)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching solution (e.g., hydroxylamine)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

Procedure:

  • Prepare a solution containing Protein A and Protein B at the desired molar ratio in the Reaction Buffer.

  • Add EDC to the protein solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add ADH-d8 to the reaction mixture to a final concentration of 5-10 mM.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM and incubating for 15 minutes.

  • The cross-linked product can then be purified by size-exclusion chromatography or analyzed by SDS-PAGE and mass spectrometry.

Protocol 2: Two-Step Protein-Protein Cross-Linking using EDC and NHS

This is a standard two-step protocol for conjugating a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).

Materials:

  • Protein 1 (with carboxyl groups)

  • Protein 2 (with primary amines)

  • EDC

  • NHS (or Sulfo-NHS for a water-soluble option)

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Procedure:

  • Dissolve Protein 1 in the Activation Buffer.

  • Add EDC (e.g., 10 mM final concentration) and NHS (e.g., 20 mM final concentration) to the Protein 1 solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups and form the NHS ester.

  • Optional: Remove excess EDC and NHS by buffer exchange (e.g., using a desalting column) into the Coupling Buffer.

  • Add Protein 2 to the activated Protein 1 solution. The molar ratio will depend on the specific application.

  • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography.

Visualizing the Chemistry and Workflows

Chemical Reaction Mechanisms

Figure 1: Chemical Reaction Mechanisms cluster_ADH ADH-d8 Cross-Linking cluster_EDCNHS EDC/NHS Cross-Linking Carboxyl1 Protein-COOH Activated_Carboxyl1 Activated Ester Carboxyl1->Activated_Carboxyl1 + EDC EDC1 EDC Crosslink Hydrazone Bond Protein-CO-NH-N=...=N-NH-CO-Protein' Activated_Carboxyl1->Crosslink ADH ADH-d8 (H2N-NH-CO-(CD2)4-CO-NH-NH2) ADH->Crosslink Carboxyl2 Protein'-COOH Activated_Carboxyl2 Activated Ester ' Carboxyl2->Activated_Carboxyl2 + EDC Activated_Carboxyl2->Crosslink Carboxyl3 Protein-COOH NHS_Ester NHS Ester Carboxyl3->NHS_Ester + EDC, + NHS EDC2 EDC NHS NHS Amide_Bond Amide Bond Protein-CO-NH-Protein' NHS_Ester->Amide_Bond Amine Protein'-NH2 Amine->Amide_Bond

Caption: Reaction schemes for ADH-d8 and EDC/NHS cross-linking.

Experimental Workflow Comparison

Figure 2: Experimental Workflow Comparison cluster_ADH_workflow ADH-d8 Workflow cluster_EDCNHS_workflow EDC/NHS Workflow Start_ADH Mix Proteins A & B (Both with -COOH) Activate_ADH Activate with EDC Start_ADH->Activate_ADH Add_ADH Add ADH-d8 Activate_ADH->Add_ADH React_ADH React 2h @ RT Add_ADH->React_ADH Quench_ADH Quench Reaction React_ADH->Quench_ADH Analyze_ADH Purify & Analyze (e.g., MS for d8 signal) Quench_ADH->Analyze_ADH Start_EDC Protein 1 (-COOH) Activate_EDC Activate with EDC/NHS Start_EDC->Activate_EDC Buffer_Ex Optional: Buffer Exchange Activate_EDC->Buffer_Ex Add_Protein2 Add Protein 2 (-NH2) Buffer_Ex->Add_Protein2 React_EDC React 1-2h @ RT Add_Protein2->React_EDC Quench_EDC Quench Reaction React_EDC->Quench_EDC Analyze_EDC Purify & Analyze Quench_EDC->Analyze_EDC

Caption: Typical experimental workflows for ADH-d8 and EDC/NHS.

Conclusion and Recommendations

The choice between this compound and EDC/NHS is fundamentally dependent on the desired outcome of the cross-linking reaction.

Choose this compound when:

  • pH-responsive cleavage is required: The resulting hydrazone bond is ideal for applications such as targeted drug delivery, where the payload should be released in the acidic environment of a tumor or endosome.[5][][14]

  • Cross-linking between two carboxyl groups is necessary: ADH provides a means to link acidic residues in proteins.

  • Quantitative mass spectrometry is the primary analysis method: The deuterium (B1214612) label (d8) provides a clear isotopic signature for confident identification and quantification of cross-linked species.[1]

Choose EDC/NHS when:

  • A highly stable, permanent linkage is desired: The amide bond formed is robust and not susceptible to cleavage under physiological conditions.

  • Linking a carboxyl group to a primary amine is the goal: This is the most common application for EDC/NHS chemistry in bioconjugation.

  • High conjugation efficiency is paramount: The use of NHS significantly improves the yield of the reaction compared to EDC alone.[2]

For drug development professionals, the pH-lability of the hydrazone linkage offered by ADH-d8 presents a sophisticated mechanism for creating "smart" therapeutics. For researchers in proteomics and structural biology, the ability to target acidic residues and the quantitative potential of the deuterated form make ADH-d8 a valuable tool. Conversely, the stability and efficiency of EDC/NHS chemistry have made it a gold standard for a vast array of applications requiring robust bioconjugates. Careful consideration of the target functional groups, desired bond stability, and downstream analytical methods will guide the rational selection of the optimal cross-linking strategy.

References

The Gold Standard in Bioanalysis: Validating Adipic Acid Dihydrazide-d8 as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Adipic acid dihydrazide-d8 (AAD-d8), a stable isotope-labeled internal standard, against alternative quantification methods for its non-labeled counterpart, Adipic acid dihydrazide (AAD). The presented experimental data underscores the superior performance of isotope dilution mass spectrometry for robust and reliable bioanalysis.

Adipic acid dihydrazide is a chemical intermediate used in various industrial applications, including as a crosslinking agent for aqueous emulsions and a hardener for epoxy resins.[1] Its residual presence in materials like textiles is a subject of analytical interest. Accurate quantification of AAD is crucial for quality control and safety assessment. This guide focuses on the validation of AAD-d8 as the premier internal standard for the quantification of AAD in complex matrices.

The Principle of Isotope Dilution Mass Spectrometry

The core advantage of a stable isotope-labeled internal standard like AAD-d8 lies in the principle of isotope dilution. AAD-d8 is chemically identical to AAD, with the only difference being the replacement of eight hydrogen atoms with deuterium. This minimal structural change results in a distinct mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, the physicochemical properties remain nearly identical, ensuring that AAD-d8 co-elutes with AAD and experiences the same effects during sample preparation, chromatography, and ionization. This co-behavior allows for highly accurate correction of analytical variability, including matrix effects, which are a common source of error in complex samples.

Performance Comparison: AAD-d8 vs. Alternative Methods

To illustrate the advantages of using AAD-d8, this guide compares three analytical approaches for the quantification of AAD:

  • Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

  • Alternative Method 1: LC-MS/MS without an internal standard.

  • Alternative Method 2 (Hypothetical): LC-MS/MS with a structural analog internal standard (e.g., Pimelic acid dihydrazide).

While direct head-to-head comparative validation data for AAD quantification using these three methods in a single study is not publicly available, this guide synthesizes data from a validated method without an internal standard and typical performance improvements seen when employing a stable isotope-labeled internal standard.

Data Presentation

The following tables summarize the validation parameters for the quantification of Adipic acid dihydrazide. The data for the primary method (with AAD-d8) is projected based on the established benefits of stable isotope dilution, while the data for Alternative Method 1 is based on a published study for the determination of AAD in textiles.[2]

Table 1: Linearity

MethodCalibration Range (mg/L)Correlation Coefficient (r²)
Primary Method (with AAD-d8) 0.05 - 2.0>0.999
Alternative Method 1 (No IS) 0.05 - 2.00.9993[2]
Alternative Method 2 (Structural Analog IS) 0.05 - 2.0>0.995

Table 2: Accuracy and Precision

MethodQC LevelAccuracy (% Bias)Precision (% RSD)
Primary Method (with AAD-d8) Low, Mid, High± 5%< 5%
Alternative Method 1 (No IS) Not SpecifiedNot Specified< 10%[2]
Alternative Method 2 (Structural Analog IS) Low, Mid, High± 15%< 15%

Table 3: Recovery and Matrix Effect

MethodRecovery (%)Matrix Effect (%)
Primary Method (with AAD-d8) Consistent & ReproducibleCompensated
Alternative Method 1 (No IS) 85 - 100[2]Uncompensated
Alternative Method 2 (Structural Analog IS) VariablePartially Compensated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary Method: LC-MS/MS with AAD-d8 Internal Standard

1. Sample Preparation:

  • Weigh 1 gram of the textile sample, cut into small pieces (approx. 5 mm x 5 mm).

  • Add 10 mL of deionized water and a known concentration of AAD-d8 working solution.

  • Extract the sample in an ultrasonic bath at 80°C for 90 minutes.

  • Centrifuge the extract and filter the supernatant into an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • AAD: Precursor ion > Product ion (e.g., 175.1 > 157.1)

    • AAD-d8: Precursor ion > Product ion (e.g., 183.2 > 165.2)

Alternative Method 1: LC-MS/MS without Internal Standard

The protocol is similar to the primary method but without the addition of the AAD-d8 internal standard. Quantification is based on an external calibration curve.[2]

Alternative Method 2: LC-MS/MS with Structural Analog Internal Standard

The protocol is similar to the primary method, but instead of AAD-d8, a structural analog such as Pimelic acid dihydrazide would be added as the internal standard. The MRM transition for the analog would need to be optimized.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Textile Sample B Add Water & Internal Standard (AAD-d8) A->B C Ultrasonic Extraction B->C D Centrifuge & Filter C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Data Acquisition G->H I Calculate Peak Area Ratio (AAD/AAD-d8) H->I J Quantify using Calibration Curve I->J

Figure 1: Experimental workflow for AAD quantification using AAD-d8.

G Analyte Analyte (AAD) Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard (AAD-d8) Signal IS->Ratio Concentration Calculated Concentration Ratio->Concentration Corrects for Variability Variability Analytical Variability (e.g., Matrix Effect, Extraction Loss) Variability->Analyte Affects Variability->IS Affects Equally

Figure 2: Principle of internal standard correction in mass spectrometry.

Conclusion

The validation data and established principles of isotope dilution mass spectrometry strongly support the use of this compound as the internal standard of choice for the accurate and precise quantification of Adipic acid dihydrazide. While methods without an internal standard or with a structural analog can provide quantitative estimates, they are more susceptible to inaccuracies arising from matrix effects and sample preparation variability. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of a stable isotope-labeled internal standard like AAD-d8 is indispensable for ensuring the reliability and reproducibility of their results.

References

Stability comparison of deuterated versus non-deuterated adipic acid dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the pursuit of more stable and effective chemical compounds, particularly in the pharmaceutical and materials science sectors, deuteration has emerged as a key strategy. This guide provides an in-depth comparison of the stability of deuterated adipic acid dihydrazide (ADH-d8) versus its non-deuterated counterpart, adipic acid dihydrazide (ADH). By leveraging the kinetic isotope effect, deuteration of metabolically susceptible positions in a molecule can significantly enhance its stability. This document presents available stability data, outlines detailed experimental protocols for comparative analysis, and visualizes potential degradation and metabolic pathways.

The Foundation of Enhanced Stability: The Kinetic Isotope Effect

Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (B1232500) (the common isotope of hydrogen). The greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any chemical process that involves the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), is the fundamental principle behind the enhanced stability of deuterated compounds. In the context of adipic acid dihydrazide, deuteration of the carbon backbone is anticipated to slow down metabolic degradation and certain chemical decomposition pathways.

Quantitative Stability Data

Direct comparative stability studies for deuterated versus non-deuterated adipic acid dihydrazide are not extensively available in peer-reviewed literature. However, by compiling information from manufacturer specifications and related studies, a general overview of their stability can be presented.

ParameterDeuterated Adipic Acid Dihydrazide (ADH-d8)Non-Deuterated Adipic Acid Dihydrazide (ADH)Source
Storage Condition (Powder) -20°C, stable for 3 years-20°CMedChemExpress
Storage Stability in Epoxy Formulations Data not availableUp to 6 months at room temperatureGantrade
Incompatible Materials Strong oxidizing agents, strong bases, strong acidsStrong oxidizing agents, strong bases, strong acidsFisher Scientific

Proposed Experimental Protocols for Comparative Stability Analysis

To rigorously compare the stability of deuterated and non-deuterated adipic acid dihydrazide, a forced degradation study is recommended. This involves subjecting both compounds to a variety of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Protocol

Objective: To compare the intrinsic stability of deuterated and non-deuterated adipic acid dihydrazide under various stress conditions.

Materials:

  • Deuterated Adipic Acid Dihydrazide (ADH-d8)

  • Non-Deuterated Adipic Acid Dihydrazide (ADH)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (pH 7.4)

Stress Conditions:

  • Acid Hydrolysis: Dissolve 10 mg of each compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Dissolve 10 mg of each compound in 10 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Dissolve 10 mg of each compound in 10 mL of 3% H₂O₂. Store in the dark at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Store 10 mg of each compound in powder form at 80°C for 7 days.

  • Photostability: Expose 10 mg of each compound (in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration with mobile phase. Analyze the samples using a stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.

Visualizing Degradation and Metabolism

Chemical Degradation Pathway

The primary chemical degradation pathway for adipic acid dihydrazide under hydrolytic conditions is likely the cleavage of the amide bonds, leading to the formation of adipic acid and hydrazine.

ADH Adipic Acid Dihydrazide Hydrolysis Hydrolysis (Acid or Base Catalyzed) ADH->Hydrolysis Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Hydrazine Hydrazine Hydrolysis->Hydrazine

Caption: Proposed hydrolytic degradation of Adipic Acid Dihydrazide.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the workflow for the proposed forced degradation study.

cluster_stress Stress Conditions cluster_compounds Test Compounds Acid Acid Hydrolysis Analysis HPLC-UV Analysis (Quantification of Degradation) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis ADH Adipic Acid Dihydrazide ADH->Acid ADH->Base ADH->Oxidation ADH->Thermal ADH->Photo ADH_d8 Deuterated Adipic Acid Dihydrazide ADH_d8->Acid ADH_d8->Base ADH_d8->Oxidation ADH_d8->Thermal ADH_d8->Photo Comparison Comparative Stability Assessment Analysis->Comparison

Caption: Workflow for comparative forced degradation analysis.

Plausible Metabolic Pathway

Based on the known metabolism of other hydrazine-containing compounds, a plausible metabolic pathway for adipic acid dihydrazide involves enzymatic oxidation and hydrolysis. Cytochrome P450 enzymes are likely to catalyze the oxidation of the hydrazide moieties, potentially leading to the formation of reactive intermediates. Hydrolases may also cleave the amide bonds.

cluster_phase1 Phase I Metabolism ADH Adipic Acid Dihydrazide Oxidation Oxidation (Cytochrome P450) ADH->Oxidation Hydrolysis Hydrolysis (Hydrolases) ADH->Hydrolysis Intermediates Oxidized Intermediates (e.g., Diazenes) Oxidation->Intermediates Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Hydrazine_Metabolites Hydrazine Metabolites Hydrolysis->Hydrazine_Metabolites

Caption: Plausible metabolic pathways for Adipic Acid Dihydrazide.

Conclusion

While direct experimental evidence is limited, the foundational principles of the kinetic isotope effect strongly suggest that deuterated adipic acid dihydrazide will exhibit enhanced stability compared to its non-deuterated counterpart, particularly in biological systems where metabolic degradation is a key factor. The proposed experimental protocols provide a clear roadmap for researchers to quantify this stability difference. The enhanced stability of the deuterated form could translate to a longer shelf-life, improved pharmacokinetic profiles in drug delivery applications, and more robust performance in material science contexts. As the demand for more durable and reliable chemical compounds grows, the strategic use of deuteration, as exemplified by adipic acid dihydrazide-d8, will undoubtedly play an increasingly important role.

A Comparative Guide to Dihydrazides in Specialized Applications: Adipic Acid Dihydrazide vs. Sebacic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount to achieving desired experimental outcomes. This guide provides a detailed comparison of Adipic acid dihydrazide (ADH) and its deuterated counterpart, Adipic acid dihydrazide-d8 (ADH-d8), against other dihydrazides, notably Sebacic dihydrazide (SDH), in specific applications such as polymer crosslinking, hydrogel formation for drug delivery, and bioconjugation.

Overview of Dihydrazides

Dihydrazides are a class of organic compounds characterized by the presence of two hydrazide functional groups (-CONHNH₂). This bifunctionality makes them excellent crosslinking agents, capable of forming stable covalent bonds with various polymers and biomolecules. Adipic acid dihydrazide and Sebacic dihydrazide are two of the most commonly utilized aliphatic dihydrazides, differing primarily in the length of their hydrocarbon chains (a C4 backbone for ADH and a C8 backbone for SDH)[1][2]. This structural difference influences their physical properties and, consequently, their performance in specific applications[3][4].

This compound (ADH-d8) is a deuterated form of ADH, where the eight hydrogen atoms on the adipic acid backbone are replaced with deuterium (B1214612) atoms. This isotopic labeling makes it a valuable tool in research for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to trace the molecule and elucidate reaction mechanisms, rather than for altering the functional performance of the final product[5].

Comparative Performance Data

A direct comparison of performance between ADH and SDH has been documented in their application as thermal latent curing agents for epoxy-based sealing materials. The data below summarizes key findings from a study evaluating their efficacy.

ParameterAdipic Acid Dihydrazide (ADH)Sebacic Dihydrazide (SDH)Isophthalic Dihydrazide (IDH)Valine Dihydrazide (VDH)
Melting Point (°C) 180-182~210201.1120.4
Conversion Ratio (%) 81.680.3--
Adhesive Strength (kgf cm⁻²) 28.350.425.754.3

Data sourced from a study on epoxy-based sealing materials for liquid crystal displays[3].

The longer alkyl chain of SDH contributes to a higher adhesive strength in the cured epoxy resin system compared to ADH[3]. Conversely, ADH shows a slightly higher conversion ratio under the tested conditions[3]. The choice between ADH and SDH would therefore depend on the desired balance of properties for the specific epoxy formulation.

Applications in Focus

Hydrogel Crosslinking for Drug Delivery

Both ADH and SDH are employed as crosslinkers in the formation of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. These hydrogels are extensively researched for biomedical applications, including controlled drug delivery.

Adipic Acid Dihydrazide (ADH) in Hydrogel Formation:

ADH is a widely used crosslinker for polysaccharides like hyaluronic acid (HA). The hydrazide groups of ADH react with the carboxyl groups of the polymer, often activated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form stable amide bonds[6][7]. The mechanical properties and degradation rates of these hydrogels can be tuned by varying the concentration of ADH and the polymer[8][9]. For instance, studies have shown that ADH-crosslinked HA hydrogels can support the growth and proliferation of cells, making them suitable for tissue engineering applications[8]. Furthermore, these hydrogels have been successfully used for the controlled release of drugs like vancomycin[10].

Experimental Protocol: Preparation of ADH-Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol is a generalized procedure based on common methodologies described in the literature.

  • HA Solution Preparation: Dissolve hyaluronic acid (HA) in deionized water to achieve the desired concentration (e.g., 1% w/v).

  • Activation of HA: Add Adipic acid dihydrazide (ADH) and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the HA solution. The molar ratio of HA carboxyl groups to ADH to EDC is a critical parameter to be optimized.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 4.5 and 5.0 to facilitate the coupling reaction while minimizing side reactions[1].

  • Crosslinking Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 2-4 hours), with gentle stirring.

  • Purification: The resulting hydrogel is typically purified by dialysis against a salt solution and then deionized water to remove unreacted reagents and byproducts.

  • Lyophilization (Optional): The purified hydrogel can be lyophilized to obtain a porous scaffold.

Sebacic Dihydrazide (SDH) as an Alternative:

Logical Relationship: Hydrogel Formation and Drug Delivery

G Hydrogel Formation for Drug Delivery cluster_0 Components cluster_1 Process cluster_2 Outcome Polymer Polymer (e.g., Hyaluronic Acid) Crosslinking Crosslinking Reaction Polymer->Crosslinking Crosslinker Dihydrazide Crosslinker (ADH or SDH) Crosslinker->Crosslinking Drug Therapeutic Agent Encapsulation Drug Encapsulation Drug->Encapsulation Hydrogel Drug-Loaded Hydrogel Crosslinking->Hydrogel Encapsulation->Hydrogel Release Controlled Drug Release Hydrogel->Release

Caption: Workflow of hydrogel-based drug delivery system development.

Bioconjugation: Antibody-Drug Conjugates (ADCs)

Dihydrazides can be used as linkers in the synthesis of antibody-drug conjugates (ADCs), which are targeted therapies that deliver potent cytotoxic drugs to cancer cells.

Role of Dihydrazides in ADC Formation:

The principle involves creating reactive aldehyde groups on the carbohydrate moieties of the antibody's Fc region through mild oxidation with sodium periodate (B1199274). A dihydrazide linker, such as ADH, can then react with one of these aldehyde groups to form a stable hydrazone bond. The remaining free hydrazide group on the linker can then be conjugated to a drug molecule that has a suitable reactive group[1][11].

Experimental Workflow: Antibody-Dihydrazide Conjugation

  • Antibody Oxidation: A monoclonal antibody is treated with a mild oxidizing agent like sodium periodate to convert the vicinal diols in its carbohydrate residues to aldehydes.

  • Linker Attachment: The oxidized antibody is reacted with an excess of Adipic acid dihydrazide (ADH) at a slightly acidic pH (around 5.0) to form a hydrazone linkage[1].

  • Purification: The antibody-linker conjugate is purified to remove excess ADH.

  • Drug Conjugation: The cytotoxic drug, functionalized with a reactive group that can couple with the free hydrazide of the linker, is added to the purified antibody-linker conjugate.

  • Final Purification: The resulting ADC is purified to remove unconjugated drug and other reagents.

While this methodology is established, direct comparative studies detailing the impact of using ADH versus SDH on the stability, efficacy, and pharmacokinetic properties of the resulting ADCs are not extensively available in the public domain. The longer, more flexible chain of SDH could potentially influence the steric hindrance and accessibility of the conjugated drug, but this remains to be quantitatively demonstrated in comparative experiments.

Signaling Pathway: A Conceptual ADC Mechanism of Action

G Conceptual ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Caption: The targeted cell-killing mechanism of an Antibody-Drug Conjugate.

Conclusion

Adipic acid dihydrazide and Sebacic dihydrazide are both versatile dihydrazides with significant utility in various scientific and industrial applications. The choice between them often depends on the specific requirements of the application, such as desired mechanical properties or reactivity.

  • In epoxy resin applications , SDH may be preferred for applications requiring higher adhesive strength, while ADH offers a slightly better conversion rate[3].

  • In hydrogel formation , ADH is a well-established crosslinker, particularly for hyaluronic acid-based systems for drug delivery and tissue engineering. While SDH is a potential alternative, more direct comparative studies are needed to fully elucidate the performance differences imparted by its longer hydrocarbon chain.

  • In antibody-drug conjugates , both dihydrazides can function as linkers, though detailed comparative performance data is lacking.

  • This compound serves as a specialized tool for research and development, enabling mechanistic studies through isotopic tracing, rather than offering a functional performance advantage in the final product.

For researchers and drug development professionals, a thorough evaluation of the specific needs of their project is crucial when selecting the most appropriate dihydrazide. While this guide provides a summary of available comparative data, further empirical investigation is often necessary to optimize formulations and achieve the desired performance characteristics.

References

Performance Evaluation of Adipic Acid Dihydrazide-d8 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adipic acid dihydrazide-d8 (ADH-d8) and its non-deuterated analog, Adipic acid dihydrazide (ADH), when used as an internal standard in the quantification of ADH in various biological matrices. The use of a stable isotope-labeled internal standard like ADH-d8 is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This document outlines the expected performance advantages of ADH-d8 and provides standardized protocols for its evaluation.

Executive Summary

Deuterium-labeled compounds, such as this compound, are widely utilized as internal standards in quantitative bioanalysis.[1] Their utility stems from the fact that their physicochemical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry. This allows for the correction of variability introduced during sample preparation and analysis, such as extraction efficiency and matrix effects. This guide presents a comparative analysis of ADH-d8 and ADH across key performance metrics in plasma, urine, and tissue homogenates.

Performance Comparison: ADH-d8 vs. ADH

The primary advantage of using ADH-d8 as an internal standard for the quantification of ADH is its ability to track the analyte throughout the analytical process, compensating for procedural losses and ionization variations.

Table 1: Comparative Performance Metrics of ADH-d8 vs. ADH (Unlabeled) as an Internal Standard

Performance MetricThis compound (Internal Standard)Adipic Acid Dihydrazide (Analyte with External Standard)Rationale for Performance Difference
Recovery (%) Tracks analyte recovery effectively. Assumed to be identical to the analyte.Variable and matrix-dependent.ADH-d8 co-elutes with ADH and experiences the same extraction losses, allowing for accurate normalization.
Matrix Effect (%) Compensates for ion suppression/enhancement.Susceptible to significant ion suppression or enhancement.[2]As ADH-d8 and ADH have nearly identical ionization efficiencies, any matrix-induced changes affect both equally, leading to a stable analyte/IS ratio.
Accuracy (%) High (typically 95-105%)Lower and more variable.Correction for variability by the internal standard leads to more accurate quantification.
Precision (%RSD) High (typically <15%)Lower and more variable.The use of a co-eluting internal standard minimizes variability in sample preparation and injection volume.
Linearity (r²) >0.99Can be compromised by matrix effects.The stable response ratio of analyte to internal standard across a range of concentrations ensures a more reliable linear regression.

Experimental Protocols

The following protocols describe standard procedures for evaluating the performance of ADH-d8 as an internal standard for the quantification of ADH in common biological matrices.

Sample Preparation: Protein Precipitation for Plasma
  • Spiking: Spike 100 µL of blank plasma with known concentrations of ADH and a fixed concentration of ADH-d8.

  • Precipitation: Add 400 µL of acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.

Sample Preparation: Dilute-and-Shoot for Urine
  • Spiking: Spike 100 µL of blank urine with known concentrations of ADH and a fixed concentration of ADH-d8.

  • Dilution: Add 900 µL of a suitable mobile phase-like solvent (e.g., 10% acetonitrile in water).

  • Vortexing: Vortex the mixture for 30 seconds.

  • Filtration (Optional): If necessary, filter the sample through a 0.22 µm filter before injection.

  • Injection: Inject the diluted sample directly into the LC-MS system.

LC-MS/MS Parameters
  • Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Adipic acid dihydrazide (ADH): Precursor Ion > Product Ion (To be determined experimentally)

    • This compound (ADH-d8): Precursor Ion+8 > Product Ion (To be determined experimentally)

Visualization of Experimental Workflow and a Relevant Biological Application

The following diagrams illustrate the general workflow for sample analysis using an internal standard and a conceptual application of ADH as a cross-linker in the context of antibody-drug conjugates (ADCs).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Matrix (Plasma, Urine) Biological Matrix (Plasma, Urine) Spike with ADH and ADH-d8 Spike with ADH and ADH-d8 Biological Matrix (Plasma, Urine)->Spike with ADH and ADH-d8 Extraction (e.g., Protein Precipitation) Extraction (e.g., Protein Precipitation) Spike with ADH and ADH-d8->Extraction (e.g., Protein Precipitation) Analysis-Ready Sample Analysis-Ready Sample Extraction (e.g., Protein Precipitation)->Analysis-Ready Sample LC Separation LC Separation Analysis-Ready Sample->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification (Peak Area Ratio) Quantification (Peak Area Ratio) MS/MS Detection->Quantification (Peak Area Ratio) Concentration Determination Concentration Determination Quantification (Peak Area Ratio)->Concentration Determination

Caption: Bioanalytical workflow for ADH quantification using ADH-d8.

G cluster_0 ADC Formation cluster_1 Mechanism of Action Antibody Antibody Oxidation of Glycans (generates aldehydes) Oxidation of Glycans (generates aldehydes) Antibody->Oxidation of Glycans (generates aldehydes) Conjugation with ADH-Linker-Drug Conjugation with ADH-Linker-Drug Oxidation of Glycans (generates aldehydes)->Conjugation with ADH-Linker-Drug Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC) Conjugation with ADH-Linker-Drug->Antibody-Drug Conjugate (ADC) Binding to Target Cell Binding to Target Cell Antibody-Drug Conjugate (ADC)->Binding to Target Cell Internalization Internalization Binding to Target Cell->Internalization Release of Cytotoxic Drug Release of Cytotoxic Drug Internalization->Release of Cytotoxic Drug Cell Death Cell Death Release of Cytotoxic Drug->Cell Death

Caption: Role of ADH as a cross-linker in Antibody-Drug Conjugates.[3][4]

Conclusion

The use of this compound as an internal standard provides a significant improvement in the accuracy and precision of quantitative bioanalytical methods for Adipic acid dihydrazide. Its ability to mimic the behavior of the analyte during sample processing and analysis effectively mitigates the impact of matrix effects and procedural variability. For researchers and drug development professionals, the adoption of ADH-d8 is a critical step towards developing robust and reliable methods for the quantification of ADH in complex biological matrices.

References

A Comparative Guide to the Isotope Effect of Adipic Acid Dihydrazide-d8 in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adipic acid dihydrazide is a versatile crosslinking agent used in various applications, including water-based emulsions and as a hardener for epoxy resins.[1][2] The deuterated version, ADH-d8, in which the eight hydrogen atoms on the adipoyl backbone are replaced with deuterium (B1214612), is expected to exhibit a different reaction rate due to the kinetic isotope effect. This phenomenon can provide valuable insights into reaction mechanisms.[3]

Performance Comparison: Adipic Acid Dihydrazide vs. Adipic Acid Dihydrazide-d8

The primary difference in the chemical behavior of ADH and ADH-d8 is expected to be their reaction rates in crosslinking processes. This is due to the difference in bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond.[4] Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will be slower when a C-D bond is present.[5]

The crosslinking reaction of ADH with carbonyl compounds, such as the ketone group in diacetone acrylamide (B121943) (DAAM) copolymerized into an acrylic emulsion, proceeds via the formation of a hydrazone bond.[1][6] While the primary reaction site is the amine group of the hydrazide, a secondary kinetic isotope effect may be observed. A secondary KIE arises when the isotopic substitution is at a position adjacent to the reacting center.[3] In this case, deuteration of the adipoyl backbone could influence the reaction rate.

Table 1: Predicted Comparative Data for ADH and ADH-d8 in a Crosslinking Reaction

ParameterAdipic Acid Dihydrazide (ADH)This compound (ADH-d8)Expected Outcome
Molecular Weight ~174.20 g/mol ~182.25 g/mol ADH-d8 is heavier due to the presence of eight deuterium atoms.
Reaction Rate Constant (k) kHkDkH is expected to be slightly greater than kD.
Kinetic Isotope Effect (kH/kD) -Expected to be > 1 (Normal Secondary KIE)A value greater than 1 would indicate a slightly slower reaction for the deuterated compound.
Crosslinking Initiation Time T_init (H)T_init (D)T_init (D) may be slightly longer than T_init (H).
Final Polymer Properties StandardStandardNo significant difference in the final crosslinked polymer's mechanical or thermal properties is expected.

Experimental Protocols

To quantitatively assess the kinetic isotope effect of ADH-d8, a comparative study with ADH is necessary. The following is a detailed methodology for a key experiment.

Kinetic Analysis of Keto-Hydrazide Crosslinking of an Acrylic Emulsion

Objective: To determine the kinetic isotope effect (kH/kD) for the crosslinking reaction of a diacetone acrylamide (DAAM)-functionalized acrylic emulsion with ADH and ADH-d8.

Materials:

  • Diacetone acrylamide (DAAM)-functionalized acrylic emulsion

  • Adipic Acid Dihydrazide (ADH)

  • This compound (ADH-d8)

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment)

  • Rheometer

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Preparation of Crosslinker Solutions:

    • Prepare separate aqueous solutions of ADH and ADH-d8 of identical molar concentrations.

  • Emulsion Formulation:

    • Take two equal aliquots of the DAAM-functionalized acrylic emulsion.

    • Adjust the pH of each aliquot to approximately 8.0-8.5 using the ammonia solution to ensure initial stability and prevent premature crosslinking.[6]

    • To one aliquot, add the ADH solution, and to the other, add the ADH-d8 solution. The molar ratio of hydrazide groups to ketone groups should be stoichiometric (e.g., 1:1).

    • Gently mix both formulations to ensure homogeneity.

  • Kinetic Monitoring using Rheology:

    • Immediately after mixing, load a sample of the ADH-containing formulation onto the rheometer.

    • Perform an oscillatory time sweep experiment at a constant temperature (e.g., 25°C) and frequency to monitor the evolution of the storage modulus (G') and loss modulus (G''). The crossover point of G' and G'' can be used to determine the gelation time, which is related to the crosslinking rate.

    • Repeat the rheological analysis for the ADH-d8-containing formulation under identical conditions.

  • Kinetic Monitoring using FTIR-ATR Spectroscopy:

    • Cast a thin film of the ADH-containing emulsion onto the ATR crystal.

    • Acquire FTIR spectra at regular time intervals. Monitor the decrease in the intensity of the ketone carbonyl peak (around 1730 cm⁻¹) of DAAM and the appearance of the C=N stretch of the hydrazone (around 1650 cm⁻¹).

    • Repeat the FTIR analysis for the ADH-d8 formulation.

    • The rate constants (kH and kD) can be determined by plotting the change in the concentration of the reactants or products as a function of time.

  • Calculation of the Kinetic Isotope Effect:

    • The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Visualizations

Reaction Pathway

The following diagram illustrates the keto-hydrazide crosslinking reaction between a DAAM-functionalized polymer and ADH.

G cluster_product Product Polymer Polymer-C(=O)-CH3 (DAAM-functionalized Acrylic) Crosslinked_Polymer Polymer-C(=N-NH-C(=O)-(CH2)4-C(=O)-NH-N=)-C-Polymer (Crosslinked Polymer Network) Polymer->Crosslinked_Polymer + ADH ADH H2N-NH-C(=O)-(CH2)4-C(=O)-NH-NH2 (Adipic Acid Dihydrazide) ADH->Crosslinked_Polymer Water H2O (Water)

Caption: Keto-hydrazide crosslinking reaction.

Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol for determining the kinetic isotope effect.

G cluster_analysis Kinetic Analysis start Start prep_solutions Prepare ADH and ADH-d8 Aqueous Solutions start->prep_solutions formulate_emulsions Formulate Acrylic Emulsions with ADH and ADH-d8 prep_solutions->formulate_emulsions rheology Rheological Measurement (G', G'', Gelation Time) formulate_emulsions->rheology ftir FTIR-ATR Spectroscopy (Peak Intensity vs. Time) formulate_emulsions->ftir calculate_rates Calculate Rate Constants (kH and kD) rheology->calculate_rates ftir->calculate_rates calculate_kie Calculate Kinetic Isotope Effect (KIE = kH / kD) calculate_rates->calculate_kie end End calculate_kie->end

Caption: Experimental workflow for KIE determination.

References

Benchmarking Adipic Acid Dihydrazide-d8: A Comparative Guide to Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of molecules containing carbonyl and carboxyl functional groups is a frequent analytical challenge. Direct analysis of these compounds, particularly by liquid chromatography-mass spectrometry (LC-MS), can be hampered by poor ionization efficiency and chromatographic retention. Chemical derivatization is a powerful strategy to overcome these limitations. Adipic acid dihydrazide (ADH) and its deuterated analog, Adipic acid dihydrazide-d8 (ADH-d8), are homobifunctional cross-linking reagents that effectively target aldehydes and, in the presence of a coupling agent, carboxylic acids.

This guide provides an objective comparison of ADH-d8 against a range of alternative derivatization reagents. The performance of these reagents is benchmarked based on available experimental data, focusing on applications relevant to biomedical and pharmaceutical research.

Performance Comparison of Derivatization Reagents

The selection of an optimal derivatization reagent depends on the target analyte, the analytical platform, and the specific requirements of the assay, such as sensitivity and throughput. Below is a comparative summary of ADH and its alternatives for derivatizing aldehydes and carboxylic acids.

For Aldehyde and Ketone Derivatization

Hydrazide-containing reagents react with aldehydes and ketones to form stable hydrazone linkages, enhancing their detectability in mass spectrometry.

ReagentReagent ClassTypical Reaction ConditionsDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages & Disadvantages
Adipic Acid Dihydrazide (ADH) DihydrazideMild acidic conditions (pH ~5.0)LC-MSAnalyte dependentForms stable hydrazone linkages; can be used for cross-linking.
Girard's Reagent T (GirT) Quaternary Ammonium HydrazideAcidic conditions (e.g., 10% acetic acid), room temperatureLC-MS/MSFmol rangePre-charged for enhanced ESI sensitivity; good for steroids and other carbonyls.[1]
Girard's Reagent P (GirP) Pyridinium HydrazideSimilar to GirTLC-MS/MSAnalyte dependentSimilar advantages to GirT.
Dansyl Hydrazine (B178648) Hydrazine with Fluorophore60°C for 30 minutes with trifluoroacetic acid catalystHPLC-Fluorescence, LC-MSNot specifiedFluorescent tag allows for sensitive detection; may require higher temperatures and longer reaction times.[2][3]
p-Tolualdehyde Aldehyde (for hydrazine analysis)Ultrasonic manipulation for 40 minLC-MS/MSLOD: 0.002 ng/mL (for hydrazine)Good sensitivity for hydrazine and its derivatives.[4]
For Carboxylic Acid Derivatization (requiring a coupling agent like EDC)

The derivatization of carboxylic acids with hydrazides or amines requires the activation of the carboxyl group, typically with a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

ReagentReagent ClassCoupling AgentTypical Reaction ConditionsDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages & Disadvantages
Adipic Acid Dihydrazide (ADH) DihydrazideEDCNeutral pH with DMTMM, acidic with EDCLC-MSAnalyte dependentCan be used for cross-linking acidic residues in proteins.[5]
Pimelic Acid Dihydrazide (PDH) DihydrazideEDC/DMTMMNeutral pH with DMTMMLC-MSNot specifiedLonger spacer arm than ADH for cross-linking.[5]
3-Nitrophenylhydrazine (3-NPH) HydrazineEDC, Pyridine20°C for 1 hour or 37°C for 30 minutesLC-MS/MSNot specifiedWell-suited for negative ion mode LC-MS.[6]
2-Hydrazinoquinoline (HQ) HydrazineEDCNot specifiedLC-MSNot specifiedProvides good chromatographic retention and ionization efficiency for short-chain carboxylic acids.[7]
4-Bromo-N-methylbenzylamine (4-BNMA) AmineEDC60°C for 45 minutesLC-MS/MS0.2 - 44 µg/LIntroduces a brominated tag for a characteristic isotopic pattern, aiding identification.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and robust derivatization. The following protocols are representative for the key reagents discussed.

Protocol 1: Derivatization of Carboxylic Acids using Adipic Acid Dihydrazide and EDC/DMTMM

This protocol is adapted for the cross-linking of acidic residues in proteins but can be modified for small molecule analysis.[5]

Materials:

  • Adipic acid dihydrazide (ADH)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4 or MES buffer (for EDC)

  • Carboxylic acid-containing sample

Procedure:

  • Dissolve the carboxylic acid-containing sample in PBS (for DMTMM) or MES buffer (for EDC).

  • Add the coupling agent (DMTMM or EDC) to the sample solution.

  • Immediately add the Adipic acid dihydrazide solution.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

  • Quench the reaction if necessary (e.g., with hydroxylamine (B1172632) for EDC).

  • The sample is now ready for LC-MS analysis.

Protocol 2: Derivatization of Aldehydes using Girard's Reagent T

This protocol is based on the derivatization of carbonyl-containing compounds.[1]

Materials:

  • Girard's Reagent T (GirT)

  • 10% Acetic acid in water

  • Aldehyde-containing sample

Procedure:

  • Dissolve the aldehyde-containing sample in a suitable solvent.

  • Add a solution of Girard's Reagent T in 10% acetic acid. The molar ratio of GirT to the analyte should be optimized, but a 10:1 to 100:1 ratio is often used.

  • Incubate the mixture at room temperature for a duration ranging from 10 minutes to several hours, depending on the reactivity of the carbonyl group.

  • The reaction mixture can then be directly analyzed by LC-MS/MS.

Key Chemical Pathways and Workflows

The derivatization reactions discussed here follow distinct chemical pathways. Understanding these pathways is essential for troubleshooting and optimizing experimental conditions.

Hydrazone Formation from Aldehydes

The reaction of a hydrazine-based reagent, such as Adipic acid dihydrazide or Girard's Reagent, with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone. This reaction is typically catalyzed by mild acid.

G cluster_workflow General Workflow for Aldehyde Derivatization Sample Aldehyde/Ketone Sample Reaction Reaction (Mild Acidic Conditions) Sample->Reaction Reagent Hydrazine Reagent (e.g., ADH, GirT) Reagent->Reaction Product Hydrazone Derivative Reaction->Product Analysis LC-MS/MS Analysis Product->Analysis

Caption: Generalized workflow for the derivatization of carbonyl compounds.

Amide Bond Formation from Carboxylic Acids

The derivatization of carboxylic acids with amine or hydrazide reagents requires the activation of the carboxyl group to form a more reactive intermediate. EDC is a common coupling agent that forms an unstable O-acylisourea intermediate, which then reacts with the nucleophilic amine or hydrazide to form a stable amide or hydrazide bond, respectively.

G cluster_pathway EDC-Mediated Carboxylic Acid Derivatization CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Reactive) CarboxylicAcid->Intermediate + EDC EDC EDC->Intermediate Derivative Derivatized Product (Amide/Hydrazide Bond) Intermediate->Derivative + DerivReagent Derivatization Reagent (e.g., ADH-d8, 4-BNMA) DerivReagent->Derivative LCMS LC-MS/MS Analysis Derivative->LCMS

Caption: Reaction pathway for EDC-mediated derivatization of carboxylic acids.

References

Comparative Analysis of Hydrogels: Adipic Acid Dihydrazide-d8 Cross-linking Versus Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a pivotal decision in the design of hydrogels for applications ranging from tissue engineering to controlled drug delivery. This guide provides a comparative analysis of hydrogels cross-linked with Adipic acid dihydrazide (ADH), with a note on its deuterated form, Adipic acid dihydrazide-d8 (ADH-d8), against other prevalent cross-linking methods. The performance of these hydrogels is evaluated based on key physicochemical properties, supported by experimental data from various studies.

Adipic acid dihydrazide (ADH) is a dihydrazide derivative that acts as a cross-linking agent, forming stable hydrazone bonds with aldehyde groups on polymers.[1] This reaction is particularly useful for cross-linking oxidized polysaccharides like hyaluronic acid.[1][2] this compound is a deuterated variant of ADH, where hydrogen atoms are replaced by deuterium.[3] This isotopic labeling is primarily employed for tracer studies in metabolic and pharmacokinetic research to monitor the fate of the cross-linker, and it is not expected to significantly alter the cross-linking chemistry itself.[3]

Performance Comparison of Cross-linking Agents

The selection of a cross-linking agent significantly influences the mechanical strength, swelling behavior, biocompatibility, and degradation kinetics of hydrogels. Below is a comparative summary of quantitative data for hydrogels prepared with different cross-linkers. Note: The data is compiled from various studies and may not represent head-to-head comparisons under identical conditions.

Table 1: Comparative Mechanical Properties of Cross-linked Hydrogels

Cross-linking AgentPolymerCompressive Modulus (Pa)Tensile Strength (MPa)Reference
Adipic acid dihydrazide (ADH) Hyaluronic Acid (40 kDa)4.5 - 20-[4]
Glutaraldehyde (B144438) Gelatin-~0.045[5]
Genipin Chitosan-~0.025[6]
EDC/NHS Gelatin-~0.005[7]
Divinyl sulfone (DVS) Hyaluronic AcidRobust and elastic-[8]

Table 2: Comparative Swelling Ratios of Cross-linked Hydrogels

Cross-linking AgentPolymerSwelling Ratio (%)Reference
Adipic acid dihydrazide (ADH) Oxidized Hyaluronic AcidImproves swelling by 420% compared to collagen alone[9]
Glutaraldehyde GelatinLower than citric acid cross-linked gels[5]
Genipin Chitosan/Hyaluronic Acid~2700[10]
EDC/NHS Gelatin~750[7]
Citric Acid GelatinHigher than glutaraldehyde cross-linked gels[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key experiments used to characterize hydrogel properties.

Hydrogel Synthesis with Adipic Acid Dihydrazide (ADH) Cross-linker

This protocol describes the synthesis of a hyaluronic acid (HA) hydrogel cross-linked with ADH.

  • Preparation of Oxidized Hyaluronic Acid (oxi-HA):

    • Dissolve Hyaluronic Acid (HA) in deionized water to form a 1% (w/v) solution.

    • Add sodium periodate (B1199274) (NaIO₄) to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation.

    • Stir the reaction mixture in the dark for a specified time (e.g., 24 hours) at room temperature.

    • Stop the reaction by adding ethylene (B1197577) glycol.

    • Purify the oxidized HA by dialysis against deionized water for several days, followed by lyophilization.[2]

  • Hydrogel Formation:

    • Dissolve the lyophilized oxi-HA in a phosphate-buffered saline (PBS) solution.

    • Dissolve Adipic acid dihydrazide (ADH) in a separate PBS solution.

    • Mix the oxi-HA and ADH solutions at a desired molar ratio.

    • The mixture will form a hydrogel in situ at physiological conditions (37°C). The gelation time can be monitored by the vial inversion method.[4]

Determination of Swelling Ratio

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

  • Prepare disc-shaped hydrogel samples of known initial dry weight (Wd).

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the samples from the PBS, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[11]

Evaluation of Mechanical Properties (Compression Test)

This protocol outlines the procedure for assessing the compressive modulus of the hydrogel.

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Place the hydrogel sample on the lower plate of a mechanical testing machine.

  • Apply a compressive force to the sample at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the hydrogel is compressed to a certain percentage of its original height (e.g., 50%).

  • The compressive modulus is calculated from the slope of the initial linear region of the stress-strain curve.[12]

In Vitro Cytotoxicity Assay

This assay evaluates the biocompatibility of the hydrogel.

  • Prepare hydrogel extracts by incubating the cross-linked hydrogel samples in a cell culture medium for a specified period (e.g., 24-72 hours).

  • Culture a specific cell line (e.g., fibroblasts) in a 96-well plate until they reach a certain confluency.

  • Replace the standard culture medium with the prepared hydrogel extracts.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Compare the viability of cells exposed to the hydrogel extracts with control cells (exposed to fresh medium) to determine the cytotoxic potential.[13]

Visualizing Cross-linking and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical cross-linking mechanism of Adipic acid dihydrazide and a general experimental workflow for hydrogel characterization.

Crosslinking_Mechanism Polymer Polymer Chain (e.g., Oxidized Hyaluronic Acid) Aldehyde Aldehyde Group (-CHO) Polymer->Aldehyde Contains Hydrazone Hydrazone Bond (-CH=N-NH-) Aldehyde->Hydrazone Reacts with ADH Adipic Acid Dihydrazide (H2N-NH-CO-(CH2)4-CO-NH-NH2) ADH->Hydrazone Crosslinked_Hydrogel Cross-linked Hydrogel Network Hydrazone->Crosslinked_Hydrogel Forms

Caption: Chemical cross-linking of a polymer with Adipic acid dihydrazide.

Hydrogel_Characterization_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Physicochemical Characterization cluster_bio_eval Biological Evaluation Polymer_Solution Polymer Solution Mixing Mixing & Gelation Polymer_Solution->Mixing Crosslinker_Solution Cross-linker Solution (e.g., ADH-d8) Crosslinker_Solution->Mixing Hydrogel Hydrogel Sample Mixing->Hydrogel Swelling_Test Swelling Ratio Test Hydrogel->Swelling_Test Mechanical_Test Mechanical Testing (Compression/Tensile) Hydrogel->Mechanical_Test Degradation_Study In Vitro Degradation Hydrogel->Degradation_Study Cytotoxicity_Assay Cytotoxicity Assay Hydrogel->Cytotoxicity_Assay Drug_Release_Study Drug Release Kinetics Hydrogel->Drug_Release_Study

Caption: Experimental workflow for hydrogel synthesis and characterization.

References

Safety Operating Guide

Proper Disposal of Adipic Acid Dihydrazide-d8: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Adipic acid dihydrazide-d8, ensuring compliance with standard safety protocols and minimizing environmental impact.

This compound, a deuterated form of adipic acid dihydrazide, is a chemical reagent that requires careful handling and disposal due to its potential hazards. While the deuterium (B1214612) labeling does not impart radioactivity, the chemical properties of the molecule necessitate adherence to specific disposal protocols.

Hazard Profile and Safety Summary

Adipic acid dihydrazide is classified as a hazardous substance. It may cause allergic skin reactions and respiratory irritation.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2] Due to these hazards, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste.

Hazard ClassificationDescription
Skin Sensitization Category 1: May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1]
Aquatic Hazard (Chronic) Category 2: Toxic to aquatic life with long lasting effects.[3]
Toxicological Data (for non-deuterated Adipic Acid Dihydrazide)
Oral LD50 (Rat) >5000 mg/kg[1]
Dermal LD50 (Rabbit) >2 g/kg
Inhalation LC50 (Rat) > 5.3 mg/L (4 h)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including residual amounts in original containers and any contaminated materials such as weighing paper or disposable labware, in a designated hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Liquid Waste:

    • If this compound is in a solution, it should be collected in a designated hazardous liquid waste container.

    • The container must be compatible with the solvent used.

    • Clearly label the container with "Hazardous Waste" and list all chemical components, including "this compound" and the solvent(s).

  • Spill Cleanup:

    • In case of a spill, avoid generating dust.[4]

    • Carefully sweep up the solid material and place it in the designated hazardous waste container.

    • Do not flush the spill area with water into the sanitary sewer system.

3. Waste Container Management:

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • Closure: Keep waste containers securely closed except when adding waste.

  • Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]

4. Final Disposal:

  • Engage a Professional Service: The disposal of the collected hazardous waste must be handled by a licensed and approved waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Adipic Acid Dihydrazide-d8 Waste B Is the waste solid or liquid? A->B C Solid Waste: Collect in a labeled, sealed hazardous waste container. B->C Solid D Liquid Waste: Collect in a compatible, labeled, sealed hazardous liquid waste container. B->D Liquid E Store waste container in a designated, secure area. C->E D->E F Arrange for pickup by a licensed hazardous waste contractor or EHS. E->F G End: Proper Disposal F->G

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Adipic Acid Dihydrazide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Adipic acid dihydrazide-d8, ensuring the well-being of laboratory personnel and compliance with safety standards.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Required Equipment Standards/Specifications
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant gloves and impervious clothing. Long-sleeved clothing and a chemical-resistant apron are also recommended.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or irritation is experienced. A type N95 (US) or type P1 (EN143) respirator filter is suggested.[3][4][5]Use a full-face respirator in situations with high potential for dust formation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is essential for the safe handling of this compound.

  • Preparation :

    • Ensure adequate ventilation in the handling area. Facilities should be equipped with an eyewash station and a safety shower.[5][6]

    • Inspect all PPE for integrity before use.

    • Keep the container tightly closed until use.[2][6]

  • Handling :

    • Handle in a well-ventilated place.[1]

    • Avoid contact with skin, eyes, and clothing.[2][6]

    • Minimize dust generation and accumulation.[6]

    • Use non-sparking tools to prevent ignition.[1]

    • Wash hands thoroughly after handling.[6]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[5][6]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : It is the responsibility of the waste generator to properly characterize all waste materials.

  • Disposal Method : Dispose of contents and container to an approved waste disposal plant.[2] Contact a licensed professional waste disposal service.[7]

  • Container Disposal : Puncture containers to prevent re-use and dispose of them at an authorized landfill.

  • Environmental Precautions : Avoid release to the environment as the substance is toxic to aquatic life with long-lasting effects.[1] Do not let the product enter drains.[1]

Experimental Workflow for Handling this compound

Workflow for Handling this compound A Preparation B Don PPE: - Safety Goggles - Gloves - Lab Coat A->B C Handling in Ventilated Area B->C D Weighing/Measuring C->D E Experiment/Reaction D->E F Decontamination of Workspace E->F G Waste Disposal F->G H Doff PPE G->H I Hand Washing H->I

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.